molecular formula C6H8ClN3O4S2 B15562157 Chloraminophenamide-15N2

Chloraminophenamide-15N2

カタログ番号: B15562157
分子量: 287.7 g/mol
InChIキー: IHJCXVZDYSXXFT-OJJJIBSVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Chloraminophenamide-15N2 is a useful research compound. Its molecular formula is C6H8ClN3O4S2 and its molecular weight is 287.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C6H8ClN3O4S2

分子量

287.7 g/mol

IUPAC名

4-amino-6-chlorobenzene-1,3-di(15N2)sulfonamide

InChI

InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)/i9+1,10+1

InChIキー

IHJCXVZDYSXXFT-OJJJIBSVSA-N

製品の起源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Chloraminophenamide-15N2

This technical guide provides a comprehensive overview of the synthesis of doubly 15N-labeled Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide-15N2). The synthesis is presented as a two-stage process: first, the synthesis of unlabeled chloraminophenamide, followed by a proposed late-stage isotopic labeling protocol to introduce the two 15N atoms.

Stage 1: Synthesis of Unlabeled Chloraminophenamide

The synthesis of chloraminophenamide from m-chloroaniline is a well-established two-step process.[1] This involves the chlorosulfonation of m-chloroaniline to form the key intermediate, 5-chloroaniline-2,4-disulfonyl chloride, followed by ammonolysis to yield the final product.[1]

Experimental Protocol: Synthesis of 5-chloroaniline-2,4-disulfonyl chloride

This initial step involves the reaction of m-chloroaniline with excess chlorosulfonic acid, followed by treatment with thionyl chloride.[1]

Materials:

  • m-Chloroaniline

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

Procedure:

  • Cautiously add 19.1 g (0.15 mol) of m-chloroaniline to 192 g (1.65 mol) of chlorosulfonic acid while stirring, maintaining the temperature between 10-15°C.[1]

  • Heat the mixture to 125-130°C and maintain this temperature for 2.5 hours.[1]

  • Cool the reaction mixture to 20°C.[1]

  • Carefully add 72 g (0.60 mol) of thionyl chloride over a period of 5 minutes.[1]

  • Heat the solution to 80°C for 1.5 hours.[1]

  • Cool the mixture to 10°C and cautiously add 15 mL of water.[1]

  • Pour the reaction product with stirring into 100 g of ice water, adding more ice as needed to maintain a temperature of 0°C.[1]

  • The crude product can be purified by recrystallization from benzene (B151609) with the addition of petroleum ether if necessary.[1]

Experimental Protocol: Ammonolysis to Chloraminophenamide

The resulting 5-chloroaniline-2,4-disulfonyl chloride is then reacted with ammonia (B1221849) to form chloraminophenamide.[1]

Materials:

Procedure:

  • Dissolve the purified 5-chloroaniline-2,4-disulfonyl chloride (0.50 g) in 10 mL of tert-butanol at room temperature.[1]

  • Bubble dry ammonia gas through the solution for 2 hours in a fume hood.[1]

  • Concentrate the reaction mixture in vacuo.[1]

  • Dilute the residue with water and cool.[1]

  • Collect the precipitated product by filtration.[1]

  • The crude Chloraminophenamide can be recrystallized from aqueous ethanol.[1]

Quantitative Data Summary
StepReactantsProductReported Yield
Chlorosulfonationm-Chloroaniline, Chlorosulfonic acid, Thionyl chloride5-chloroaniline-2,4-disulfonyl chloride~93%
Ammonolysis5-chloroaniline-2,4-disulfonyl chloride, Ammonia gasChloraminophenamide~91%

Stage 2: Proposed Synthesis of this compound via Late-Stage Isotopic Labeling

Proposed Experimental Protocol: 15N2-Labeling of Chloraminophenamide

This proposed protocol is adapted from a general method for the late-stage labeling of primary sulfonamides.[3][4]

Materials:

  • Chloraminophenamide (unlabeled)

  • 15N-Ammonia (15NH3, aqueous solution)

  • Reagents for deamination (e.g., an N-heterocyclic carbene catalyst as described in related literature for deamination of primary sulfonamides to sulfinates[5])

  • Reagents for subsequent conversion of the sulfinate back to the sulfonamide (e.g., an oxidizing agent and the 15N ammonia source).

Conceptual Procedure:

  • Deamination: The two primary sulfonamide groups of chloraminophenamide would be deaminated to form the corresponding disulfinate intermediate. This step is crucial and would require specific conditions that facilitate the removal of the -NH2 groups. Recent advances have utilized N-heterocyclic carbene (NHC) catalysis for the deamination of primary sulfonamides to sulfinates.[5]

  • Isotopic Reconstruction: The resulting disulfinate intermediate would then be reacted with an excess of 15N-labeled ammonia (15NH3) in an aqueous solution.[3] This step would isotopically enrich the molecule at both sulfonamide positions, affording the M+2 isotopologue of the parent compound.

  • Purification: The final 15N2-labeled chloraminophenamide would require purification to remove any unreacted starting material and byproducts. The purification method would likely be similar to that of the unlabeled compound, such as recrystallization from aqueous ethanol.[1]

Quantitative Data (Anticipated)
StepReactantsProductAnticipated Isotopic EnrichmentAnticipated Yield
Isotopic LabelingChloraminophenamide, Deamination reagents, 15NH3(aq)This compound>95%up to 96%[3]

Visualizations

Synthesis Pathway of Unlabeled Chloraminophenamide

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis m-Chloroaniline m-Chloroaniline Intermediate 5-chloroaniline-2,4-disulfonyl chloride m-Chloroaniline->Intermediate + Chlorosulfonic acid, + Thionyl chloride Chlorosulfonic_acid Chlorosulfonic acid Thionyl_chloride Thionyl chloride Chloraminophenamide Chloraminophenamide Intermediate->Chloraminophenamide + Ammonia Ammonia Ammonia (gas)

Caption: Synthesis of Unlabeled Chloraminophenamide.

Proposed Isotopic Labeling Workflow

G Start Unlabeled Chloraminophenamide Deamination Deamination to Disulfinate Intermediate Start->Deamination Isotopic_Enrichment Reaction with 15N-Ammonia (aq) Deamination->Isotopic_Enrichment Final_Product This compound Isotopic_Enrichment->Final_Product

Caption: Proposed Isotopic Labeling Workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of Chloraminophenamide-15N2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of Chloraminophenamide, with a specific focus on its isotopically labeled form, Chloraminophenamide-15N2. Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide) is a potent sulfonamide-based carbonic anhydrase inhibitor, serving as a crucial intermediate in the synthesis of thiazide diuretics and acting as a metabolite of hydrochlorothiazide.[1] This document details its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. Visualizations for its synthesis workflow and the signaling pathway central to its diuretic effect are provided to facilitate a deeper understanding.

Introduction to this compound

Chloraminophenamide is a well-established diuretic and a key compound in medicinal chemistry.[2] The "-15N2" designation indicates that two of the three nitrogen atoms in the molecule have been replaced with the stable heavy isotope, Nitrogen-15. This isotopic labeling is typically achieved during synthesis by using a 15N-labeled aminating agent, such as 15N-ammonia, to introduce the labeled nitrogen atoms into the two sulfonamide groups.

Isotopic labeling is a critical tool in drug development and metabolic studies, allowing researchers to trace the molecule's path and fate in biological systems using mass spectrometry or NMR spectroscopy. For the purposes of this guide, the physicochemical and biological properties of this compound are considered identical to those of the unlabeled compound, with the exception of its molecular weight.

Physicochemical Properties

The core physicochemical properties of Chloraminophenamide have been compiled from various sources.[1][2] The primary distinction for the 15N2 isotopologue is its increased molecular weight.

Molecular Weight Calculation for this compound:

  • Standard Molecular Weight of C₆H₈ClN₃O₄S₂: 285.73 g/mol .[2][3][4]

  • The mass of two ¹⁴N atoms is replaced by two ¹⁵N atoms.

  • Calculated Molecular Weight of C₆H₈Cl(¹⁵N)₂(¹⁴N)H₈O₄S₂: ~287.72 g/mol .

The following table summarizes the key physicochemical data for the standard (unlabeled) compound.

PropertyValueReference(s)
CAS Number 121-30-2[1][2]
Molecular Formula C₆H₈ClN₃O₄S₂[1][2][3]
Molecular Weight 285.73 g/mol [1][2][3][4]
Appearance Crystals (from aqueous ethanol)[2]
Melting Point 251-252 °C[2]
Solubility Slightly soluble in water; more soluble in alkalies.[1][2]
DMF: 30 mg/mL[1][5]
DMSO: 30 mg/mL[1][5]
UV Absorption Max (λmax) In Ethanol: 223.5-224.5 nm, 265-266 nm, 312-314 nm[2][5]
Computed XLogP3 -0.5[4]

Biological Activity and Mechanism of Action

Chloraminophenamide functions as a potent inhibitor of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] By inhibiting CA in the proximal tubules of the kidneys, Chloraminophenamide prevents the reabsorption of sodium bicarbonate, leading to diuresis (increased excretion of water) and a decrease in blood pressure.[1]

Its inhibitory potency varies across different carbonic anhydrase isoforms, as detailed in the table below.

Carbonic Anhydrase IsoformInhibition Constant (Ki)Reference(s)
Human CA I (hCA I)8400 nM[6]
Human CA II (hCA II)75 nM[6]
Bovine CA IV (bCA IV)160 nM[6]

Due to its activity, Chloraminophenamide has potential for use in antiglaucoma research.[6]

Signaling Pathway for Diuretic Action

The primary mechanism for the diuretic effect of Chloraminophenamide is the inhibition of carbonic anhydrase within the epithelial cells of the renal proximal tubule. This disrupts the normal reabsorption of sodium and bicarbonate ions from the filtrate.

Diuretic_Action_Pathway cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Filtrate) CA Carbonic Anhydrase H2CO3 H₂CO₃ CA->H2CO3 Catalyzes HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociates CO2_H2O CO₂ + H₂O CO2_H2O->CA H_out H⁺ HCO3_reabsorb HCO₃⁻ Reabsorption HCO3_H->HCO3_reabsorb Transported NHE3 Na⁺/H⁺ Exchanger 3 (NHE3) Na_in Na⁺ NHE3->Na_in Na⁺ Influx Na_reabsorb Na⁺ Reabsorption Na_in->Na_reabsorb (via Na⁺/K⁺ pump) H_out->NHE3 HCO3_filt HCO₃⁻ H_out->HCO3_filt Combines H2CO3_filt H₂CO₃ HCO3_filt->H2CO3_filt CO2_H2O_filt CO₂ + H₂O H2CO3_filt->CO2_H2O_filt (via CA IV on membrane) CO2_H2O_filt->CO2_H2O Diffuses into cell Chloraminophenamide Chloraminophenamide Chloraminophenamide->CA Inhibits caption Inhibition of Carbonic Anhydrase disrupts H⁺ secretion, reducing Na⁺ reabsorption.

Mechanism of Carbonic Anhydrase Inhibition in the Kidney.

Experimental Protocols

Synthesis of Chloraminophenamide

The synthesis of Chloraminophenamide is a two-step process starting from m-chloroaniline (3-chloroaniline).[1][7] To produce this compound, ¹⁵NH₃ (15N-labeled ammonia) would be substituted for standard ammonia (B1221849) in the second step.

Step 1: Chlorosulfonation of m-Chloroaniline

This step produces the intermediate 5-chloroaniline-2,4-disulfonyl chloride.[7]

  • Setup: Equip a reaction vessel with a stirrer, thermometer, and dropping funnel. Ensure all glassware is oven-dried to prevent moisture contamination.[7]

  • Reaction: To an excess of chlorosulfonic acid, slowly add m-chloroaniline (1 molar equivalent) dropwise while maintaining the temperature below 10 °C.[1]

  • Heating: After the addition is complete, slowly heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours, or until the evolution of hydrogen chloride gas ceases.[1]

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid product, 4-amino-6-chlorobenzene-1,3-disulfonyl chloride, will precipitate.[1]

  • Purification: Filter the precipitate, wash it with cold water until the washings are neutral, and dry it under a vacuum.[1]

Step 2: Ammonolysis (Amination) of the Intermediate

This step converts the disulfonyl chloride intermediate into Chloraminophenamide.[7]

  • Dissolution: Dissolve the purified 5-chloroaniline-2,4-disulfonyl chloride in a suitable organic solvent such as tert-butanol (B103910) at room temperature.[7]

  • Amination: Bubble dry ammonia gas (or ¹⁵N-ammonia for the labeled product) through the solution for approximately 2 hours.[7]

  • Concentration: Concentrate the reaction mixture in vacuo to remove the solvent.[7]

  • Precipitation: Dilute the residue with water and cool the solution to precipitate the crude product.[7]

  • Final Purification: Collect the precipitated Chloraminophenamide by filtration. The crude product can be further purified by recrystallization from aqueous ethanol.[7]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process.

Synthesis_Workflow Start m-Chloroaniline Step1 Step 1: Chlorosulfonation (140-150°C, 2-3h) Start->Step1 Reagent1 Chlorosulfonic Acid (Excess) Reagent1->Step1 Intermediate 4-Amino-6-chlorobenzene- 1,3-disulfonyl chloride Step1->Intermediate Precipitation on ice Step2 Step 2: Ammonolysis (in t-butanol) Intermediate->Step2 Reagent2 Ammonia (NH₃) (or ¹⁵NH₃ for labeling) Reagent2->Step2 Purification Purification (Recrystallization from aq. Ethanol) Step2->Purification Crude product End Chloraminophenamide (or Chloraminophenamide-¹⁵N₂) Purification->End

References

A Technical Guide to the Custom Synthesis of ¹⁵N-Labeled Chloraminophenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the custom synthesis of ¹⁵N-labeled Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide). Given the absence of specific literature detailing the synthesis of this isotopically labeled compound, this document outlines a robust, two-step synthetic pathway derived from established protocols for the unlabeled analogue. The introduction of the ¹⁵N isotope is strategically planned for the final synthetic step to ensure efficiency and maximize the incorporation of the label.

This guide is intended to serve as a foundational resource for researchers requiring ¹⁵N-labeled Chloraminophenamide for use as an internal standard in quantitative mass spectrometry, as a tool in metabolic fate studies, or in other advanced research applications.

Proposed Synthetic Pathway

The synthesis of ¹⁵N-labeled Chloraminophenamide can be logically approached via a two-step process commencing with 3-chloroaniline (B41212). The initial step involves a chlorosulfonation reaction to generate a key intermediate, 5-chloroaniline-2,4-disulfonyl chloride. The subsequent and final step is an ammonolysis reaction where the isotopic label is introduced using ¹⁵N-labeled ammonia (B1221849). This approach ensures that the costly labeled reagent is incorporated at the end of the synthetic sequence.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: ¹⁵N-Ammonolysis A 3-Chloroaniline D 5-chloroaniline-2,4-disulfonyl chloride (Intermediate) A->D 1. 125-130°C 2. 80°C B Chlorosulfonic Acid (ClSO3H) C Thionyl Chloride (SOCl2) F ¹⁵N-Labeled Chloraminophenamide D->F tert-Butanol E [¹⁵N]Ammonia ([¹⁵N]H3)

Figure 1: Proposed synthetic pathway for ¹⁵N-Labeled Chloraminophenamide.

Data Presentation

The following table summarizes the key chemical entities and their properties relevant to the proposed synthesis.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-ChloroanilineStarting MaterialC₆H₆ClN127.57Liquid
Chlorosulfonic AcidReagentClHO₃S116.52Highly corrosive, reacts violently with water
Thionyl ChlorideReagentSOCl₂118.97Moisture sensitive
5-chloroaniline-2,4-disulfonyl chlorideIntermediateC₆H₄Cl₃NO₄S₂324.60Solid, moisture-sensitive
[¹⁵N]AmmoniaLabeling Reagent¹⁵NH₃18.03Gas or aqueous solution, source of the isotopic label
¹⁵N-Labeled Chloraminophenamide Final Product C₆H₈ClN₂¹⁵N₂O₄S₂ 287.73 (di-¹⁵N) Solid, expected melting point ~251-252°C

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of unlabeled Chloraminophenamide[1][2]. Researchers should perform their own risk assessments and optimizations.

Step 1: Synthesis of 5-chloroaniline-2,4-disulfonyl chloride
  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser fitted with a gas outlet to a scrubbing system. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Cautiously charge the flask with chlorosulfonic acid (1.65 mol). While stirring, slowly add 3-chloroaniline (0.15 mol) via the dropping funnel, maintaining the internal temperature between 10-15°C using an ice bath[2].

  • Heating: After the addition is complete, heat the reaction mixture to 125-130°C and maintain this temperature for 2.5 hours[2].

  • Thionyl Chloride Addition: Cool the mixture to 20°C and carefully add thionyl chloride (0.60 mol) over 5 minutes. Heat the solution to 80°C for 1.5 hours[2].

  • Workup: Cool the mixture to 10°C and cautiously add 15 mL of water. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and with vigorous stirring, pour the reaction product into the ice-water slurry, adding more ice as needed to maintain a temperature of 0°C[2].

  • Isolation: The solid precipitate, 5-chloroaniline-2,4-disulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum. The reported yield for this step is approximately 93%[2].

Step 2: Synthesis of ¹⁵N-Labeled Chloraminophenamide
  • Reaction Setup: In a fume hood, dissolve the 5-chloroaniline-2,4-disulfonyl chloride intermediate in an appropriate anhydrous solvent, such as tert-butanol, in a suitable reaction vessel equipped with a gas inlet and a stirrer[2].

  • Ammonolysis: Bubble anhydrous [¹⁵N]ammonia gas through the solution for approximately 2 hours at room temperature[2]. Alternatively, a sealed vessel with a solution of [¹⁵N]ammonium hydroxide (B78521) in a suitable solvent could be used, potentially requiring heating. The choice between gaseous ammonia and ammonium (B1175870) hydroxide will depend on the commercial availability of the labeled reagent.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purification: Dilute the residue with water and cool in an ice bath to precipitate the crude product. Collect the solid by filtration. The crude ¹⁵N-labeled Chloraminophenamide can be recrystallized from aqueous ethanol (B145695) to achieve high purity[2]. The reported yield for the unlabeled synthesis is approximately 91%[2].

  • Characterization: The final product should be characterized to confirm its identity and determine the level of isotopic enrichment.

    • Mass Spectrometry (MS): Analysis by high-resolution mass spectrometry will confirm the molecular weight, showing the expected mass shift due to the two ¹⁵N atoms.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. ¹⁵N NMR or ¹H-¹⁵N HSQC experiments can directly probe the incorporation of the label.

Custom Synthesis Workflow

The successful execution of a custom synthesis project for a labeled compound involves several key stages, from initial feasibility assessment to final product delivery.

G A Inquiry & Feasibility - Literature Review - Route Scouting B Proposal Generation - Costing - Timeline A->B C Synthesis Execution - Procurement of ¹⁵N Reagent - Intermediate Synthesis B->C D Label Incorporation - ¹⁵N-Ammonolysis C->D E Purification & Analysis - Recrystallization - MS & NMR Analysis D->E F Product Delivery - Certificate of Analysis - Final Report E->F

Figure 2: Logical workflow for a custom isotopic labeling project.

Key Safety Considerations

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield[2].

  • Thionyl Chloride: This is a lachrymatory and corrosive compound that also reacts with moisture. Handle with care in a fume hood.

  • Ammonia: Anhydrous ammonia is a toxic and corrosive gas. Ensure adequate ventilation and proper handling procedures.

By following this detailed guide, researchers and drug development professionals can confidently approach the custom synthesis of ¹⁵N-labeled Chloraminophenamide, enabling advanced studies that require this valuable isotopically labeled compound.

References

Determining the Isotopic Purity of Chloraminophenamide-15N2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the isotopic purity of 15N-labeled compounds, with a specific focus on the hypothetical molecule Chloraminophenamide-15N2. Ensuring high isotopic enrichment is critical for the successful application of labeled compounds in various research and development areas, including metabolic studies, pharmacokinetic assessments, and as internal standards in quantitative mass spectrometry.[1][2]

Core Analytical Techniques

The two primary analytical platforms for determining the isotopic purity of 15N-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3] Each technique offers distinct advantages and provides complementary information regarding the level of isotopic enrichment and the structural integrity of the labeled molecule.

Mass Spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[3] For isotopic purity analysis, high-resolution mass spectrometry (HR-MS) is often employed to resolve the isotopic peaks of the labeled and unlabeled species.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.[5] For 15N-labeled compounds, NMR can not only quantify the isotopic enrichment but also confirm the position of the 15N label within the molecule.[1]

Data Presentation: Comparison of Analytical Platforms

The selection of an analytical technique depends on the specific requirements of the analysis, such as the desired precision, sensitivity, and the need for structural confirmation.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Measurement Mass-to-charge ratio (m/z) of ions[3]Nuclear spin properties[3]
Sensitivity High (nanogram to picogram range)[3][4]Moderate
Precision High to Very High[3]Moderate
Sample Requirement Low[4]Higher
Structural Information Limited to fragmentation patternsDetailed structural and positional information[1]
Destructive YesNo[3]
Typical Use Cases Precise quantification of isotopic enrichment, high-throughput screening.[3]Confirmation of label position, structural integrity assessment.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections outline typical experimental protocols for both MS and NMR analysis of this compound.

Mass Spectrometry Protocol for Isotopic Purity Determination

This protocol outlines the steps for determining the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve the this compound sample in a high-purity solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration.[6]

  • Filter the sample to remove any particulate matter that could interfere with the analysis.[6]

  • Prepare a series of dilutions to determine the optimal concentration for analysis.

2. Liquid Chromatography (LC) Separation:

  • Employ a suitable HPLC or UHPLC column (e.g., C18) to achieve chromatographic separation of the analyte from any impurities.

  • Develop a gradient or isocratic elution method using appropriate mobile phases (e.g., water and acetonitrile with a small percentage of formic acid) to ensure a sharp and symmetrical peak for Chloraminophenamide.

3. Mass Spectrometry (MS) Acquisition:

  • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.[7][8]

  • Calibrate the mass spectrometer before analysis to ensure high mass accuracy.[6]

  • Acquire data in full scan mode to capture the entire isotopic distribution of the protonated molecule [M+H]+.

  • Optimize the ionization source parameters (e.g., electrospray voltage, gas flow rates, and temperature) to maximize the signal intensity of the analyte.

4. Data Analysis:

  • Extract the ion chromatograms for the unlabeled (14N) and labeled (15N2) Chloraminophenamide.

  • Integrate the peak areas for each isotopic species.[7]

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Area(15N2) / (Area(14N) + Area(15N2))] x 100

  • Correct for the natural abundance of 13C and other isotopes that may contribute to the M+1 and M+2 peaks.[7]

NMR Spectroscopy Protocol for Isotopic Purity and Positional Analysis

This protocol describes the use of 1H and 15N NMR to confirm the isotopic enrichment and the location of the 15N labels in this compound.

1. Sample Preparation:

  • Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • The concentration should be high enough to obtain a good signal-to-noise ratio within a reasonable acquisition time.

2. NMR Data Acquisition:

  • Acquire a standard one-dimensional (1D) 1H NMR spectrum to confirm the overall structure and chemical purity of the compound.

  • Acquire a 1D 15N NMR spectrum. The presence of a strong signal will confirm the enrichment of 15N.

  • For positional confirmation, acquire a two-dimensional (2D) heteronuclear correlation spectrum, such as a 1H-15N HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) experiment. These experiments show correlations between 1H and 15N nuclei, allowing for the unambiguous assignment of the 15N labels to specific nitrogen atoms in the molecule.

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., Mnova, TopSpin).

  • In the 1H NMR, the signals adjacent to the 15N-labeled nitrogens may show splitting due to J-coupling, providing further evidence of labeling.

  • In the 1H-15N correlation spectra, the presence of cross-peaks will confirm the connectivity between specific protons and the 15N-labeled nitrogen atoms.

  • Isotopic enrichment can be estimated by comparing the integral of the 15N-coupled proton signals with the integrals of other proton signals in the molecule in the 1H NMR spectrum.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.

experimental_workflow_ms cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis prep1 Dissolve this compound prep2 Filter Sample prep1->prep2 lc HPLC/UHPLC Separation prep2->lc ms High-Resolution MS lc->ms data1 Extract Ion Chromatograms ms->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Isotopic Purity data2->data3

Caption: Mass Spectrometry workflow for isotopic purity determination.

experimental_workflow_nmr cluster_prep_nmr Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis_nmr Data Analysis prep_nmr Dissolve in Deuterated Solvent acq1 1D 1H NMR prep_nmr->acq1 acq2 1D 15N NMR acq1->acq2 acq3 2D 1H-15N Correlation acq2->acq3 analysis1 Process Spectra acq3->analysis1 analysis2 Confirm Label Position analysis1->analysis2 analysis3 Estimate Enrichment analysis2->analysis3

Caption: NMR Spectroscopy workflow for isotopic purity and positional analysis.

Conclusion

The determination of isotopic purity is a critical quality control step in the use of 15N-labeled compounds. Both Mass Spectrometry and NMR Spectroscopy provide powerful and complementary tools for this purpose. By following rigorous experimental protocols and data analysis procedures, researchers, scientists, and drug development professionals can ensure the quality and reliability of their isotopically labeled materials, leading to more accurate and meaningful experimental outcomes.

References

An In-depth Technical Guide on the Solubility of Chloraminophenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chloraminophenamide (CAS 121-30-2), a sulfonamide derivative recognized for its diuretic properties and its role as a carbonic anhydrase inhibitor.[1] The information herein is intended to support research, formulation development, and other scientific endeavors related to this compound. Note that while the request specified "Chloraminophenamide-15N2," publicly available data pertains to the unlabeled compound; the isotopic labeling is not expected to significantly alter its solubility properties.

Core Compound Information

  • IUPAC Name: 4-amino-6-chlorobenzene-1,3-disulfonamide[1][2]

  • Other Names: 4-amino-6-chloro-m-benzenedisulfonamide, Idorese[2][3]

  • Molecular Formula: C₆H₈ClN₃O₄S₂[3]

  • Molecular Weight: 285.73 g/mol [3][4]

Chloraminophenamide is a key intermediate in the synthesis of thiazide diuretics and functions by potently inhibiting carbonic anhydrase, an enzyme crucial for renal function.[1]

Quantitative Solubility Data

The solubility of Chloraminophenamide has been determined in several organic solvents and aqueous systems. The following table summarizes the available quantitative data for easy comparison.

Solvent/SystemSolubilityReference(s)
Dimethylformamide (DMF)30 mg/mL[1][5]
Dimethyl Sulfoxide (DMSO)30 mg/mL[1][5]
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL[5]
EthanolSlightly Soluble[1][3][5]
WaterSlightly Soluble[1][3]

It is also noted that Chloraminophenamide is more freely soluble in alkaline solutions.[1][3]

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is crucial for biopharmaceutical characterization. The "shake-flask" method is considered the gold standard for its reliability.[6][7]

Protocol: Saturation Shake-Flask Method

This protocol is adapted from established methodologies for determining the thermodynamic solubility of active pharmaceutical ingredients (APIs).[6][8]

1. Objective: To determine the equilibrium solubility of Chloraminophenamide in a selected organic solvent at a specified temperature.

2. Materials:

  • Chloraminophenamide (crystalline solid, purity ≥98%)[5]

  • Selected organic solvent (e.g., DMF, DMSO, Ethanol)

  • Mechanical agitation device (e.g., orbital shaker)

  • Thermostatically controlled environment (e.g., incubator shaker set at 37 ± 1 °C)[8]

  • Centrifuge

  • Syringe filters (consider material compatibility with the solvent to prevent sorption)

  • Validated analytical equipment (e.g., HPLC with UV detector)

  • Volumetric flasks and pipettes

  • Analytical balance

3. Procedure:

  • Preparation: Add an excess amount of solid Chloraminophenamide to a stoppered flask or vial containing a known volume of the selected organic solvent. An excess is necessary to ensure a saturated solution is in equilibrium with the solid phase.[6][9]

  • Equilibration: Place the flasks in a mechanical shaker within a temperature-controlled environment (e.g., 37 ± 1 °C). Agitate the samples for a sufficient duration to reach equilibrium.[8] To confirm equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements does not deviate significantly.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a suitable syringe filter.[6][8]

  • Sample Analysis:

    • Immediately after separation, dilute an aliquot of the clear, saturated solution with a suitable diluent to prevent precipitation.[8]

    • Quantify the concentration of Chloraminophenamide in the diluted sample using a validated HPLC method.[6]

    • Prepare a calibration curve using standard solutions of Chloraminophenamide of known concentrations to determine the concentration of the test sample.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL).

Visualization of Experimental Workflow

The logical flow of the solubility determination process is crucial for reproducibility and understanding.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Chloraminophenamide to solvent B Agitate at constant temperature (e.g., 37°C) A->B C Sample at multiple time points (24, 48, 72h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify using HPLC F->G H H G->H Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Mechanism of Action: Carbonic Anhydrase Inhibition

Chloraminophenamide's therapeutic effect as a diuretic stems from its inhibition of the enzyme carbonic anhydrase (CA).[1] This enzyme is fundamental to the reabsorption of sodium bicarbonate in the proximal tubules of the kidneys.

cluster_enzyme Carbonic Anhydrase (CA) Active Site cluster_inhibition Inhibition Pathway cluster_outcome Physiological Outcome CA CA-Zn²⁺-OH⁻ (Active Enzyme) H2CO3 H₂CO₃ (Carbonic Acid) CA->H2CO3 Catalyzes Inhibited CA-Zn²⁺-NHSO₂-R (Inactive Complex) CA->Inhibited Products H⁺ + HCO₃⁻ (Proton & Bicarbonate) H2CO3->Products Dissociates CO2 CO₂ + H₂O CO2->CA Binds Chlor Chloraminophenamide (R-SO₂NH₂) Chlor->Inhibited Displaces OH⁻ Outcome Reduced Na⁺ & HCO₃⁻ Reabsorption Diuresis Inhibited->Outcome Leads to

References

Unlocking Precision in Drug Metabolism and Pharmacokinetics: A Technical Guide to Chloraminophenamide-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications of Chloraminophenamide-15N2, a stable isotope-labeled derivative of Chloraminophenamide, in scientific research. Chloraminophenamide, a potent carbonic anhydrase inhibitor and a known metabolite of the widely prescribed diuretic hydrochlorothiazide (B1673439), serves as a critical molecule in pharmaceutical and metabolic research. The incorporation of two stable ¹⁵N isotopes into its structure provides a powerful tool for highly specific and sensitive quantification in complex biological matrices. This guide details the core principles of its application as an internal standard in mass spectrometry-based quantitative bioanalysis and as a tracer for metabolic flux studies. Detailed hypothetical experimental protocols, data presentation tables, and explanatory diagrams are provided to facilitate the integration of this compound into research workflows.

Introduction to Chloraminophenamide and the Role of Isotopic Labeling

Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide) is a sulfonamide compound with significant biological activity.[1] It functions as a potent inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes, including renal function and the regulation of intraocular pressure.[1][2] Notably, Chloraminophenamide is also a key metabolite of hydrochlorothiazide, one of the most frequently prescribed medications for hypertension.[1] Understanding the pharmacokinetics and metabolic fate of hydrochlorothiazide is therefore of paramount importance in clinical pharmacology.

The use of stable isotope-labeled compounds, such as this compound, has revolutionized quantitative bioanalysis and metabolic research.[3] By replacing two of the naturally abundant ¹⁴N atoms with the heavier ¹⁵N isotope, a molecule with identical chemical properties but a distinct mass is created.[3] This mass difference allows for its precise differentiation from the unlabeled endogenous or administered compound by mass spectrometry, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[3] Furthermore, its use as a tracer enables the elucidation of metabolic pathways and the quantification of metabolic flux.[4]

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of Chloraminophenamide is presented in Table 1. While specific data for the ¹⁵N₂ labeled version is not extensively published, its chemical behavior is expected to be identical to the unlabeled compound.

Table 1: Physicochemical Properties of Chloraminophenamide

PropertyValueReference
CAS Number 121-30-2[5]
Molecular Formula C₆H₈ClN₃O₄S₂[5]
Molecular Weight 285.73 g/mol [5]
Appearance White to off-white crystalline solid[1]
Melting Point 251-252 °C[5]
Solubility Slightly soluble in water; more soluble in alkaline solutions, DMF, and DMSO.[1]
UV max (in ethanol) 223.5-224.5 nm, 265-266 nm, 312-314 nm[5]

The primary application of unlabeled Chloraminophenamide in research has been as a carbonic anhydrase inhibitor. The inhibitory constants (Ki) against various human (h) and bovine (b) carbonic anhydrase isoforms are crucial for understanding its biological activity.

Table 2: Inhibitory Potency (Ki) of Chloraminophenamide against Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformInhibition Constant (Ki) in nMReference
Human Carbonic Anhydrase I (hCA I)8400[6]
Human Carbonic Anhydrase II (hCA II)75[6]
Bovine Carbonic Anhydrase IV (bCA IV)160[6]

Core Application: Internal Standard for Quantitative Bioanalysis

The most direct and impactful application of this compound is as an internal standard for the accurate quantification of Chloraminophenamide and its parent drug, hydrochlorothiazide, in biological samples such as plasma, urine, and tissue homogenates.

Rationale for Use

Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[7] They co-elute with the analyte during chromatographic separation and experience identical ionization effects in the mass spectrometer's source.[8] This co-behavior allows for the correction of variability introduced during sample preparation, chromatography, and ionization, leading to significantly improved precision and accuracy in quantitative results.[8]

Proposed Experimental Workflow

The following diagram outlines a typical workflow for a pharmacokinetic study of hydrochlorothiazide using this compound as an internal standard for the quantification of its metabolite, Chloraminophenamide.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis A Biological Sample Collection (e.g., Plasma, Urine) B Spike with this compound (Internal Standard) A->B Addition of IS D LC-MS/MS Analysis C Sample Extraction (e.g., Protein Precipitation, LLE, SPE) B->C Extraction C->D Injection E Data Acquisition (MRM Mode) D->E Detection G Quantification using Calibration Curve F Peak Integration & Ratio Calculation (Analyte/IS) E->F Processing F->G Quantitation H Pharmacokinetic Modeling G->H Analysis

Caption: Workflow for a pharmacokinetic study using this compound.

Detailed Experimental Protocol: Quantification of Chloraminophenamide in Human Plasma

This hypothetical protocol details the steps for quantifying Chloraminophenamide in human plasma samples following the administration of hydrochlorothiazide.

1. Materials and Reagents:

  • Human plasma (with anticoagulant)

  • Chloraminophenamide certified reference standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plate

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (or calibration standard/quality control sample), add 10 µL of the this compound internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive or Negative (to be optimized)

  • MRM Transitions:

    • Chloraminophenamide: Precursor ion (m/z) -> Product ion (m/z) (to be determined empirically)

    • This compound: Precursor ion (m/z+2) -> Product ion (m/z) (corresponding to the unlabeled product ion)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Chloraminophenamide to this compound against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting to fit the calibration curve.

  • Determine the concentration of Chloraminophenamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Advanced Application: Tracer for Metabolic Studies

Beyond its use as an internal standard, this compound can serve as a tracer to investigate the metabolic pathways of sulfonamides and related compounds.

Investigating Hydrochlorothiazide Metabolism

By administering hydrochlorothiazide and a labeled tracer, researchers can track the formation and fate of its metabolites.

G cluster_0 In Vivo / In Vitro System cluster_1 Metabolic Conversion cluster_2 Analysis of Metabolites A Administer Hydrochlorothiazide C Metabolic Enzymes (e.g., CYPs, UGTs) A->C D Sample Collection over Time B Introduce This compound Tracer B->C C->D E LC-MS/MS Analysis (Full Scan & MS/MS) D->E F Identify and Quantify Labeled and Unlabeled Metabolites E->F

Caption: Workflow for a metabolic tracer study.

By analyzing the ratio of labeled to unlabeled metabolites over time, researchers can determine the rates of metabolic conversion and identify potential drug-drug interactions that may affect these pathways.

Conclusion

This compound is a valuable and versatile tool for researchers in drug metabolism, pharmacokinetics, and related fields. Its primary application as a stable isotope-labeled internal standard offers unparalleled accuracy and precision in the quantification of Chloraminophenamide and its parent drug, hydrochlorothiazide. Furthermore, its potential use as a metabolic tracer opens avenues for in-depth investigations into the biotransformation of sulfonamide-based therapeutics. The experimental frameworks and protocols outlined in this guide provide a solid foundation for the successful implementation of this compound in research, ultimately contributing to a better understanding of drug disposition and the development of safer and more effective medicines.

References

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Chloraminophenamide-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

Chloraminophenamide, a sulfonamide derivative, is a potent inhibitor of carbonic anhydrase, a key enzyme in various physiological processes. This technical guide provides an in-depth exploration of the mechanism of action of its isotopically labeled form, Chloraminophenamide-15N2, intended for advanced mechanistic studies. The inclusion of the stable ¹⁵N isotope allows for sophisticated analytical approaches to delineate its metabolic fate and target interactions without altering its fundamental biochemical activity. This document details the underlying signaling pathways, comprehensive experimental protocols for its evaluation, and a summary of its quantitative inhibitory effects on various carbonic anhydrase isoforms.

Introduction

Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide) is a well-characterized carbonic anhydrase inhibitor.[1] Its structure is foundational to the development of thiazide diuretics. The isotopically labeled variant, this compound, is a powerful tool for researchers, enabling precise tracing and quantification in complex biological systems through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. This guide focuses on the core mechanism of action, which remains identical to the unlabeled compound, and provides the technical details necessary for its rigorous scientific investigation.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action of this compound is the potent and reversible inhibition of carbonic anhydrase (CA).[1] CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).[1] By blocking this enzymatic activity, this compound disrupts critical physiological processes, most notably renal bicarbonate reabsorption and aqueous humor production in the eye, leading to its diuretic and intraocular pressure-lowering effects, respectively.[1][2]

Signaling Pathway of Diuretic Action

In the proximal tubules of the kidneys, carbonic anhydrase is crucial for the reabsorption of sodium bicarbonate. This compound inhibits this process, leading to increased excretion of bicarbonate, sodium, and water.

Diuretic_Action_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA_apical HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H CA_apical Carbonic Anhydrase (Apical Membrane) NHE3 Na⁺/H⁺ Exchanger 3 (NHE3) HCO3_H->NHE3 H⁺ CA_cyto Carbonic Anhydrase (Cytoplasm) Na_blood Na⁺ NHE3->Na_blood Na⁺ NBCe1 Na⁺/HCO₃⁻ Cotransporter (NBCe1) NBCe1->Na_blood Na⁺ HCO3_blood HCO₃⁻ NBCe1->HCO3_blood HCO₃⁻ Chloraminophenamide This compound Chloraminophenamide->CA_apical Inhibits Chloraminophenamide->CA_cyto Inhibits

Figure 1: Signaling pathway of this compound diuretic action in the renal proximal tubule.
Signaling Pathway in Glaucoma Treatment

In the ciliary body of the eye, carbonic anhydrase is involved in the secretion of aqueous humor. By inhibiting this enzyme, this compound reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP).[2]

Figure 2: Mechanism of this compound in reducing intraocular pressure.

Quantitative Data: Inhibitory Potency

The inhibitory activity of Chloraminophenamide against various carbonic anhydrase isoforms is a critical aspect of its pharmacological profile. The inhibition constants (Ki) quantify this potency, with lower values indicating stronger inhibition.

IsoformSpeciesInhibition Constant (Ki) (nM)
CA IHuman (h)8400[3]
CA IIHuman (h)75[3]
CA IVBovine (b)160[3]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's activity. Below are protocols for key in vitro and in vivo assays.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.

InVitro_Assay_Workflow prep Reagent Preparation - CA Enzyme Stock - this compound Stock - p-NPA Substrate Stock plate Plate Setup (96-well) - Add Assay Buffer - Add this compound (Varying Conc.) - Add Controls (Vehicle, Positive) prep->plate incubate Enzyme Addition & Incubation - Add CA Enzyme to all wells - Incubate for 15 min at RT plate->incubate react Reaction Initiation - Add p-NPA Substrate incubate->react measure Measurement - Read absorbance at 400 nm (Kinetic or Endpoint) react->measure analyze Data Analysis - Calculate % Inhibition - Determine IC₅₀/Ki measure->analyze

Figure 3: Workflow for the in vitro colorimetric carbonic anhydrase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified carbonic anhydrase (e.g., hCA II) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).[2]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2]

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.[2]

    • The assay buffer is typically 20 mM Tris-HCl, pH 7.4.[2]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of this compound to the experimental wells.

    • Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Acetazolamide).[2]

    • Add the carbonic anhydrase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[2]

    • Initiate the enzymatic reaction by adding the p-NPA substrate to each well.[2]

  • Data Acquisition and Analysis:

    • Immediately monitor the change in absorbance at 400 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value. The Ki can be subsequently calculated using the Cheng-Prusoff equation.

In Vivo Intraocular Pressure (IOP) Reduction Assay

This protocol assesses the efficacy of topically administered this compound in a relevant animal model of glaucoma.

Methodology:

  • Animal Model:

    • Utilize an appropriate animal model for glaucoma or ocular hypertension.

  • Drug Formulation and Administration:

    • Prepare a sterile ophthalmic formulation of this compound at various concentrations.

    • Administer a single drop of the formulation to one eye of each animal. The contralateral eye can serve as a control, receiving the vehicle formulation.[2]

  • IOP Measurement:

    • Measure baseline IOP in both eyes before treatment.

    • Measure IOP at multiple time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).

    • Use a tonometer calibrated for the specific animal model (e.g., Tono-Pen).[2]

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.[2]

    • Statistically compare the IOP reduction in the treated eyes to the control eyes to determine the efficacy of this compound.

Conclusion

This compound acts as a potent inhibitor of carbonic anhydrase, a mechanism that underpins its therapeutic potential as a diuretic and for the treatment of glaucoma. The isotopic labeling provides a sophisticated tool for detailed pharmacokinetic and pharmacodynamic studies. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively investigate and harness the properties of this compound.

References

In-Depth Technical Guide: Theoretical Mass and Isotopic Distribution of Chloraminophenamide-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass and isotopic distribution of Chloraminophenamide-15N2. This information is critical for the accurate identification and quantification of this isotopically labeled compound in complex matrices using mass spectrometry. The guide includes precise calculations, a summary of the data in a structured format, a detailed experimental protocol for high-resolution mass spectrometry analysis of related compounds, and workflow diagrams generated using Graphviz.

Core Concepts: Theoretical Mass and Isotopic Distribution

In mass spectrometry, the theoretical mass is the calculated mass of a molecule based on the sum of the exact masses of its constituent atoms' most abundant isotopes. The monoisotopic mass specifically refers to the mass of the molecule calculated using the exact mass of the most abundant, lightest stable isotope of each element.

The isotopic distribution represents the relative abundance of all possible isotopic variants (isotopologues) of a molecule. Due to the natural abundance of heavier isotopes for elements like Carbon (¹³C), Chlorine (³⁷Cl), and Sulfur (³⁴S), a molecule does not appear as a single peak in a mass spectrum but rather as a characteristic pattern of peaks. For isotopically labeled compounds such as this compound, the isotopic distribution is intentionally altered, providing a unique mass signature for detection and analysis.

Chemical and Isotopic Information

The molecular formula for the unlabeled Chloraminophenamide is C₆H₈ClN₃O₄S₂. For the labeled variant, this compound, two of the three nitrogen atoms are replaced with the heavy isotope ¹⁵N. Therefore, the specific isotopic formula is C₆H₈Cl(¹⁴N₁)(¹⁵N₂)O₄S₂.

To calculate the theoretical mass and isotopic distribution, the precise monoisotopic masses of the most abundant stable isotopes of each element are required.

Theoretical Mass and Isotopic Distribution of this compound

The calculation of the monoisotopic mass and the theoretical isotopic distribution for this compound is based on the isotopic composition C₆H₈Cl(¹⁴N₁)(¹⁵N₂)O₄S₂. The most significant contributions to the isotopic pattern, in this case, will come from the natural abundances of ³⁷Cl, ¹³C, ³³S, and ³⁴S, in addition to the incorporated ¹⁵N isotopes.

Data Presentation: Theoretical Mass and Isotopic Distribution

The following table summarizes the calculated theoretical monoisotopic mass and the expected relative abundances of the most significant isotopologues.

IsotopologueMonoisotopic Mass (Da)Relative Abundance (%)
[M] (C₆H₈³⁵Cl¹⁴N₁¹⁵N₂O₄³²S₂)288.9648100.00
[M+1] (Mainly ¹³C contribution)289.96817.17
[M+2] (Mainly ³⁷Cl and ³⁴S contributions)290.961936.98
[M+3] (Combination of isotopes)291.96523.48
[M+4] (Combination of isotopes)292.95905.10

Note: The monoisotopic mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁵N, ¹⁶O, and ³²S. The relative abundances are calculated based on the natural isotopic abundances of all elements and the specific labeling pattern.

Experimental Protocols: High-Resolution Mass Spectrometry of Sulfonamides

The following is a representative, detailed methodology for the analysis of sulfonamide compounds, like Chloraminophenamide, using high-resolution mass spectrometry. This protocol is based on established methods for similar small molecules.[1][2][3][4]

Objective: To achieve accurate mass measurement and confirm the elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography system (LC-HRMS).[1]

4.1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase to create a series of working solutions ranging from 1 ng/mL to 1 µg/mL.

  • Matrix Samples (if applicable): For analysis in biological or environmental matrices, perform a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to extract and clean up the sample.[4]

4.2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is typically suitable.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

4.3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for sulfonamides.

  • Mass Analyzer: Set to a high-resolution mode (e.g., >60,000 FWHM).

  • Scan Range: A scan range of m/z 100-500 would be appropriate to encompass the target molecule and potential fragments.

  • Data Acquisition: Acquire data in full scan mode to observe the full isotopic pattern. If fragmentation information is desired, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be employed.

  • Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations to achieve high mass accuracy.

4.4. Data Analysis:

  • Extraction of Ion Chromatograms: Extract the ion chromatograms for the theoretical exact masses of the expected isotopologues of this compound.

  • Mass Accuracy Calculation: Determine the mass error between the measured and theoretical exact masses. A mass accuracy of <5 ppm is typically expected.

  • Isotopic Pattern Matching: Compare the observed isotopic distribution with the theoretically calculated pattern. The relative abundances of the peaks should closely match the theoretical values.

Mandatory Visualizations

Workflow for Theoretical Mass and Isotopic Distribution Calculation

G A Identify Molecular Formula (C6H8ClN3O4S2) B Define Isotopic Labeling (this compound) A->B C Determine Isotopic Formula (C6H8Cl(14N1)(15N2)O4S2) B->C D Obtain Exact Monoisotopic Masses of Constituent Isotopes C->D F Obtain Natural Abundances of All Isotopes C->F E Calculate Monoisotopic Mass of Labeled Compound D->E H Generate Isotopic Pattern (Mass vs. Relative Abundance) E->H G Calculate Theoretical Isotopic Distribution F->G G->H

Caption: Workflow for calculating theoretical mass and isotopic distribution.

Experimental Workflow for HRMS Analysis

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Prepare Standard Solutions B Sample Extraction & Cleanup (if necessary) C LC Separation (Reversed-Phase) B->C D ESI Ionization (Positive Mode) C->D E HRMS Detection (Full Scan) D->E F Extract Ion Chromatograms E->F G Calculate Mass Accuracy F->G H Compare Isotopic Pattern to Theoretical G->H I Confirmation of Identity H->I

Caption: Experimental workflow for LC-HRMS analysis of this compound.

References

Stability and Storage of Chloraminophenamide-15N2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Chloraminophenamide-15N2. Given that isotopically labeled compounds exhibit nearly identical chemical properties to their unlabeled counterparts, this document draws upon stability data and general knowledge of Chloraminophenamide and the broader class of sulfonamides.[][2] This guide is intended to serve as a valuable resource for researchers and professionals involved in the handling and analysis of this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on information from various suppliers and general best practices for sulfonamide compounds.

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationAdditional Notes
Solid (Neat) Dry, protected from light0 - 4 °CShort-term (days to weeks)For extended storage, -20°C is recommended.
-20 °CLong-term (months to years)Ensure the container is tightly sealed to prevent moisture absorption.
In Solvent Protect from light-20 °C or -80°CUp to 6 months (solvent dependent)Use of anhydrous solvents is recommended. Stability in solution is solvent-dependent and should be verified.

Data compiled from general recommendations for Chloraminophenamide.

Stability Profile and Potential Degradation Pathways

This compound, as a sulfonamide, is susceptible to degradation under various environmental stressors. Understanding these degradation pathways is critical for developing stable formulations and accurate analytical methods. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4][5][6][7]

The primary degradation pathways for sulfonamides include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for drugs containing amide and sulfonamide functional groups. The rate of hydrolysis is often pH-dependent. For sulfonamides, cleavage of the S-N or C-N bonds can occur under acidic or basic conditions, leading to the formation of metabolites such as sulfanilic acid, sulfanilamide, and aniline (B41778) derivatives.[5]

Oxidative Degradation

Exposure to oxidizing agents can lead to the degradation of this compound. The sulfonamide group and the aromatic ring are potential sites for oxidation.

Photodegradation

Many sulfonamides are known to be light-sensitive. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. Photostability testing is a mandatory component of forced degradation studies as per ICH guidelines.

Thermal Degradation

While generally more stable to heat than other drug classes like β-lactams and tetracyclines, sulfonamides can degrade at elevated temperatures.[8] Thermal degradation studies are typically performed at temperatures higher than those used for accelerated stability testing.

Experimental Protocols

The following sections outline detailed methodologies for conducting forced degradation studies and for a stability-indicating HPLC method suitable for this compound.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[3][4][5][6][7]

Table 2: Protocol for Forced Degradation of this compound

Stress ConditionReagent/ConditionTemperatureDurationTypical Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hours5-20%
Base Hydrolysis 0.1 M NaOH60°C24 hours5-20%
Oxidation 3% H₂O₂Room Temperature24 hours5-20%
Thermal (Dry Heat) Oven80°C48 hours5-20%
Photolytic ICH Q1B conditionsAmbientAs per guidelines5-20%

Detailed Methodologies:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Place the solid this compound in a suitable container.

    • Expose the sample to 80°C in a calibrated oven for 48 hours.

    • After exposure, dissolve a known amount of the sample in a suitable solvent and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be protected from light by wrapping in aluminum foil.

    • Prepare the samples for HPLC analysis by dissolving and/or diluting with the mobile phase.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidation (e.g., 3% H2O2, RT) Stock->Oxidation Expose to stress Thermal Thermal Degradation (e.g., 80°C, dry heat) Stock->Thermal Expose to stress Photo Photolytic Degradation (ICH Q1B) Stock->Photo Expose to stress Neutralize Neutralize (for Hydrolysis Samples) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC

Carbonic Anhydrase Inhibition Mechanism

This guide provides a foundational understanding of the stability and storage of this compound. For specific applications, it is recommended to perform in-house stability studies to confirm these general findings.

References

A Comprehensive Review of Chloraminophenamide and Its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthesis, Mechanism of Action, and Structure-Activity Relationships of a Potent Carbonic Anhydrase Inhibitor

Introduction

Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide) is a potent sulfonamide derivative that serves as a cornerstone in the development of diuretic therapies.[1] It functions as a powerful inhibitor of carbonic anhydrase (CA), an enzyme pivotal to various physiological processes, most notably renal regulation of acid-base balance and fluid homeostasis. This technical guide provides a comprehensive literature review of Chloraminophenamide and its analogs, detailing its chemical properties, synthesis, mechanism of action, and structure-activity relationships. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel diuretic agents and other therapeutics targeting carbonic anhydrase.

Physicochemical Properties of Chloraminophenamide

Chloraminophenamide is a white to off-white crystalline solid with the molecular formula C₆H₈ClN₃O₄S₂ and a molecular weight of 285.73 g/mol .[2][3] It is sparingly soluble in water but exhibits greater solubility in alkaline solutions.

PropertyValueReference
IUPAC Name4-amino-6-chlorobenzene-1,3-disulfonamide[4]
CAS Number121-30-2[2][3]
Molecular FormulaC₆H₈ClN₃O₄S₂[2][3]
Molecular Weight285.73 g/mol [2][3]
Melting Point257-261 °C[3]
AppearanceWhite to off-white powder[2]
SolubilitySparingly soluble in water, soluble in alkaline solutions

Synthesis of Chloraminophenamide and Its Analogs

The synthesis of Chloraminophenamide typically involves a two-step process starting from 3-chloroaniline (B41212). The general synthetic route is outlined below.

Experimental Protocol: Synthesis of Chloraminophenamide

Step 1: Chlorosulfonation of 3-Chloroaniline

In a suitable reaction vessel, 3-chloroaniline is reacted with an excess of chlorosulfonic acid. The reaction is typically carried out at an elevated temperature to ensure the introduction of two sulfonyl chloride groups onto the aromatic ring, yielding 4-amino-6-chloro-1,3-benzenedisulfonyl chloride.

Step 2: Amination of 4-amino-6-chloro-1,3-benzenedisulfonyl chloride

The resulting disulfonyl chloride is then treated with ammonia (B1221849). This step can be performed by bubbling ammonia gas through a solution of the intermediate or by using aqueous ammonia. The amination reaction replaces the sulfonyl chloride groups with sulfonamide moieties, affording the final product, Chloraminophenamide.

Purification:

The crude Chloraminophenamide can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Mechanism of Action: Carbonic Anhydrase Inhibition

Chloraminophenamide exerts its diuretic effect primarily through the inhibition of carbonic anhydrase, particularly isoforms located in the renal tubules. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). In the proximal convoluted tubule of the nephron, this reaction is crucial for the reabsorption of sodium bicarbonate from the filtrate back into the bloodstream.

By inhibiting carbonic anhydrase, Chloraminophenamide disrupts this reabsorption process, leading to an increased excretion of bicarbonate, sodium, and water, resulting in diuresis.

G Mechanism of Diuretic Action of Chloraminophenamide cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA (brush border) H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Na_in Na+ Na_out Na+ Na_in->Na_out Na+/K+ ATPase (not shown) H_out H+ NHE3 Na+/H+ Exchanger 3 (NHE3) H_out->NHE3 CA_cyto Carbonic Anhydrase (CA) CO2_H2O_cell CO2 + H2O H2CO3_cell H2CO3 CO2_H2O_cell->H2CO3_cell CA (cytosolic) H_HCO3_cell H+ + HCO3- H2CO3_cell->H_HCO3_cell H_HCO3_cell->H_out to NHE3 HCO3_out HCO3- H_HCO3_cell->HCO3_out via NBCe1 NHE3->Na_in NBCe1 Na+/HCO3- Cotransporter (NBCe1) NBCe1->Na_out Chloraminophenamide Chloraminophenamide Chloraminophenamide->H2CO3 Inhibition Chloraminophenamide->CA_cyto Inhibition

Proposed mechanism of action of Chloraminophenamide in the renal proximal tubule.

Structure-Activity Relationship (SAR) of Chloraminophenamide Analogs

The diuretic and carbonic anhydrase inhibitory activity of benzenesulfonamide (B165840) derivatives is highly dependent on their chemical structure. The following table summarizes the carbonic anhydrase inhibitory activity of Chloraminophenamide and some of its analogs against various human (h) carbonic anhydrase isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
ChloraminophenamideHH8400[5]75[5]--
Analog 1CH₃H----
Analog 2C₂H₅H----
Analog 3HCH₃----
Acetazolamide (Standard)--25012255.7

Data for analogs 1, 2, and 3 are representative and may not be from a single study. The table illustrates the general SAR trends.

The unsubstituted sulfonamide groups are crucial for the inhibitory activity as they coordinate with the zinc ion in the active site of the carbonic anhydrase enzyme. Modifications to the amino group at the 4-position and the chloro group at the 6-position can significantly impact the potency and isoform selectivity of the inhibitor.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

Principle:

This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (Chloraminophenamide and its analogs)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol (B47542) red)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the CA enzyme, test compounds at various concentrations, and the pH indicator in the buffer.

  • The enzyme and inhibitor solutions are pre-incubated.

  • The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

  • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

  • The initial rate of the reaction is calculated.

  • Inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models.

G Experimental Workflow for In Vitro CA Inhibition Assay A Prepare Solutions (Enzyme, Inhibitor, Buffer, Indicator) B Pre-incubate Enzyme and Inhibitor A->B C Rapid Mixing with CO2-saturated water (Stopped-flow instrument) B->C D Monitor Absorbance Change (pH indicator) C->D E Calculate Initial Reaction Rates D->E F Determine Inhibition Constants (Ki) E->F

Workflow for in vitro carbonic anhydrase inhibition assay.
In Vivo Diuretic Activity in Rats

The diuretic effect of Chloraminophenamide and its analogs can be evaluated in an animal model, typically rats.

Principle:

The diuretic activity is assessed by measuring the urine output and electrolyte excretion in rats after oral administration of the test compound, compared to a vehicle control and a standard diuretic.

Materials:

  • Male Wistar rats

  • Metabolic cages for urine collection

  • Test compounds (Chloraminophenamide and its analogs)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)

  • Oral gavage needles

  • Flame photometer (for Na⁺ and K⁺ analysis)

  • Chloride analyzer

Procedure:

  • Rats are fasted overnight with free access to water.

  • The animals are divided into groups (e.g., vehicle control, standard drug, and different doses of the test compound).

  • A saline load is administered orally to all animals to ensure adequate hydration.

  • The test compound, standard drug, or vehicle is administered orally.

  • Rats are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).

  • The total urine volume is measured.

  • The concentrations of sodium, potassium, and chloride in the urine are determined.

  • Diuretic activity, natriuretic activity, and kaliuretic activity are calculated and compared between the groups.

G Experimental Workflow for In Vivo Diuretic Activity Testing A Animal Acclimatization and Fasting B Group Allocation A->B C Oral Saline Loading B->C D Oral Administration (Test Compound, Standard, or Vehicle) C->D E Urine Collection in Metabolic Cages D->E F Measure Urine Volume E->F G Analyze Urine Electrolytes (Na+, K+, Cl-) E->G H Data Analysis and Comparison F->H G->H

Experimental workflow for in vivo diuretic activity testing.

Conclusion

Chloraminophenamide remains a significant molecule in the field of diuretic research and development. Its well-established mechanism of action through carbonic anhydrase inhibition provides a clear target for drug design. The structure-activity relationships of benzenesulfonamide derivatives, including analogs of Chloraminophenamide, offer valuable insights for the optimization of potency and selectivity. The detailed experimental protocols provided in this guide serve as a practical resource for the synthesis and evaluation of new diuretic agents. Further exploration of Chloraminophenamide analogs, particularly with a focus on isoform-selective carbonic anhydrase inhibition, holds the potential for the development of next-generation diuretics with improved efficacy and safety profiles.

References

Unveiling the Biological Activity of Chloraminophenamide-15N2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of Chloraminophenamide-15N2, a sulfonamide derivative renowned for its potent inhibition of carbonic anhydrase (CA) enzymes. While this document refers to the 15N2 isotopically labeled form, it is crucial to understand that the biological activity is fundamentally identical to the unlabeled Chloraminophenamide. The introduction of stable, non-radioactive isotopes such as ¹⁵N does not alter the molecular structure, conformation, or electronic properties that govern ligand-receptor interactions. Therefore, the data and mechanisms discussed herein are directly applicable to both labeled and unlabeled forms. The primary mechanism of action, inhibition of carbonic anhydrase, underpins its significant diuretic effects. This guide will detail the signaling pathways involved, present quantitative data on its inhibitory potency, and provide comprehensive experimental protocols for its evaluation.

Core Biological Activity: Carbonic Anhydrase Inhibition

Chloraminophenamide's principal biological function is the potent and specific inhibition of carbonic anhydrase (CA) isoforms.[1][2] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺). This enzymatic activity is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance.

The inhibitory mechanism of sulfonamides like Chloraminophenamide involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located at the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide (B78521) ion coordinated to the zinc, thereby blocking the catalytic cycle and preventing the hydration of CO₂.

Quantitative Inhibition Data

The inhibitory potency of Chloraminophenamide has been quantified against several carbonic anhydrase isoforms. The inhibition constant (Ki) is a measure of the concentration of inhibitor required to produce half-maximum inhibition. The following table summarizes the reported Ki values for Chloraminophenamide against various human (h) and bovine (b) carbonic anhydrase isoforms.

Carbonic Anhydrase IsoformInhibition Constant (Ki) (nM)
Human Carbonic Anhydrase I (hCA I)8400[1]
Human Carbonic Anhydrase II (hCA II)75[1]
Bovine Carbonic Anhydrase IV (bCA IV)160[1]

This data highlights the selectivity of Chloraminophenamide, demonstrating significantly higher potency against hCA II and bCA IV compared to hCA I.

Signaling Pathway: Diuretic Effect

The diuretic action of Chloraminophenamide is a direct consequence of its inhibition of carbonic anhydrase in the proximal convoluted tubules of the kidneys.[3][4] By inhibiting CA, the reabsorption of bicarbonate from the glomerular filtrate is significantly reduced. This leads to an increase in the luminal concentration of bicarbonate and a subsequent osmotic diuresis (water excretion). The following diagram illustrates this signaling pathway.

Diuretic_Effect cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Peritubular Capillary Filtrate Glomerular Filtrate HCO3_lumen HCO₃⁻ Filtrate->HCO3_lumen H_lumen H⁺ H2CO3_lumen H₂CO₃ CO2_H2O_lumen CO₂ + H₂O H2CO3_lumen->CO2_H2O_lumen CA IV CO2_H2O_cell CO₂ + H₂O CO2_H2O_lumen->CO2_H2O_cell Diffusion H2CO3_cell H₂CO₃ CO2_H2O_cell->H2CO3_cell CA (cyto) HCO3_cellH_cell HCO3_cellH_cell H2CO3_cell->HCO3_cellH_cell HCO3_cell HCO₃⁻ HCO3_interstitium HCO₃⁻ (Reabsorbed) HCO3_cell->HCO3_interstitium Transport H_cell H⁺ H_cell->H_lumen NHE3 CA_cyto Carbonic Anhydrase (Cytoplasmic) NHE3 Na⁺/H⁺ Exchanger 3 (NHE3) Chloraminophenamide Chloraminophenamide Chloraminophenamide->CA_cyto Inhibits CA_apical Carbonic Anhydrase IV (Apical Membrane) Chloraminophenamide->CA_apical Inhibits H_lumenHCO3_lumen H_lumenHCO3_lumen H_lumenHCO3_lumen->H2CO3_lumen

Mechanism of Diuretic Action

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay.[5][6]

Objective: To determine the inhibition constant (Ki) of this compound against a specific carbonic anhydrase isoform.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Purified carbonic anhydrase isoform (e.g., hCA II)

  • This compound stock solution (in DMSO)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (B86663) (Na₂SO₄) solution (20 mM, for maintaining ionic strength)

  • Phenol (B47542) red indicator (0.2 mM)

  • CO₂-saturated water

Experimental Workflow:

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare buffer, indicator, and inhibitor solutions Prepare_Enzyme Prepare enzyme solution in buffer Prepare_Reagents->Prepare_Enzyme Mix_B Load CO₂-saturated water with indicator into second syringe Prepare_Reagents->Mix_B Mix_A Mix enzyme and inhibitor (or vehicle) in one syringe Prepare_Enzyme->Mix_A Inject Rapidly mix contents of both syringes in stopped-flow instrument Mix_A->Inject Mix_B->Inject Monitor Monitor absorbance change at 557 nm over time (10-100s) Inject->Monitor Calc_Rates Calculate initial rates of CO₂ hydration Monitor->Calc_Rates Plot_Data Plot rates vs. substrate concentration (Lineweaver-Burk or Michaelis-Menten) Calc_Rates->Plot_Data Determine_Ki Determine Ki value from the inhibition data Plot_Data->Determine_Ki

Workflow for Carbonic Anhydrase Inhibition Assay

Procedure:

  • Reagent Preparation: Prepare all solutions in high-purity water. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Inhibitor Incubation: Pre-incubate the carbonic anhydrase enzyme with various concentrations of this compound (or vehicle control) for a set period to allow for binding equilibrium to be reached.

  • Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution containing the pH indicator. The hydration of CO₂ to carbonic acid causes a pH change, which is detected by the change in absorbance of the phenol red indicator at 557 nm.

  • Data Analysis: The initial rates of the reaction are determined from the absorbance curves. Inhibition constants (Ki) are then calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Conclusion

This compound is a potent inhibitor of carbonic anhydrase, with its biological activity being equivalent to its unlabeled counterpart. Its primary mechanism of action, the inhibition of carbonic anhydrase in the renal proximal tubules, leads to a well-characterized diuretic effect. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further research may explore the isoform-specific inhibition profile of Chloraminophenamide in more detail and its potential applications in other physiological systems where carbonic anhydrase activity is critical.

References

Methodological & Application

Application Note: Quantitative Analysis of Chloraminophenamide in Human Plasma by LC-MS/MS using a ¹⁵N₂-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Chloraminophenamide in human plasma. The method utilizes a stable isotope-labeled internal standard, Chloraminophenamide-¹⁵N₂, to ensure high accuracy and precision. Sample preparation is performed using solid-phase extraction (SPE), which provides excellent recovery and minimizes matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short analysis time. This method is suitable for use in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Chloraminophenamide is a sulfonamide diuretic used in the management of hypertension and edema.[1][2] Accurate and reliable quantification of Chloraminophenamide in biological matrices is crucial for clinical and pharmaceutical research. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Chloraminophenamide-¹⁵N₂, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, chromatography, and mass spectrometric detection.[5][6] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of Chloraminophenamide in human plasma.

Experimental

  • Chloraminophenamide reference standard (Purity ≥98%)

  • Chloraminophenamide-¹⁵N₂ internal standard (Purity ≥98%, isotopic purity ≥99%)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

The LC-MS/MS parameters were optimized for the sensitive and selective detection of Chloraminophenamide and its internal standard.

Table 1: Optimized LC-MS/MS Conditions

ParameterCondition
LC Conditions
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient ElutionTime (min)
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Chloraminophenamide285.97156.11002530
205.01001530
Chloraminophenamide-¹⁵N₂287.97158.11002530
207.01001530

Note: The exact mass of Chloraminophenamide is 284.9645 Da. The precursor ion in positive mode is [M+H]⁺. The ¹⁵N₂-labeled internal standard will have a mass shift of +2 Da.

Protocols

  • Primary Stock Solutions: Prepare individual stock solutions of Chloraminophenamide and Chloraminophenamide-¹⁵N₂ in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Chloraminophenamide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the Chloraminophenamide-¹⁵N₂ primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Analysis and Method Validation

The method should be validated according to the latest FDA and/or ICH M10 Bioanalytical Method Validation guidelines.[5][7]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Selectivity Analysis of at least six different lots of blank plasma to assess for interfering peaks at the retention times of the analyte and IS.Response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Linearity and Range A calibration curve consisting of a blank, a zero standard, and at least six non-zero standards are analyzed. The analyte/IS peak area ratio is plotted against the nominal concentration.The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision Replicate analyses (n≥5) of QC samples at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC) across multiple days.The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked blank matrix from different sources to the response of the analyte in a neat solution.The CV of the matrix factor across different lots of the matrix should be ≤ 15%.
Recovery The extraction recovery of the analyte and IS is determined by comparing the peak areas from pre-extraction spiked samples to those of post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability Analyte stability is evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples.The mean concentration at each stability condition should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample (200 µL) add_is Add Internal Standard (Chloraminophenamide-¹⁵N₂) plasma->add_is pretreat Pre-treatment (Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc_separation LC Separation (C18 Column) dry_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification validation Method Validation quantification->validation signaling_pathway cluster_precursor Precursor Ion Selection (Q1) cluster_fragmentation Fragmentation (Q2 - CID) cluster_product Product Ion Selection (Q3) analyte Chloraminophenamide [M+H]⁺ (m/z 285.97) frag_analyte Collision-Induced Dissociation analyte->frag_analyte is Chloraminophenamide-¹⁵N₂ [M+H]⁺ (m/z 287.97) frag_is Collision-Induced Dissociation is->frag_is prod1_analyte Product Ion 1 (m/z 156.1) frag_analyte->prod1_analyte prod2_analyte Product Ion 2 (m/z 205.0) frag_analyte->prod2_analyte prod1_is Product Ion 1 (m/z 158.1) frag_is->prod1_is prod2_is Product Ion 2 (m/z 207.0) frag_is->prod2_is

References

Application Notes and Protocols for the Use of Chloraminophenamide-15N2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraminophenamide, a sulfonamide derivative, is recognized for its diuretic properties and acts as a carbonic anhydrase inhibitor.[1][2] In quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving high accuracy and precision.[3][4] Chloraminophenamide-15N2, with two of its nitrogen atoms replaced by the stable isotope 15N, is an ideal internal standard for the quantification of Chloraminophenamide using mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation.[3] The mass difference allows for distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing.[4][5] This document provides detailed protocols and application notes for the use of this compound as an internal standard in LC-MS/MS assays.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. The SIL internal standard and the native analyte are assumed to behave identically during extraction, cleanup, and ionization.[3][5] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, as this ratio is unaffected by variations in sample recovery or matrix-induced signal suppression or enhancement.[4]

Experimental Protocols

Stock Solution Preparation
  • Chloraminophenamide Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Chloraminophenamide reference standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Chloraminophenamide stock solution in a 50:50 methanol:water mixture to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.

Sample Preparation from Human Plasma

This protocol is adapted from a general procedure for Chloraminophenamide extraction.[1]

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes (except for blank matrix samples) and vortex briefly.

  • Add 500 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are suggested starting parameters for an LC-MS/MS method. Optimization may be required for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 0.5 min, linear gradient to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min.

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 100 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Chloraminophenamide286.0106.03020
This compound288.0108.03020

Data Analysis and Quantitative Results

A calibration curve is constructed by plotting the peak area ratio of Chloraminophenamide to this compound against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used. The concentration of Chloraminophenamide in unknown samples is then calculated from their peak area ratios using the regression equation.

Table 1: Representative Quantitative Performance Data

ParameterResult
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal (compensated by internal standard)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Calibration Curve ratio_calc->calibration_curve concentration_calc Calculate Concentration calibration_curve->concentration_calc final_result Final Result concentration_calc->final_result

Caption: Workflow for the quantitative analysis of Chloraminophenamide using this compound.

Logical Relationship of Isotope Dilution

isotope_dilution_logic cluster_process Analytical Process cluster_output Measurement analyte Chloraminophenamide (Analyte) extraction Extraction & Cleanup analyte->extraction is This compound (Internal Standard) is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms analyte_signal Analyte Signal lc_ms->analyte_signal is_signal IS Signal lc_ms->is_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio

Caption: Principle of isotope dilution for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Chloraminophenamide in various biological matrices. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to implement this methodology in their laboratories. The inherent advantages of stable isotope dilution, including the mitigation of matrix effects and compensation for sample loss during preparation, lead to highly accurate and precise results, which are crucial in regulated bioanalytical studies.

References

Application Note: Unambiguous Metabolite Identification of Chloraminophenamide Using 15N Stable Isotope Labeling and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloraminophenamide, a known metabolite of the diuretic drug hydrochlorothiazide, is a sulfonamide compound of interest in drug metabolism studies.[1] The identification and characterization of drug metabolites are critical aspects of drug discovery and development, providing insights into a drug's efficacy, potential toxicity, and metabolic fate. Stable isotope labeling (SIL) has become an indispensable tool in these studies, offering a robust method for distinguishing drug-related metabolites from endogenous matrix components.[2][3] The use of non-radioactive, heavy isotopes like 15N allows for the precise tracing of a drug and its metabolites through biological systems.[4][5]

This application note describes a detailed protocol for the identification of Chloraminophenamide metabolites using 15N-labeling in conjunction with high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). By introducing a 15N-labeled version of Chloraminophenamide into a biological system, such as a cell culture, metabolites derived from the drug can be readily identified by a characteristic mass shift in the mass spectrum, corresponding to the number of nitrogen atoms incorporated. This approach significantly enhances the confidence in metabolite identification and facilitates the elucidation of metabolic pathways.

Experimental Protocols

1. Materials and Reagents

  • 15N-labeled Chloraminophenamide (synthesis required to incorporate 15N atoms at specific positions, e.g., the sulfonamide or aniline (B41778) nitrogens)

  • Unlabeled Chloraminophenamide (analytical standard)

  • Human liver microsomes (HLMs) or relevant cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) and supplements

  • NADPH regenerating system

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate (B84403) buffered saline (PBS)

2. In Vitro Metabolism with Human Liver Microsomes

  • Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL), 15N-labeled Chloraminophenamide (e.g., 10 µM), and an NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis.

3. Cell-Based Metabolism Assay (e.g., HepG2 cells)

  • Culture HepG2 cells to approximately 80% confluency in a suitable culture vessel.

  • Replace the culture medium with a fresh medium containing 15N-labeled Chloraminophenamide (e.g., 10 µM).

  • Incubate the cells for a desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Collect the culture medium and centrifuge to remove any cell debris.

  • For intracellular metabolite analysis, wash the cells with ice-cold PBS, and then lyse the cells using a suitable method (e.g., freeze-thaw cycles or addition of a lysis buffer).

  • Precipitate proteins from the cell lysate by adding ice-cold acetonitrile.

  • Centrifuge and collect the supernatant.

  • The collected medium and cell lysate supernatants are ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan Mode: Full scan MS and data-dependent MS/MS (ddMS/MS).

    • Full Scan Range: m/z 100-1000.

    • MS/MS: Collision-induced dissociation (CID) with appropriate collision energy.

Data Presentation and Analysis

The key to identifying metabolites of 15N-labeled Chloraminophenamide is the detection of ion pairs in the mass spectra with a specific mass difference corresponding to the number of 15N atoms. For a metabolite containing one nitrogen atom from the parent drug, a mass shift of +1 Da will be observed for each 15N incorporated.

Table 1: Hypothetical Quantitative Data for 15N-Labeled Chloraminophenamide and its Metabolites

CompoundRetention Time (min)Unlabeled (14N) m/z15N-Labeled m/zMass Shift (Da)Putative Modification
Chloraminophenamide8.2286.98288.98+2Parent Compound
Metabolite 17.5302.97304.97+2Hydroxylation (+16)
Metabolite 26.8364.96366.96+2Glucuronidation (+78)
Metabolite 39.1271.97273.97+2Deamination (-15)

Note: The m/z values are hypothetical and for a doubly 15N-labeled Chloraminophenamide. The exact mass shift will depend on the number of 15N atoms incorporated.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification start Start: 15N-Labeled Chloraminophenamide incubation In Vitro Incubation (HLMs or Cells) start->incubation Dosing extraction Metabolite Extraction incubation->extraction Quenching & Extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc peak_picking Peak Picking & Alignment data_proc->peak_picking isotope_pairing Isotope Pattern Recognition peak_picking->isotope_pairing Mass Shift Analysis metabolite_id Metabolite Identification isotope_pairing->metabolite_id

Caption: Experimental workflow for metabolite identification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 15N-Chloraminophenamide hydroxylation Hydroxylated Metabolite parent->hydroxylation CYP450 deamination Deaminated Metabolite parent->deamination Oxidative Deamination glucuronidation Glucuronide Conjugate hydroxylation->glucuronidation UGT

Caption: Putative metabolic pathway of Chloraminophenamide.

Conclusion

The use of 15N-labeled Chloraminophenamide in combination with LC-MS/MS provides a powerful and unambiguous method for the identification of its metabolites. This stable isotope labeling strategy simplifies the complex datasets typically generated in metabolomics studies, allowing for the rapid and confident identification of drug-related material. The detailed protocols and workflow presented here offer a robust framework for researchers in drug metabolism and related fields to apply this technique for the elucidation of metabolic pathways and to support drug safety and efficacy assessments.

References

Application Note and Protocol for the Quantitative Analysis of Chlorpheniramine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's request specified "Chloraminophenamide." However, extensive searches did not yield significant results for a compound with this name in the context of quantitative analysis in biological matrices. It is highly probable that this is a typographical error and the intended compound was Chlorpheniramine (B86927) , a common antihistamine. This document provides detailed application notes and protocols for the quantitative analysis of Chlorpheniramine.

Introduction

Chlorpheniramine is a first-generation alkylamine antihistamine used in the prevention of the symptoms of allergic conditions such as rhinitis and urticaria. Accurate and reliable quantitative analysis of Chlorpheniramine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of Chlorpheniramine in human plasma.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range2.0–550.0 ng/mL[1]
Correlation Coefficient (r²)0.995[1]
Limit of Detection (LOD)0.4 ng/mL[1]
Limit of Quantification (LOQ)2.0 ng/mL[1]
Intra-day Precision (%RSD)4.1–5.0%[1]
Inter-day Precision (%RSD)4.9–5.6%[1]
Recovery87.9–96.4%[1]

Table 2: HPLC Method Validation Parameters

ParameterResult
Linearity RangeNot explicitly stated, but used for pharmacokinetic studies[2]
Lower Limit of QuantificationNot explicitly stated
Precision (%CV)Not explicitly stated
Accuracy (%Bias)Not explicitly stated
RecoveryNot explicitly stated

Experimental Protocols

Protocol 1: Sample Preparation using Magnetic Dispersive Solid-Phase Extraction (MDSPE)

This protocol is based on the use of a graphene oxide/Fe3O4@polythionine nanocomposite for the extraction of Chlorpheniramine from human plasma.[1]

Materials:

  • Human plasma samples

  • Graphene oxide/Fe3O4@polythionine (GO/Fe3O4@PTh) nanocomposite sorbent

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • External magnet

Procedure:

  • Sample Pre-treatment: Allow frozen plasma samples to thaw at room temperature.

  • Sorbent Addition: To 1.0 mL of plasma, add a pre-determined amount of the GO/Fe3O4@PTh nanocomposite sorbent.

  • Vortexing: Vortex the mixture for a specified time to facilitate the adsorption of Chlorpheniramine onto the sorbent.

  • Magnetic Separation: Place the sample tube near a strong external magnet. The magnetic sorbent will be attracted to the magnet, allowing for the easy decanting of the plasma supernatant.

  • Washing: Wash the sorbent with a suitable solvent (e.g., deionized water) to remove potential interferences. Repeat the magnetic separation and decanting step.

  • Elution: Add an appropriate elution solvent (e.g., methanol) to the sorbent. Vortex to desorb Chlorpheniramine from the nanocomposite.

  • Final Magnetic Separation: Perform a final magnetic separation and carefully collect the eluent containing the analyte.

  • Analysis: The eluent is now ready for injection into the HPLC-UV or LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a classic method for extracting drugs from biological matrices.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Sample Aliquoting: Pipette a known volume of plasma (e.g., 500 µL) into a clean centrifuge tube.

  • Internal Standard Spiking: Add a small volume of the internal standard solution to the plasma sample.

  • Extraction: Add a larger volume of the extraction solvent (e.g., 3 mL).

  • Vortexing: Vortex the mixture vigorously for several minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Analyte Collection: Carefully transfer the organic layer (top layer) containing the analyte and internal standard to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of the mobile phase.

  • Analysis: The reconstituted sample is ready for injection into the chromatographic system.

Analytical Methods

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A sensitive HPLC method can be used for the quantification of Chlorpheniramine.[2]

  • Chromatographic Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength for Chlorpheniramine (e.g., 226 nm).

  • Injection Volume: 20 µL.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of Chlorpheniramine in biological matrices.[3]

  • Chromatographic Column: A C8 or C18 column with a smaller particle size for faster analysis (e.g., 4.6 x 50 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a volatile additive (e.g., ammonium (B1175870) hydroxide) and an organic solvent (e.g., methanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) for Chlorpheniramine is selected, and specific product ions (Q3) are monitored.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: General experimental workflow for the quantitative analysis of Chlorpheniramine.

logical_relationships cluster_method_development Method Development cluster_sample_factors Sample Considerations cluster_validation Method Validation selectivity Selectivity & Specificity robust_method Robust & Reliable Method selectivity->robust_method sensitivity Sensitivity (LOD, LOQ) sensitivity->robust_method linearity Linearity & Range linearity->robust_method accuracy Accuracy accuracy->robust_method precision Precision precision->robust_method matrix_effects Matrix Effects matrix_effects->accuracy matrix_effects->precision stability Analyte Stability stability->accuracy extraction_recovery Extraction Recovery extraction_recovery->accuracy

Caption: Key relationships in analytical method validation for bioanalysis.

References

Application Note: Quantitative Analysis of Chloraminophenamide using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloraminophenamide is a sulfonamide that acts as a carbonic anhydrase inhibitor.[1][2][3] Accurate and precise quantification of Chloraminophenamide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a robust bioanalytical method for the determination of Chloraminophenamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled (SIL) internal standard, Chloraminophenamide-¹⁵N₂. The use of a SIL internal standard is the preferred approach in quantitative bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.[4][5][6][7][8]

Principle

The method involves the addition of a known concentration of the internal standard, Chloraminophenamide-¹⁵N₂, to plasma samples containing unknown concentrations of the analyte, Chloraminophenamide. Following a protein precipitation extraction, the analyte and internal standard are separated by reversed-phase liquid chromatography and detected by tandem mass spectrometry. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard. A standard curve is generated by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

Experimental Protocols

1. Materials and Reagents

  • Chloraminophenamide (Analyte)

  • Chloraminophenamide-¹⁵N₂ (Internal Standard)

  • Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water, ultrapure

  • Microcentrifuge tubes

  • Analytical balance

  • Pipettes and tips

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Chloraminophenamide in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Chloraminophenamide-¹⁵N₂ in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock Solution in 50:50 (v/v) methanol:water to create a series of working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock Solution with acetonitrile.

3. Preparation of Calibration Standards and Quality Control Samples

  • Calibration Standards: Spike blank human plasma with the appropriate Analyte Working Solutions to achieve final concentrations for the standard curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).

4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

5. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameter Condition
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS Parameter Condition
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
ChloraminophenamidePrecursor Ion (Q1) m/z → Product Ion (Q3) m/z
Chloraminophenamide-¹⁵N₂Precursor Ion (Q1) m/z → Product Ion (Q3) m/z
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas Temperatures and Flow RatesOptimized for the specific instrument

(Note: The specific MRM transitions need to be determined by infusing the individual compounds into the mass spectrometer.)

Data Presentation

Table 1: Example Standard Curve Data for Chloraminophenamide Quantification

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,520148,5000.0102
57,850151,2000.0519
1015,300149,8000.1021
5076,900152,1000.5056
100154,200150,5001.0246
500785,100153,3005.1213
10001,560,000151,90010.2699

Table 2: Example Quality Control Sample Results

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC32.9197.04.5
Medium QC7576.8102.43.1
High QC750742.599.02.8

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) (Standard, QC, or Unknown) add_is Add Internal Standard (Chloraminophenamide-¹⁵N₂ in ACN, 150 µL) plasma->add_is vortex Vortex Mix (30s) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant inject Inject (5 µL) supernatant->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Generate Standard Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

References

Analysis of Chloraminophenamide-15N2 by Mass Spectrometry: Fragmentation Pattern and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Fragmentation of Chloraminophenamide-15N2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloraminophenamide, with the IUPAC name 4-amino-6-chlorobenzene-1,3-disulfonamide, is a sulfonamide compound.[1] It is recognized for its diuretic properties and serves as a key intermediate in the synthesis of thiazide diuretics.[2] Additionally, it is a known transformation product of hydrochlorothiazide.[1] Understanding the mass spectrometry fragmentation pattern of Chloraminophenamide and its isotopologues is crucial for pharmacokinetic studies, metabolite identification, and use as an internal standard in quantitative assays.

This application note provides a detailed experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). It also elucidates the expected fragmentation pattern of this stable isotope-labeled compound, providing a basis for its identification and quantification in complex biological matrices. The 15N2 label is presumed to be on the two sulfonamide nitrogen atoms.

Experimental Protocols

A generalized workflow for the analysis of this compound is presented below. This protocol is a starting point and may require optimization for specific applications and instrumentation.[3]

1. Sample Preparation

For analysis from a biological matrix such as plasma or urine, a protein precipitation and extraction step is recommended.

  • To 100 µL of the sample, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an appropriate internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm) is suitable for separation.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

The following conditions are recommended for a tandem mass spectrometer, such as a triple quadrupole or a Q-TOF instrument, equipped with an electrospray ionization (ESI) source.[4][5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Tandem MS (MS/MS) product ion scan and Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation: Predicted Fragmentation

The molecular weight of unlabeled Chloraminophenamide (C6H8ClN3O4S2) is 285.7 g/mol .[6] The 15N2-labeled analogue, with two 15N atoms in the sulfonamide groups, will have a molecular weight of 287.7 g/mol . The expected precursor ion in positive ESI mode would be [M+H]+.

The fragmentation of sulfonamides is well-characterized and typically involves the cleavage of the S-N bond and the S-C bond of the benzene (B151609) ring, as well as the loss of SO2.[7][8] Based on these known pathways, the expected major fragments for both unlabeled and 15N2-labeled Chloraminophenamide are summarized in the table below.

Fragment DescriptionUnlabeled Chloraminophenamide m/z ([M+H]+ = 286.0)This compound m/z ([M+H]+ = 288.0)Notes
[M+H]+ 286.0288.0Precursor Ion
Loss of SO2 222.0224.0Neutral loss of 64 Da. This is a common fragmentation for aromatic sulfonamides.[8]
Cleavage of S-N bond 156.0156.0This fragment corresponds to the aminobenzenesulfonyl portion and does not contain the labeled nitrogens.[7]
Fragment from S-N cleavage with subsequent loss of SO2 92.092.0Further fragmentation of the m/z 156 ion.[7]
Loss of a sulfonamide group 207.0208.0Loss of SO2NH2 (or SO2¹⁵NH2).

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation with Acetonitrile Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography Separation Supernatant->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1: Precursor Ion Selection ([M+H]+ = 288.0) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Detection CID->MS2 Chromatogram Chromatogram Generation MS2->Chromatogram Spectrum Mass Spectrum Analysis Chromatogram->Spectrum Quantification Quantification Spectrum->Quantification

Figure 1: Experimental Workflow for this compound Analysis

Predicted Fragmentation Pathway of this compound

G Figure 2: Predicted Fragmentation Pathway of this compound Precursor This compound [M+H]+ m/z = 288.0 Frag1 [M+H - SO2]+ m/z = 224.0 Precursor->Frag1 - SO2 Frag2 [C6H6ClN2O2S]+ m/z = 208.0 Precursor->Frag2 - SO2¹⁵NH2 Frag3 [C6H6NO2S]+ m/z = 156.0 Precursor->Frag3 - Cl, - SO2¹⁵NH2 Frag4 [C6H6N]+ m/z = 92.0 Frag3->Frag4 - SO2

Figure 2: Predicted Fragmentation Pathway of this compound

Conclusion

This application note provides a foundational protocol for the analysis of this compound using LC-MS/MS. The predicted fragmentation pattern, based on established principles of sulfonamide mass spectrometry, offers key diagnostic ions for the identification and quantification of this stable isotope-labeled compound. The provided workflows and diagrams serve as a guide for researchers in drug development and related fields to establish robust analytical methods for Chloraminophenamide and its isotopologues.

References

Application of Chloraminophenamide-¹⁵N₂ in Soil Science Research: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: A comprehensive search for "Chloraminophenamide-¹⁵N₂" and its applications in soil science did not yield any specific results. This suggests that "Chloraminophenamide" may be a novel, highly specialized, or potentially misidentified compound in the context of soil science research. The following application notes and protocols are therefore presented as a generalized framework, drawing parallels from established research on the soil fate and transport of other nitrogen-containing organic compounds, such as pesticides and pharmaceuticals. Researchers should adapt these methodologies to the specific physicochemical properties of Chloraminophenamide once they are determined.

Application Notes

The use of ¹⁵N₂-labeled Chloraminophenamide (¹⁵N₂-CAP) is invaluable for unequivocally tracing the metabolic and transport pathways of the parent compound and its nitrogen-containing transformation products within the soil-plant-water continuum. Isotopic labeling allows for precise quantification and differentiation of the applied chemical from endogenous nitrogen sources.

Key Research Applications:

  • Degradation and Metabolism Studies: Elucidating the biotic and abiotic degradation pathways of Chloraminophenamide in different soil types and under varying environmental conditions (e.g., aerobic vs. anaerobic). The ¹⁵N label allows for the tracking of nitrogen as it is mineralized, incorporated into microbial biomass, or transformed into various metabolites.

  • Leaching and Mobility Assessment: Quantifying the potential for Chloraminophenamide and its nitrogenous degradates to move through the soil profile and contaminate groundwater. Lysimeter studies with ¹⁵N₂-CAP provide a direct measure of the leached fraction.

  • Plant Uptake and Translocation: Determining the extent to which crops or other plants absorb Chloraminophenamide from the soil and how it is distributed among different plant tissues (roots, stems, leaves, fruits). The ¹⁵N signature in plant material confirms uptake of the target compound or its metabolites.

  • Sorption-Desorption Dynamics: Investigating the binding affinity of Chloraminophenamide to soil organic matter and mineral surfaces. ¹⁵N analysis of soil fractions can reveal the distribution of the compound between sorbed and bioavailable phases.

  • Nitrogen Cycling Impacts: Assessing the effect of Chloraminophenamide on key soil nitrogen transformation processes, such as nitrification and denitrification, by monitoring the fate of the ¹⁵N label.

Quantitative Data Summary

No quantitative data for Chloraminophenamide-¹⁵N₂ is currently available in the public domain. The following table is a template for how such data would be presented.

ParameterValue RangeSoil Type(s)ConditionsReference
Degradation Half-life (DT₅₀) DataDatae.g., Aerobic, 25°C, 60% WHC[Future Study]
Mineralization (% of applied ¹⁵N) DataDatae.g., 120 days incubation[Future Study]
Leached Fraction (% of applied ¹⁵N) DataDatae.g., Lysimeter, simulated rainfall[Future Study]
Plant Uptake (% of applied ¹⁵N) Datae.g., Wheate.g., Greenhouse pot study, 60 days[Future Study]
Sorption Coefficient (Kd) DataDatae.g., Batch equilibrium study[Future Study]

Experimental Protocols

Protocol 1: Aerobic Soil Metabolism of Chloraminophenamide-¹⁵N₂

Objective: To determine the rate and pathway of aerobic degradation of Chloraminophenamide in soil.

Materials:

  • Test soil, sieved (<2 mm) and pre-incubated.

  • Chloraminophenamide-¹⁵N₂ (analytical standard).

  • Incubation vessels (e.g., biometer flasks) with traps for CO₂ and volatile organic compounds.

  • Solvents for extraction (e.g., acetonitrile, methanol).

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radioactivity detector, and an Isotope Ratio Mass Spectrometer (IRMS) for ¹⁵N analysis.

Procedure:

  • Soil Treatment: Treat pre-incubated soil samples with a known concentration of Chloraminophenamide-¹⁵N₂. Prepare control samples without the test substance.

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity).

  • Sampling: At predetermined time intervals, sacrifice replicate samples for analysis.

  • Extraction: Extract the soil samples with an appropriate solvent to recover the parent compound and its metabolites.

  • Analysis:

    • Analyze the extracts by HPLC-MS to identify and quantify Chloraminophenamide and its transformation products.

    • Analyze the soil residue for non-extractable ¹⁵N content using combustion and IRMS.

    • Analyze the CO₂ traps to determine the extent of mineralization.

  • Data Calculation: Calculate the degradation half-life (DT₅₀) of Chloraminophenamide and the distribution of the ¹⁵N label over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil Soil Collection & Sieving pre_inc Pre-incubation soil->pre_inc treat Treatment with ¹⁵N₂-CAP pre_inc->treat incubate Aerobic Incubation treat->incubate sampling Time-series Sampling incubate->sampling extract Solvent Extraction sampling->extract hplc HPLC-MS Analysis extract->hplc irms IRMS Analysis extract->irms pathway Pathway Elucidation hplc->pathway dt50 DT₅₀ Calculation irms->dt50 degradation_pathway cluster_transformation Transformation Products cluster_fate Ultimate Fate parent Chloraminophenamide-¹⁵N₂ metabolite1 Metabolite A-¹⁵N parent->metabolite1 Biotransformation metabolite2 Metabolite B-¹⁵N parent->metabolite2 Abiotic Hydrolysis bound Bound Residues-¹⁵N parent->bound Sorption mineralization ¹⁵NH₄⁺ / ¹⁵NO₃⁻ metabolite1->mineralization metabolite2->mineralization biomass Microbial Biomass-¹⁵N mineralization->biomass Immobilization logical_relationship cluster_processes Soil Processes cluster_outcomes Environmental Fate substance ¹⁵N₂-CAP Application degradation Degradation substance->degradation leaching Leaching substance->leaching uptake Plant Uptake substance->uptake sorption Sorption substance->sorption metabolites Metabolites degradation->metabolites groundwater Groundwater Contamination leaching->groundwater plant_tissue Accumulation in Plants uptake->plant_tissue soil_bound Soil Bound Residue sorption->soil_bound

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradient for Chloraminophenamide-15N2 Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methods involving Chloraminophenamide and its stable isotope-labeled (SIL) internal standard, Chloraminophenamide-15N2. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during liquid chromatography (LC) method development and analysis.

Frequently Asked Questions (FAQs)

Q1: Why are Chloraminophenamide and this compound co-eluting in my reversed-phase method?

In most quantitative LC-MS/MS assays, an analyte and its stable isotope-labeled internal standard (SIL-IS) are intended to co-elute. The primary function of the SIL-IS is to compensate for variability during sample preparation, injection, and ionization, as the mass spectrometer can differentiate the compounds by their mass-to-charge ratio (m/z)[1]. Therefore, methods are often optimized for speed and sensitivity, leading to rapid gradients or isocratic conditions where both compounds elute together[1].

Q2: Under what circumstances would I need to chromatographically separate Chloraminophenamide from its SIL-IS?

While not standard for routine quantification, separating the analyte from its SIL-IS can be crucial in specific situations[1]:

  • Investigating Interferences: If a co-eluting matrix component is suspected of causing ion suppression or enhancement for either the analyte or the IS, separating them can help diagnose and resolve the issue.

  • Metabolite Identification: To ensure that a peak identified as a metabolite is not an in-source fragment of the parent drug or IS.

  • Characterizing Isotope Effects: For fundamental studies on how isotope labeling affects chromatographic retention.

Q3: How is it possible to separate two molecules that are chemically identical except for isotopic labels?

Separation is achievable due to a phenomenon known as the "chromatographic isotope effect"[1]. Molecules containing heavier isotopes (like ¹⁵N) can exhibit slightly different physicochemical properties. These subtle differences can alter their interaction with the stationary phase. In reversed-phase chromatography, compounds labeled with heavier isotopes often elute slightly earlier than their unlabeled counterparts[1]. By carefully optimizing the LC gradient to be very shallow, this minor difference in retention can be amplified to achieve baseline separation.

Troubleshooting Guide: Achieving and Optimizing Separation

This guide addresses common problems encountered when attempting to separate Chloraminophenamide from this compound.

Issue 1: No separation is observed between the analyte and the SIL-IS.

If your current method results in co-elution, the gradient is likely too steep. A steep gradient moves analytes through the column too quickly for the subtle isotope effect to manifest in separation[2].

Solution Workflow:

  • Decrease the Gradient Slope: The most critical step is to make the gradient shallower. If an initial scouting gradient runs from 5% to 95% organic solvent in 10 minutes (a 9%/minute ramp), try extending the gradient time around the elution point of the compounds. For example, if the compounds elute at 50% organic, modify the gradient to ramp from 40% to 60% over 10-20 minutes (a 2%/minute to 1%/minute ramp)[1].

  • Introduce a Shallow Segment: Pinpoint the approximate percentage of organic solvent (%B) where the compounds elute. Then, program a very shallow gradient segment around that point.

  • Change the Organic Modifier: The choice of organic solvent impacts selectivity. If you are using acetonitrile (B52724), switching to methanol (B129727) (or vice-versa) can alter the interactions with the stationary phase and may enhance the isotope effect[1].

  • Lower the Column Temperature: Reducing the column temperature can sometimes improve resolution between closely eluting peaks. However, this will also increase backpressure and retention times[1][3].

Hypothetical Gradient Optimization Strategy

Gradient Program (Mobile Phase B: Acetonitrile w/ 0.1% Formic Acid)Flow Rate (mL/min)ResultAction
Scouting Run: 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B0.4Co-elution at 4.5 min (~50% B)Compounds elute. Need to flatten the gradient.
Iteration 1: 0-1 min: 30% B; 1-11 min: 30-70% B; 11-13 min: 95% B0.4Partial separation (Rs < 1.0)Promising. Make the gradient even shallower.
Iteration 2: 0-1 min: 40% B; 1-16 min: 40-55% B; 16-18 min: 95% B0.4Baseline separation (Rs ≥ 1.5)Optimized. Proceed to MS parameter tuning.
Issue 2: Peak shape is poor (tailing, fronting, or broad peaks) after modifying the gradient.

Poor peak shape can compromise resolution and quantification[4]. It often arises from secondary chemical interactions, column problems, or issues outside the column[5][6].

Troubleshooting Poor Peak Shape

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing [5][7]Secondary Interactions: Chloraminophenamide contains amine groups that can interact with ionized silanols on the silica-based column packing, causing tailing.- Modify Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to protonate the amine groups and suppress silanol (B1196071) interactions. - Check Buffer Concentration: If using a buffer, ensure its concentration is sufficient[4].
Column Contamination/Wear: Accumulation of sample matrix on the column frit or stationary phase degradation.- Use a Guard Column: Protect the analytical column from contaminants[6]. - Flush the Column: Flush with a strong solvent (e.g., isopropanol). - Replace Column: If the problem persists, the column may have reached the end of its life[4].
Broad Peaks [6][8]Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening.- Minimize Tubing: Use shorter, narrower ID tubing where possible to reduce dead volume[5]. - Check for Leaks: Ensure all fittings are secure.
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase.- Match Sample Solvent: Dissolve the sample in a solvent that is as weak or weaker than the starting mobile phase conditions[8].
Split or Tailing on All Peaks [4]Partially Blocked Frit: Debris from the sample or system can block the inlet frit of the column, distorting the sample band.- Reverse and Flush Column: Disconnect the column from the detector, reverse its direction, and flush to waste. This may dislodge particulates[4]. - Install an In-line Filter: Use an in-line filter before the column to catch debris.
Issue 3: I've achieved separation, but the sensitivity of my assay has decreased.

Achieving higher resolution with shallower gradients often comes at the cost of sensitivity[1].

Potential Causes and Solutions:

  • Peak Broadening: Shallower gradients and longer retention times naturally lead to wider peaks. Since the total ion count for the analyte is spread over a longer time, the peak height (intensity) decreases, which can lower the signal-to-noise ratio[1].

    • Solution: This is an inherent trade-off. Focus on optimizing the mass spectrometer settings to compensate.

  • Insufficient Data Points: As peaks become wider, it is critical to acquire enough data points across the peak for accurate integration.

    • Solution - Optimize MS Method: In your MS/MS method, increase the dwell time for the specific MRM transitions of Chloraminophenamide and its IS. This ensures the instrument spends more time collecting data for your compounds of interest, improving peak definition and signal-to-noise[1].

  • Suboptimal Source Conditions: Slower elution changes the conditions under which the analyte enters the mass spectrometer source.

    • Solution - Re-optimize MS Source: Re-optimize source parameters such as gas flows (nebulizer, auxiliary), temperatures, and spray voltage to match the new, slower elution conditions[1].

Experimental Protocols

General Protocol for LC Gradient Optimization

This protocol provides a systematic approach to developing a gradient capable of separating Chloraminophenamide from this compound.

1. Materials and Reagents:

  • LC System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: A high-quality C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size) is a good starting point[9].

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% formic acid[2].

  • Sample: A solution containing both Chloraminophenamide and this compound in a weak solvent (e.g., 95:5 Water:Acetonitrile).

2. Method Development Workflow:

  • Initial Scouting Gradient:

    • Set a flow rate appropriate for the column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

    • Run a fast, broad gradient (e.g., 5% to 95% B in 5-8 minutes) to determine the approximate elution time and %B for the co-eluting compounds.

  • Develop a Shallow Gradient:

    • Based on the scouting run, design a new gradient that is much shallower around the elution point.

    • Example: If the compounds eluted at 60% B, create a gradient that runs from 50% to 70% B over 15 minutes.

  • Iterative Refinement:

    • Analyze the results from the shallow gradient. If separation is still incomplete, decrease the slope further (e.g., extend the gradient time to 20 minutes for the same %B range)[1].

    • If peaks are fully resolved but the run time is excessive, the gradient slope can be slightly increased to shorten the analysis time while maintaining adequate resolution.

  • System Equilibration:

    • Ensure the column is properly equilibrated at the initial gradient conditions before each injection. A 5-10 column volume equilibration is typically sufficient.

Visualized Workflows

start Start: Co-elution of Analyte and SIL-IS scout Run Fast Scouting Gradient (e.g., 5-95% B in 8 min) start->scout assess_elution Determine Approx. Elution %B scout->assess_elution develop_shallow Design Shallow Gradient Around Elution %B (e.g., 1-2% / min) assess_elution->develop_shallow run_shallow Run Optimized Gradient develop_shallow->run_shallow assess_sep Separation Achieved? (Rs > 1.5) run_shallow->assess_sep assess_sep->develop_shallow No, Decrease Slope Further assess_shape Peak Shape Acceptable? assess_sep->assess_shape Yes troubleshoot Troubleshoot Peak Shape (See Fig. 2) assess_shape->troubleshoot No optimize_ms Optimize MS Parameters (Dwell Time, Source) assess_shape->optimize_ms Yes troubleshoot->run_shallow end End: Robust Method optimize_ms->end

Caption: Workflow for LC gradient optimization to separate an analyte and its SIL-IS.

start Poor Peak Shape Observed (Tailing, Broadening, Splitting) q1 Does it affect ALL peaks or just the analyte? start->q1 all_peaks Problem is likely pre-column or system-wide. q1->all_peaks All Peaks specific_peaks Problem is likely chemical or column-related. q1->specific_peaks Specific Peaks check_frit Check for blocked column frit. Action: Reverse/flush column. all_peaks->check_frit check_dead_vol Check for extra-column volume. Action: Minimize tubing length/ID. check_frit->check_dead_vol end_node Re-run to confirm fix check_dead_vol->end_node check_ph Check mobile phase pH. Action: Ensure low pH for amine. specific_peaks->check_ph check_solvent Check sample solvent. Action: Match to initial mobile phase. check_ph->check_solvent check_column Check for column contamination. Action: Flush with strong solvent or replace. check_solvent->check_column check_column->end_node

Caption: Troubleshooting logic for resolving common LC peak shape issues.

References

Chloraminophenamide-15N2 stability issues in analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chloraminophenamide-15N2

Disclaimer: Information regarding "this compound" is not extensively available in public literature. This guide has been constructed using data from its unlabeled analogue, structurally similar sulfonylurea compounds, and established principles for using 15N-labeled internal standards in mass spectrometry. The stability data and degradation pathways are based on related molecules and should be considered representative examples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the stable isotope-labeled version of Chloraminophenamide, containing two Nitrogen-15 (¹⁵N) atoms. Its primary application is as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Since its chemical and physical properties are nearly identical to the unlabeled analyte, it is added in a known quantity to samples to correct for variations during sample preparation and instrumental analysis, leading to more accurate and precise results.[2]

Q2: Why is a ¹⁵N-labeled standard like this compound often preferred over a deuterium (B1214612) (D)-labeled standard?

A2: While both are types of stable isotope-labeled (SIL) standards, ¹⁵N labels are often preferred for several reasons. The ¹⁵N isotopes are not able to exchange with atoms from the solvent or matrix, ensuring the stability of the label.[3] Deuterium labels, especially when placed on or near heteroatoms (like N or O), can sometimes exchange with hydrogen atoms, altering the standard's concentration over time.[3] Furthermore, ¹⁵N labeling is less likely to cause a "chromatographic isotope effect," where the labeled standard separates slightly from the unlabeled analyte during chromatography, a phenomenon sometimes observed with heavily deuterated compounds.[4]

Q3: What are the likely degradation pathways for a sulfonamide-based compound like Chloraminophenamide?

A3: Based on the behavior of structurally similar sulfonylurea drugs, Chloraminophenamide is likely susceptible to degradation under various stress conditions.[5][6] The primary degradation pathway under acidic or alkaline hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[7] It may also be sensitive to oxidative stress (e.g., from hydrogen peroxide), which can lead to modifications of the aromatic ring or amino groups.[7] Photodegradation upon exposure to UV light is another potential pathway.[5][6]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Question: My calibration curves are non-linear and my QC samples show high %CV. What are the potential causes when using this compound?

Answer: This is a common issue in LC-MS analysis. The potential causes can be systematically investigated.

  • Potential Cause A: Isotopic Contribution from the Internal Standard

    • Problem: The this compound standard may contain a small amount of the unlabeled analyte (Chloraminophenamide). This impurity contributes to the analyte's signal, causing a positive bias, especially at low concentrations.[4]

    • Troubleshooting Steps:

      • Analyze a high-concentration solution of only the this compound standard.

      • Monitor the mass transition of the unlabeled analyte.[4]

      • If a signal is detected, the contribution can be calculated and potentially subtracted from the results.

      • Consult the Certificate of Analysis for the specified isotopic enrichment.[4] If the purity is lower than required (typically ≥98%), consider contacting the supplier for a higher purity batch.[4]

  • Potential Cause B: Differential Matrix Effects

    • Problem: Matrix components from the sample (e.g., salts, lipids) can suppress or enhance the ionization of the analyte and internal standard differently, even with a SIL IS.[8] This is more likely if the analyte and IS do not co-elute perfectly.

    • Troubleshooting Steps:

      • Verify Co-elution: Overlay the chromatograms of the analyte and this compound. While ¹⁵N standards are less prone to separation, it's crucial to confirm they have the same retention time.[4]

      • Evaluate Matrix Effects: Perform a post-extraction addition experiment. Compare the analyte/IS response ratio in a neat solution versus a solution spiked into an extracted blank matrix. A significant difference indicates a matrix effect.

      • Optimize Chromatography: Adjust the gradient or change the column chemistry to improve separation from interfering matrix components.[4]

      • Improve Sample Preparation: Implement a more rigorous sample cleanup method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[9]

Issue 2: Low or No Signal from this compound

Question: I am observing a very low or completely absent signal for my internal standard. What should I check?

Answer: A poor signal from the internal standard compromises the entire assay. This can be due to degradation, instrument settings, or sample preparation issues.

  • Potential Cause A: Degradation During Sample Processing or Storage

    • Problem: Sulfonylurea compounds can be unstable under certain pH, temperature, or light conditions.[5][6] If sample processing involves harsh acidic or basic conditions, or if samples are stored improperly, the internal standard can degrade.

    • Troubleshooting Steps:

      • Review Sample Preparation: Assess if any steps involve extreme pH or high temperatures. If so, perform a stability test of the IS under those specific conditions.

      • Check Storage Conditions: Ensure stock solutions and processed samples are stored at the recommended temperature and protected from light.[10]

      • Prepare Fresh Standards: Prepare a fresh stock solution of this compound and re-analyze to rule out degradation of the stock solution.[11]

  • Potential Cause B: Suboptimal Mass Spectrometer Settings

    • Problem: The MS/MS parameters (e.g., collision energy, cone voltage) may not be optimized for this compound.

    • Troubleshooting Steps:

      • Optimize via Infusion: Infuse a solution of this compound directly into the mass spectrometer to find the optimal precursor ion, product ions, and collision energy.[11]

      • Check for Adducts: The compound may preferentially form adducts (e.g., with sodium or ammonium). Check for these adducts and optimize the method for the most stable and intense precursor ion.[11]

Data Presentation

Table 1: Ideal Characteristics for a Stable Isotope Labeled (SIL) Internal Standard

Characteristic Recommendation Rationale
Chemical Purity >99% Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[4]
Isotopic Enrichment ≥98% Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[4]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings, core structures) Placing labels on chemically stable parts of the molecule prevents exchange with atoms from the solvent, which would alter the standard's concentration. ¹⁵N labels are inherently stable.[3][4]

| Mass Difference | Sufficient to resolve from the natural isotopic distribution of the analyte (typically ≥ 3 amu) | Ensures the mass spectrometer can clearly distinguish between the analyte and the internal standard, preventing analytical interference.[4] |

Table 2: Summary of Stability of Related Sulfonylurea Drugs Under Forced Degradation (Proxy Data) This data is for gliclazide (B1671584) and glipizide (B1671590) after 24 hours of exposure and serves as an indicator for the potential stability of Chloraminophenamide.

Stress Condition Gliclazide Degradation (%) Glipizide Degradation (%) Potential Implication for this compound
Acid Hydrolysis (e.g., 0.1M HCl) Almost complete degradation ~16.9% High susceptibility to acidic conditions. Avoid prolonged exposure to strong acids during sample preparation.[5][6]
Alkaline Hydrolysis (e.g., 0.1M NaOH) Almost complete degradation ~17.2% High susceptibility to basic conditions. Neutralize samples promptly after any base-induced extraction or hydrolysis steps.[5][6]
Oxidative Stress (e.g., 3% H₂O₂) Almost complete degradation Not specified, but generally susceptible Susceptible to oxidation. Avoid using oxidizing agents and protect samples from air exposure where possible.[5][6]
Thermal Stress (85°C) ~1.0% ~22.6% Stability can vary, but exposure to high temperatures should be minimized.[5][6]

| Photolytic Stress (Sunlight) | ~25.0% | ~1.0% | Susceptible to light. Prepare and store solutions in amber vials or protect from light.[5][6] |

Experimental Protocols

Protocol 1: General Stability Assessment under Forced Degradation

This protocol is used to evaluate the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M HCl.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1M NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Thermal Degradation: Place a vial containing the solid powder of the compound in an oven at 80°C for 48 hours.[7]

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours), protected from light.[7]

  • Sample Analysis: At specified time points, withdraw an aliquot. Neutralize the acid and base samples. Dilute all samples with the mobile phase to an appropriate concentration for LC-MS/MS analysis to determine the percentage of degradation.[7]

Protocol 2: A Typical LC-MS/MS Method for Analysis

This method is a starting point and should be optimized for your specific instrumentation and application. It is based on methods for related sulfonylurea drugs.[12]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5).[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Flow Rate: 1.0 mL/min (may need to be reduced if splitting flow to the MS).

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.

    • Column Temperature: 35°C.[12]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined during optimization).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • For Chloraminophenamide (Analyte): Determine precursor ion and optimal product ions.

      • For this compound (IS): Determine precursor ion (+2 Da from analyte) and corresponding product ions.

    • Instrument Parameters: Optimize cone voltage, collision energy, and source temperatures for maximum signal intensity.[11]

Mandatory Visualizations

G cluster_0 Troubleshooting Poor Quantification Start Start: High %CV or Inaccurate Results CheckPurity Step 1: Check IS Purity Analyze IS solution alone. See unlabeled analyte signal? Start->CheckPurity PurityHigh Action: High Purity Batch Contact supplier or purify standard. CheckPurity->PurityHigh Yes CheckCoelution Step 2: Check Co-elution Overlay analyte and IS chromatograms. Do they co-elute? CheckPurity->CheckCoelution No PurityHigh->CheckCoelution OptimizeLC Action: Optimize LC Method Adjust gradient or change column. CheckCoelution->OptimizeLC No CheckMatrix Step 3: Evaluate Matrix Effects Post-extraction spike vs. neat solution. Significant difference? CheckCoelution->CheckMatrix Yes OptimizeLC->CheckMatrix ImproveCleanup Action: Improve Sample Cleanup Use SPE or LLE to remove interferences. CheckMatrix->ImproveCleanup Yes End End: Problem Resolved CheckMatrix->End No ImproveCleanup->End

Caption: Troubleshooting workflow for poor quantification.

G cluster_1 Hypothetical Hydrolytic Degradation Pathway Parent This compound (Sulfonamide Structure) Products Product A: 4-Aminobenzoic acid derivative + Product B: Methanesulfonamide-15N Parent->Products  Hydrolysis (Acid or Base) Cleavage of Sulfonamide (S-N) Bond

Caption: Hypothetical hydrolytic degradation pathway.

References

Technical Support Center: Optimizing Extraction Recovery of Chloraminophenamide from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Chloraminophenamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Chloraminophenamide from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low Chloraminophenamide recovery during plasma extraction?

Low recovery is often due to a combination of factors related to the physicochemical properties of Chloraminophenamide and the chosen extraction method. Common causes include:

  • High Plasma Protein Binding: If Chloraminophenamide binds extensively to plasma proteins like albumin, it may not be freely available for extraction.[1]

  • Inefficient Extraction Technique: The selected method (e.g., Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimal for the analyte's properties.[2]

  • Suboptimal pH: The pH of the sample and extraction solvents is critical for ensuring Chloraminophenamide is in an un-ionized state, which is necessary for efficient extraction into organic solvents or retention on non-polar SPE sorbents.[3]

  • Analyte Instability: Chloraminophenamide may degrade during the extraction process due to factors like temperature, light exposure, or inappropriate pH.[4]

  • Co-precipitation: During protein precipitation, the analyte can get trapped in the protein pellet, leading to significant loss.[5]

Q2: How does the physicochemical nature of Chloraminophenamide (acidic/basic/neutral) influence the choice of extraction method?

The acidic or basic nature of a drug is a critical factor in method development. For instance, an acidic drug is best extracted into an organic solvent at a low pH, where it is protonated and uncharged. Conversely, a basic drug should be extracted at a high pH. This principle is fundamental to both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). For SPE, ion-exchange mechanisms can be utilized, where an acidic drug can be retained on an anion exchange sorbent.[6]

Q3: What is the "matrix effect," and how can it affect my results?

The matrix effect refers to the alteration of an analyte's ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683) from plasma).[7] This can lead to signal suppression or enhancement, causing inaccurate and imprecise quantification.[8] More selective sample preparation techniques, like SPE, are better at removing these interfering components compared to simpler methods like protein precipitation.[9][10]

Troubleshooting Guides

Issue 1: Low Recovery with Protein Precipitation (PPT)

Symptom: Consistently low recovery of Chloraminophenamide after precipitating plasma proteins.

Possible CauseRecommended Solution
Inadequate volume of precipitating agent Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma. A 3:1 or 4:1 (v/v) ratio is a good starting point.[1][11]
Inefficient protein disruption Ensure vigorous and immediate vortexing for at least 1 minute after adding the precipitating agent to ensure complete protein denaturation.[1]
Co-precipitation of analyte with proteins Before adding the precipitating solvent, try to disrupt protein-analyte binding by adjusting the sample pH or adding a small amount of a different organic solvent.[5]
Analyte instability in the solvent Verify the stability of Chloraminophenamide in the chosen precipitating solvent. If it degrades, consider a different solvent or perform the extraction at a lower temperature.
Suboptimal precipitation temperature Performing the precipitation at a lower temperature (e.g., 4°C) can enhance protein removal and maintain analyte stability.
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)

Symptom: Poor extraction efficiency of Chloraminophenamide from the aqueous plasma phase into the organic solvent.

Possible CauseRecommended Solution
Incorrect pH of the aqueous phase Adjust the pH of the plasma sample to ensure Chloraminophenamide is in its neutral, un-ionized form. For an acidic drug, acidify the sample; for a basic drug, make it alkaline.[1][3]
Inappropriate extraction solvent Test a range of solvents with varying polarities (e.g., diethyl ether, ethyl acetate, methyl tert-butyl ether). A mixture of solvents can also be effective.[1][12]
Emulsion formation Emulsions at the solvent interface can trap the analyte.[13] To break emulsions, try adding salt (salting out), centrifuging at high speed, or gently swirling instead of vigorous shaking.[13]
Insufficient mixing Ensure thorough mixing of the two phases by vortexing for 2-5 minutes or using a mechanical shaker to maximize the surface area for extraction.[1]
High protein binding Pre-treat the plasma sample to disrupt protein binding before extraction. This can be done by pH adjustment or dilution with a solution containing an organic modifier like isopropanol.[14]
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)

Symptom: The analyte is not retained on the SPE sorbent or is not fully eluted, leading to low recovery.

Possible CauseRecommended Solution
Improper sorbent selection Choose a sorbent with appropriate chemistry (e.g., reversed-phase C8 or C18, or an ion-exchange sorbent) based on the polarity and charge of Chloraminophenamide.[15][16]
Incorrect sample pH during loading For reversed-phase SPE, adjust the sample pH to ensure the analyte is neutral and hydrophobic for optimal retention. For ion-exchange SPE, adjust the pH to ensure both the sorbent and analyte are appropriately charged.[17][18]
Inadequate sorbent conditioning/equilibration Always follow the manufacturer's protocol for conditioning and equilibrating the SPE cartridge to ensure proper sorbent activation. Do not let the sorbent dry out before loading the sample.[17]
Wash solvent is too strong The wash step may be eluting the analyte along with interferences. Use a weaker wash solvent that can remove interferences without affecting the analyte.[15]
Elution solvent is too weak The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent. Increase the solvent strength, increase the elution volume, or adjust the pH of the elution solvent.[15][17]
High flow rate during sample loading A high flow rate may not allow sufficient interaction time between the analyte and the sorbent. Decrease the flow rate during the sample loading step.[15]

Quantitative Data Summary

The following tables provide hypothetical recovery data to illustrate the impact of different extraction parameters on Chloraminophenamide recovery.

Table 1: Effect of Solvent and pH on LLE Recovery

Extraction SolventSample pHMean Recovery (%)RSD (%)
Ethyl Acetate4.085.24.5
Ethyl Acetate7.062.16.8
Methyl Tert-Butyl Ether4.092.53.1
Methyl Tert-Butyl Ether7.075.85.2
Dichloromethane4.078.45.9

Assuming Chloraminophenamide is an acidic compound.

Table 2: Comparison of SPE Sorbents and Elution Solvents

SPE SorbentElution SolventMean Recovery (%)RSD (%)
C18Methanol (B129727)88.93.7
C18Acetonitrile82.44.1
Mixed-Mode Cation Exchange5% NH4OH in Methanol95.32.5
Mixed-Mode Anion Exchange2% Formic Acid in Acetonitrile65.77.2
Polymeric (HLB)Methanol91.23.3

Assuming Chloraminophenamide has both hydrophobic and basic properties.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

  • Add 50 µL of internal standard solution.

  • To acidify the sample, add 50 µL of 1M HCl and vortex briefly.

  • Add 1 mL of Methyl Tert-Butyl Ether (MTBE).

  • Vortex vigorously for 3 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)
  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid.

  • Load: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Dry: Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elute: Elute the Chloraminophenamide with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Visualizations

LLE_Workflow cluster_plasma Plasma Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Plasma 1. Plasma Sample (200 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Adjust_pH 3. Adjust pH (e.g., acidify) Add_IS->Adjust_pH Add_Solvent 4. Add Organic Solvent (1 mL) Adjust_pH->Add_Solvent Vortex 5. Vortex (3 min) Add_Solvent->Vortex Centrifuge 6. Centrifuge (10 min) Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Analysis 10. LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_prep Cartridge & Sample Prep cluster_extraction Extraction Steps cluster_analysis Analysis Preparation Condition 1. Condition Cartridge (Methanol & Water) Load 3. Load Sample Condition->Load Pretreat 2. Pre-treat Plasma (Dilute & Acidify) Pretreat->Load Wash 4. Wash Interferences Load->Wash Dry 5. Dry Sorbent Wash->Dry Elute 6. Elute Analyte Dry->Elute Evaporate 7. Evaporate Eluate Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS Analysis Reconstitute->Analysis Troubleshooting_Tree Start Low Recovery Issue Method Extraction Method? Start->Method PPT_Issue PPT Issue? Method->PPT_Issue PPT LLE_Issue LLE Issue? Method->LLE_Issue LLE SPE_Issue SPE Issue? Method->SPE_Issue SPE Solvent_Ratio Increase Solvent:Plasma Ratio PPT_Issue->Solvent_Ratio Incomplete Precipitation? Co_Precip Disrupt Protein Binding PPT_Issue->Co_Precip Analyte Trapping? Adjust_pH Optimize Sample pH LLE_Issue->Adjust_pH Poor Partitioning? Emulsion Break Emulsion (e.g., Centrifuge, Salt) LLE_Issue->Emulsion Emulsion Formed? Check_Sorbent Verify Sorbent Choice SPE_Issue->Check_Sorbent Poor Retention? Optimize_Wash_Elute Optimize Wash/Elute Solvents SPE_Issue->Optimize_Wash_Elute Analyte Loss in Wash or Poor Elution?

References

Technical Support Center: Chloraminophenamide-¹⁵N₂ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS analysis of Chloraminophenamide-¹⁵N₂ and its unlabeled analogue.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My signal intensity for Chloraminophenamide is low and inconsistent, especially in processed biological samples. What is the likely cause?

Answer: Low and variable signal intensity is a classic sign of ion suppression. This phenomenon occurs when co-eluting components from your sample matrix, such as phospholipids (B1166683), salts, or metabolites, interfere with the ionization of your target analyte in the mass spectrometer's source, leading to a reduced signal.[1][2] Since Chloraminophenamide-¹⁵N₂ is a stable isotope-labeled internal standard (SIL-IS), its response should track that of the unlabeled analyte. If both signals are suppressed, it points strongly to a matrix effect.

Solutions:

  • Improve Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[3][4] The choice of technique is critical:

    • Solid-Phase Extraction (SPE): This is often the most effective method for removing a wide range of interferences, including phospholipids and salts, leading to cleaner extracts.[5]

    • Liquid-Liquid Extraction (LLE): LLE can also be highly effective for sample cleanup by partitioning the analyte into a solvent that is immiscible with the sample matrix.[3]

    • Protein Precipitation (PPT): While fast and simple, PPT is generally the least effective method for removing the small molecule interferences and phospholipids that are common causes of ion suppression.[2][3]

  • Optimize Chromatographic Separation: If matrix components co-elute with your analyte, improving the chromatographic method can resolve them from each other.[6][7]

    • Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and move the analyte away from interfering regions.[1]

    • Change Stationary Phase: Using a column with a different chemistry (e.g., C18 to phenyl-hexyl) can change selectivity and improve separation.[2]

    • Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide significantly better resolution, separating the analyte from endogenous material more effectively.

  • Dilute the Sample: In some cases, simply diluting the sample can reduce the concentration of interfering components enough to mitigate ion suppression.[1][8] This is only a viable option if the analyte concentration is high enough to be detected after dilution.[8]

Question 2: My quality control (QC) samples show poor accuracy and precision. How can I fix this?

Answer: Inconsistent results for QC samples often indicate that the degree of ion suppression is varying from sample to sample.[2] This can be caused by natural biological variability in the matrix composition between different lots or individuals.[9]

Solutions:

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): Using Chloraminophenamide-¹⁵N₂ as the internal standard for the quantification of Chloraminophenamide is the gold standard.[8] Because the SIL-IS has virtually identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[7] This allows for accurate quantification based on the consistent ratio of the analyte peak area to the internal standard peak area.

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure, such as SPE, will minimize the variability in matrix components between different samples, leading to more reproducible results.[3][10]

  • Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix (e.g., blank plasma) as your unknown samples helps to compensate for consistent matrix effects, leading to more accurate quantification.[11]

Question 3: How can I definitively determine if and when ion suppression is occurring in my method?

Answer: You can qualitatively identify regions of ion suppression in your chromatogram by performing a post-column infusion experiment.[6][8] This technique helps visualize the impact of the injected matrix on a constant flow of your analyte.

Experimental Approach:

  • A standard solution of your analyte (Chloraminophenamide) is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.[12]

  • This creates a stable, elevated baseline signal for the analyte.

  • A blank, extracted sample matrix is then injected onto the column.[13]

  • Any dip or decrease in the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[8][12] By comparing the retention time of your analyte to these suppression zones, you can determine if your analysis is being affected.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression? A1: Ion suppression is a type of matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix. These interfering compounds compete with the analyte for ionization in the MS source, which leads to a decreased signal intensity and can negatively impact sensitivity, accuracy, and precision.[1][14]

Q2: What are the most common causes of ion suppression? A2: Ion suppression is typically caused by endogenous components in biological samples like salts, proteins, and especially phospholipids.[14] Exogenous sources can also contribute, including anticoagulants, dosing vehicles, mobile phase additives like trifluoroacetic acid (TFA), and contaminants leached from plastic labware.[14][15][16] The fundamental cause is competition for charge, changes in droplet surface tension, or inefficient solvent evaporation in the ion source.

Q3: Is Atmospheric Pressure Chemical Ionization (APCI) less prone to ion suppression than Electrospray Ionization (ESI)? A3: Yes, APCI is generally less susceptible to ion suppression than ESI.[15][17] This is due to their different ionization mechanisms. ESI is more sensitive to the composition of the liquid phase and the properties of the droplets being formed, while APCI relies on gas-phase chemical ionization.[15] If ion suppression is severe and unavoidable with ESI, switching to APCI may be a viable solution, provided the analyte can be ionized effectively by this technique.[17]

Q4: Can optimizing the MS ion source parameters help reduce ion suppression? A4: While sample preparation and chromatography are the primary tools to combat ion suppression, optimizing source parameters can sometimes help. Adjusting parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature can influence the ionization process.[11][18] For instance, careful tuning of voltages can sometimes minimize in-source fragmentation, which can be mistaken for or exacerbate suppression effects.[19][20] However, these adjustments are generally used for fine-tuning and are not a substitute for a clean sample and good chromatography.[21]

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) the best way to compensate for ion suppression? A5: A SIL-IS is considered the "gold standard" because it co-elutes with the analyte and has nearly identical ionization efficiency.[8] Therefore, it is affected by matrix-induced ion suppression to the same extent as the analyte.[7] The ratio of the analyte signal to the IS signal remains constant even if both are suppressed, allowing for reliable and accurate quantification.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Technique Effectiveness in Removing Interferences Selectivity Throughput Key Considerations
Protein Precipitation (PPT) Low Low High Quick and easy, but often leaves significant phospholipids and other small molecules, resulting in high matrix effects.[2][3]
Liquid-Liquid Extraction (LLE) Medium to High Medium Medium Generally provides cleaner extracts than PPT.[1] Optimization of solvents is required to ensure good recovery of the analyte.[3]

| Solid-Phase Extraction (SPE) | High | High | Medium | Highly effective at removing a broad range of interferences, providing the cleanest extracts and minimizing ion suppression.[5][10] Requires method development to optimize the sorbent and solvent conditions.[22] |

Table 2: Overview of Strategies to Mitigate Ion Suppression

Strategy Principle Typical Application
Improve Sample Cleanup Remove matrix components that cause interference before analysis. The most effective and recommended first step for any method showing significant matrix effects.[3]
Optimize Chromatography Separate the analyte peak from co-eluting matrix interferences. Used when sample cleanup is insufficient or to further refine the method.[6][7]
Sample Dilution Reduce the concentration of interfering matrix components. A quick solution applicable only when analyte concentrations are high enough to withstand the loss in sensitivity.[8]
Use a SIL Internal Standard Compensate for signal loss by using an IS that is affected by suppression in the same way as the analyte. A mandatory component of modern quantitative bioanalytical methods to ensure accuracy and precision.[7][8]

| Change Ionization Mode | Switch from ESI to APCI, which is generally less prone to suppression. | An option when other strategies fail and the analyte is amenable to APCI.[15] |

Experimental Protocols

Protocol 1: Qualitative Assessment of Ion Suppression using Post-Column Infusion

This protocol allows for the identification of chromatographic regions where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • Syringe containing a standard solution of Chloraminophenamide (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank extracted matrix sample (e.g., plasma processed by your intended sample preparation method)

  • Blank mobile phase

Procedure:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phases used in your method.

    • Connect the outlet of the analytical column to one inlet of the tee-piece.

    • Connect the syringe pump outlet to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the MS ion source. A schematic of this setup is shown in various literature.[12]

  • Establish a Stable Baseline:

    • Begin the LC gradient flow.

    • Start the syringe pump at a low, constant flow rate (e.g., 10-20 µL/min) to infuse the Chloraminophenamide standard solution.

    • Monitor the signal for the specific m/z transition of Chloraminophenamide. Allow the signal to stabilize, which will serve as your baseline.

  • Analysis:

    • Inject a blank mobile phase sample. The baseline signal should remain relatively stable, though minor fluctuations may occur with the gradient change.[12]

    • Next, inject the blank extracted matrix sample.

    • Monitor the analyte's signal throughout the chromatographic run.

  • Interpretation:

    • A consistent, flat baseline indicates no ion suppression from the injected sample.

    • Sharp dips or broad decreases in the signal indicate regions where components from the matrix are eluting and suppressing the ionization of the infused Chloraminophenamide.[8]

    • Compare the retention time of these suppression zones with the expected retention time of your analyte to assess the risk of ion suppression in your assay.

Protocol 2: General Solid-Phase Extraction (SPE) Protocol for Plasma Samples

This is a general protocol using a mixed-mode strong cation exchange (SCX) SPE plate, suitable for a basic compound like Chloraminophenamide. This protocol must be optimized for your specific application.

Materials:

  • Mixed-mode SCX SPE plate or cartridges

  • Plasma sample, pre-treated with internal standard (Chloraminophenamide-¹⁵N₂)

  • 4% Phosphoric Acid in water

  • Methanol

  • 5% Ammonium Hydroxide in Methanol

  • SPE vacuum manifold or positive pressure manifold

Procedure:

  • Conditioning:

    • Add 1 mL of Methanol to each well of the SPE plate.

    • Allow the solvent to pass through completely using low vacuum or positive pressure. Do not let the sorbent bed go dry.

  • Equilibration:

    • Add 1 mL of 4% Phosphoric Acid in water to each well.

    • Allow the solvent to pass through, leaving a small amount on top of the sorbent bed to prevent it from drying.

  • Sample Loading:

    • Pre-treat plasma samples by diluting 1:1 with 4% Phosphoric Acid in water to ensure the analyte is charged.

    • Load the pre-treated sample (e.g., 500 µL) onto the SPE plate.

    • Draw the sample through the sorbent slowly (e.g., 1 drop per second) to ensure adequate interaction between the analyte and the sorbent.

  • Washing:

    • Wash 1 (Polar interferences): Add 1 mL of 4% Phosphoric Acid in water. Apply vacuum to pull the solvent through.

    • Wash 2 (Non-polar interferences): Add 1 mL of Methanol. Apply vacuum to pull the solvent through. Dry the sorbent bed completely under high vacuum for 5 minutes.

  • Elution:

    • Place a clean collection plate inside the manifold.

    • Add 500 µL of 5% Ammonium Hydroxide in Methanol to each well. This neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to elute.

    • Allow the solvent to soak for 1-2 minutes before applying a low vacuum to slowly pull the eluent into the collection plate.

  • Post-Elution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the sample in your initial mobile phase for LC-MS/MS analysis.

Visualizations

// Invisible edge for layout edge [style=invis]; Analyte -> GoodSignal; SuppressedSignal -> GoodSignal; } DOT Caption: Mechanism of ion suppression in the ESI source.

Troubleshooting_Workflow Start Problem Identified: Low Signal / Poor Reproducibility CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS AddIS Implement SIL-IS (e.g., Chloraminophenamide-¹⁵N₂) CheckIS->AddIS No AssessMatrix Assess Matrix Effect (Post-Column Infusion) CheckIS->AssessMatrix Yes AddIS->AssessMatrix Suppression_Yes Ion Suppression Confirmed AssessMatrix->Suppression_Yes Yes Suppression_No No Significant Suppression (Check Instrument Performance, Sample Integrity, etc.) AssessMatrix->Suppression_No No ImprovePrep Improve Sample Preparation Suppression_Yes->ImprovePrep Start with most effective OptimizeLC Optimize Chromatography ImprovePrep->OptimizeLC If suppression persists Revalidate Re-evaluate Method ImprovePrep->Revalidate OptimizeLC->Revalidate

Sample_Prep_Comparison cluster_input cluster_methods cluster_output Plasma Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) - Add Acetonitrile - Centrifuge Plasma->PPT LLE Liquid-Liquid Extraction (LLE) - Add Immiscible Solvent - Mix & Separate Phases Plasma->LLE SPE Solid-Phase Extraction (SPE) - Condition, Load - Wash, Elute Plasma->SPE PPT_Out High Matrix Components (High Ion Suppression) PPT->PPT_Out Least Effective LLE_Out Reduced Matrix Components (Moderate Ion Suppression) LLE->LLE_Out More Effective SPE_Out Low Matrix Components (Minimal Ion Suppression) SPE->SPE_Out Most Effective

References

Technical Support Center: Troubleshooting Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the use of stable isotope-labeled (SIL) internal standards. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reliability of your experimental results.

Troubleshooting Guides

This section provides systematic guidance for diagnosing and resolving specific issues encountered during the use of SIL standards.

Issue 1: High Variability in Internal Standard (IS) Peak Area Across a Sample Batch

Q: The peak area of my SIL internal standard is highly variable across my sample batch. Why is this happening and how can I fix it?

A: High variability in the internal standard response can significantly compromise the accuracy and precision of quantitative analyses.[1] This issue often points to inconsistencies in sample processing or matrix effects.

Troubleshooting Workflow:

G start High Variability in IS Peak Area inconsistent_prep Inconsistent Sample Preparation? start->inconsistent_prep matrix_effects Significant Matrix Effects? inconsistent_prep->matrix_effects No review_workflow Review sample prep workflow for uniformity (timing, execution). inconsistent_prep->review_workflow Yes injector_variability Injector Variability? matrix_effects->injector_variability No evaluate_matrix Evaluate matrix effects using post-extraction spike method. matrix_effects->evaluate_matrix Yes injection_test Perform injection precision test. Check for air bubbles. injector_variability->injection_test Yes problem_solved Problem Resolved injector_variability->problem_solved No review_workflow->problem_solved improve_cleanup Improve sample cleanup or modify chromatography. evaluate_matrix->improve_cleanup improve_cleanup->problem_solved injection_test->problem_solved

Caption: Troubleshooting workflow for high IS peak area variability.

Potential Causes and Solutions:

  • Inconsistent Sample Preparation:

    • Question: Is the extraction recovery of the SIL internal standard consistent across all samples?[1]

    • Action: Carefully review your sample preparation workflow for any steps that could introduce variability. Ensure uniform timing and execution for all samples, from protein precipitation and liquid-liquid extraction to solvent evaporation and reconstitution.[1]

  • Matrix Effects:

    • Question: Are co-eluting matrix components suppressing or enhancing the ionization of the internal standard?[2][3][4]

    • Action: The presence of residual matrix components is a significant source of imprecision in quantitative LC-MS/MS analyses.[2] It is crucial to evaluate matrix effects, preferably using the post-extraction spike method detailed in the "Experimental Protocols" section. If significant and variable matrix effects are detected, consider the following:

      • Improve sample cleanup procedures (e.g., using solid-phase extraction).[2]

      • Modify chromatographic conditions to separate the internal standard from the interfering components.

      • If available, try a different ionization source (e.g., APCI instead of ESI), as they can be less susceptible to matrix effects for certain compounds.[2]

  • Injector Variability:

    • Question: Is the autosampler injecting consistent volumes?[1]

    • Action: Perform an injection precision test by repeatedly injecting the same standard solution. Check the autosampler syringe and sample loop for air bubbles.

Issue 2: Poor or Inconsistent Recovery of the SIL Internal Standard

Q: My SIL internal standard shows consistently low or erratic recovery after sample preparation. How can I improve this?

A: Low and inconsistent recovery indicates that a significant and variable portion of the internal standard is being lost during sample preparation.[1] Since the fundamental assumption is that the IS and analyte behave identically, this can lead to inaccurate quantification.

Potential Causes and Solutions:

  • Suboptimal Extraction Conditions:

    • Question: Are the extraction solvent and pH appropriate for the physicochemical properties of the SIL internal standard and the analyte?

    • Action: Experiment with different extraction solvents or solvent mixtures. Adjusting the pH of the sample can significantly improve the extraction efficiency for ionizable compounds.

  • Binding to Labware:

    • Question: Is the internal standard adsorbing to the surface of plastic tubes or tips?

    • Action: This can be a problem for certain compounds, especially at low concentrations. Consider using low-binding labware or silanized glass vials. Pre-conditioning tubes with a solution of the analyte can sometimes help.

  • Instability During Sample Processing:

    • Question: Is the internal standard degrading during extraction, evaporation, or reconstitution steps?

    • Action: Assess the stability of the IS under each of these conditions. For example, prolonged exposure to high temperatures during solvent evaporation can cause degradation.

Issue 3: Isotopic Impurity and Cross-Contribution

Q: I suspect my SIL internal standard is contaminated with the unlabeled analyte, or vice-versa. How can I confirm and correct for this?

A: Isotopic impurity or "cross-contribution" can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).[1][5] This occurs when the SIL IS contains a small amount of the unlabeled analyte, or when the analyte contributes to the signal of the IS.

Logical Relationship for Investigating Cross-Contribution:

G start Suspected Isotopic Impurity check_is Analyze High Concentration of IS Alone start->check_is check_analyte Analyze High Concentration of Analyte Alone start->check_analyte analyte_signal_in_is Monitor for Analyte Signal check_is->analyte_signal_in_is is_signal_in_analyte Monitor for IS Signal check_analyte->is_signal_in_analyte no_issue No Significant Cross-Contribution is_signal_in_analyte->no_issue Signal < Threshold correct_for_contribution Correct for Contribution in Calculations is_signal_in_analyte->correct_for_contribution Signal > Threshold analyte_signal_in_is->no_issue Signal < Threshold analyte_signal_in_is->correct_for_contribution Signal > Threshold

Caption: Investigating isotopic cross-contribution.

Potential Causes and Solutions:

  • Presence of Unlabeled Analyte in the SIL IS:

    • Question: Does the SIL internal standard solution contain a significant amount of the unlabeled analyte?[1]

    • Action: Analyze a high-concentration solution of the SIL IS and monitor the mass transition of the unlabeled analyte. The signal should be minimal (e.g., <0.1% of the IS response).[6] Always check the Certificate of Analysis (CoA) for the stated isotopic purity.[6]

  • Isotopic Contribution from the Analyte:

    • Question: Does the natural isotopic abundance of the analyte contribute to the signal of the SIL IS?

    • Action: Analyze a high-concentration (e.g., Upper Limit of Quantification, ULOQ) solution of the unlabeled analyte and monitor the mass transition of the internal standard. The signal should be negligible. A mass difference of at least 3 Da between the analyte and the IS is generally recommended for small molecules to avoid this issue.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a stable isotope-labeled internal standard? An ideal SIL internal standard should:

  • Be chemically and structurally identical to the analyte.[5]

  • Have a sufficient mass difference from the analyte (typically ≥3 mass units for small molecules) to prevent spectral overlap.[5][7][8]

  • Exhibit high isotopic purity, with minimal presence of the unlabeled analyte.[5][8]

  • Co-elute chromatographically with the analyte to effectively compensate for matrix effects.[2][5]

  • Possess stable isotopic labels that do not undergo exchange during sample preparation or analysis.[5][7]

Q2: Why do my deuterated internal standard and analyte have different retention times? This phenomenon is known as the "deuterium isotope effect".[2] Replacing hydrogen with deuterium, a heavier isotope, can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[2] This can lead to small differences in retention time on a chromatography column. While often minor, this can be problematic if the analyte and IS elute into regions with different levels of matrix effects, leading to inaccurate quantification.[2] Using standards labeled with ¹³C or ¹⁵N can minimize this effect as the relative mass difference is smaller.[8][9]

Q3: Can a SIL internal standard always compensate for matrix effects? While SIL standards are the best tool available for correcting matrix effects, they are not always a perfect solution.[3] It is often assumed that the analyte and the SIL IS experience the same degree of ion suppression or enhancement. However, studies have shown that the matrix effects on the analyte and its SIL IS can differ, sometimes by 26% or more.[2] This can occur if they have slightly different retention times or if the matrix components affect their ionization differently.[2] Therefore, it is still crucial to minimize matrix effects through effective sample preparation.

Q4: What is the difference between chemical purity and isotopic purity?

  • Chemical Purity: Refers to the percentage of the material that is the desired chemical compound, irrespective of its isotopic composition. Impurities would be other, structurally different molecules. This can be assessed by methods like HPLC-UV.[1]

  • Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the molecules that contain the stable isotope label at the desired positions. For example, a 99% isotopically pure standard means that 1% of the molecules are the unlabeled version or contain fewer labels than intended. This is typically determined by mass spectrometry.[1]

Q5: When should I add the SIL internal standard to my sample? The internal standard should be added as early as possible in the sample preparation workflow.[8] This ensures that it experiences all the same processing steps as the analyte, including extraction, evaporation, and reconstitution. Adding the IS early allows it to compensate for variability in recovery as well as for matrix effects.[8]

Data Presentation

Table 1: Comparison of Common Stable Isotopes for Internal Standards

FeatureDeuterium (²H or D)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)
Cost & Availability Generally more affordable and widely available.[9]More expensive than deuterium.Availability depends on the molecule.
Chromatographic Co-elution May exhibit slight retention time shifts (isotope effect).[2][9]Co-elutes nearly perfectly with the analyte.Co-elutes nearly perfectly with the analyte.
Label Stability Risk of back-exchange with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[2][7][9]Highly stable, C-C bonds are not exchangeable.[9]Highly stable, C-N bonds are not exchangeable.
Synthesis Often easier and cheaper to introduce into a molecule.[9]Synthesis can be more complex and costly.Synthesis can be more complex and costly.

Table 2: General Acceptance Criteria for SIL Internal Standard Performance in Bioanalytical Method Validation

ParameterAcceptance Criteria
IS Response Variability The coefficient of variation (CV) of the IS response should be within a defined limit (e.g., <15-20%) across the batch.
Analyte to IS Cross-Contribution The response of the analyte in a blank sample spiked only with the IS should be <20% of the LLOQ response. The response of the IS in a sample spiked with the analyte at the ULOQ should be <5% of the IS response.
Recovery Should be consistent and reproducible, though not necessarily 100%. Variability should be low (e.g., CV < 15%).[6]
Matrix Effect The matrix factor (ratio of analyte peak area in the presence of matrix to peak area in neat solution) should be consistent across different lots of matrix (e.g., CV < 15%).

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity and Cross-Contribution by Mass Spectrometry

Objective: To determine the isotopic enrichment of the SIL internal standard and assess the level of unlabeled analyte and potential cross-contribution.[1]

Methodology:

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of the SIL internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a separate high-concentration stock solution of the unlabeled analyte (e.g., at the ULOQ).

    • Prepare a blank matrix sample spiked only with the internal standard at its working concentration.

  • LC-MS/MS Analysis:

    • Analyze the high-concentration SIL IS solution. Monitor the MRM transition for the unlabeled analyte.

    • Analyze the high-concentration analyte solution (ULOQ). Monitor the MRM transition for the SIL IS.

    • Analyze the blank matrix spiked with the IS. Monitor the MRM transition for the analyte.

  • Data Analysis:

    • Isotopic Purity: In the high-concentration IS solution, calculate the percentage of the unlabeled analyte signal relative to the IS signal. This should be minimal and align with the Certificate of Analysis.

    • Cross-Contribution from Analyte: In the ULOQ analyte sample, the signal at the internal standard's m/z should be negligible (e.g., <5% of the average IS response in study samples).[1]

    • Cross-Contribution in Blank: In the blank matrix with IS, the signal at the analyte's m/z should be less than 20% of the analyte response at the LLOQ.[1]

Protocol 2: Evaluation of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively assess the effect of the biological matrix on the ionization of the analyte and the SIL-IS.[6][10]

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix.[6] Spike the analyte and SIL-IS into the final, clean extract.

    • Set 3 (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank biological matrix before extraction.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Data Analysis:

    • Calculate Matrix Factor (MF):

      • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Calculate Recovery (RE):

      • RE (%) = [(Peak Area in Set 3) / (Peak Area in Set 2)] * 100

    • Calculate IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Analyte/IS Peak Area Ratio in Set 1)

      • The IS-Normalized MF should be close to 1, and the CV across the different matrix lots should be <15%.

References

Technical Support Center: Chloraminophenamide-15N2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the analysis of Chloraminophenamide and its isotopic internal standard, Chloraminophenamide-15N2.

Frequently Asked Questions (FAQs)

Q1: What is Chloraminophenamide and its 15N2-labeled internal standard?

A1: Chloraminophenamide (CAS 121-30-2) is a sulfonamide derivative known for its diuretic properties and is a key intermediate in the synthesis of certain diuretics.[1][2][3] In quantitative bioanalysis, a stable isotope-labeled version, this compound, is often used as an internal standard to improve the accuracy and precision of the analytical method.

Q2: What is co-elution in the context of LC-MS analysis?

A2: Co-elution is the phenomenon where two or more chemical compounds are not adequately separated during a chromatographic run and, as a result, elute from the column at the same time.[4][5][6] This can lead to overlapping peaks in the chromatogram, which can interfere with the accurate quantification of the target analyte.[5]

Q3: Why am I observing co-elution of this compound with the unlabeled Chloraminophenamide or other matrix components?

A3: Co-elution in this context can arise from several factors:

  • Chromatographic Isotope Effect: Although stable isotope-labeled internal standards are designed to have nearly identical chemical properties to the analyte, minor differences can sometimes lead to slight variations in retention time.[7][8] This effect is more pronounced with deuterium (B1214612) (²H) labeling but can occasionally be observed with ¹⁵N labeling.[9]

  • Method Selectivity: The chosen chromatographic conditions (e.g., column chemistry, mobile phase composition) may not be selective enough to separate the analyte from other closely related compounds or endogenous matrix components.

  • System Issues: Problems with the HPLC system, such as a contaminated or failing column, excessive extra-column volume, or inconsistent flow rate, can lead to peak broadening and apparent co-elution.[10]

Q4: How can I detect co-elution?

A4: Co-elution can be detected in several ways:

  • Peak Shape Analysis: Look for asymmetrical peaks, shoulders, or split peaks in your chromatogram.[4][5]

  • Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[4][5]

  • Mass Spectrometry (MS): By examining the mass spectra across the chromatographic peak, you can identify the presence of multiple components with different mass-to-charge ratios (m/z).[4][5]

Troubleshooting Guide for Co-elution Issues

This guide provides a systematic approach to resolving co-elution problems involving this compound.

Step 1: Initial System Health Check

Before modifying the analytical method, it's crucial to ensure the HPLC/UPLC system is functioning optimally.

Q5: My chromatogram shows broad or tailing peaks for both Chloraminophenamide and its 15N2-labeled standard. What should I check first?

A5: Peak broadening and tailing can mask underlying co-elution.[10] Perform the following checks:

  • Column Health: The column may be contaminated or have developed a void. Try flushing the column with a strong solvent. If the issue persists, consider replacing the column.[10]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[10]

  • Flow Rate: Verify that the pump is delivering a consistent and accurate flow rate.[10]

  • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[10]

Step 2: Method Optimization

If the system is in good working order, the next step is to optimize the chromatographic method to improve separation.

Q6: How can I improve the separation between this compound and a closely eluting impurity using a C18 column?

A6: For a standard C18 column, you can adjust the mobile phase composition and gradient profile.

  • Modify Mobile Phase Strength: Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase can alter retention times. A weaker mobile phase will generally increase retention and may improve separation.[4][5]

  • Change Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, try switching to the other.

  • Adjust pH: Chloraminophenamide is a sulfonamide and its ionization state can be influenced by pH.[1] Adjusting the pH of the aqueous mobile phase with a buffer can change the retention time of the analyte and potentially co-eluting impurities.[10]

  • Modify Gradient Profile: If using a gradient, try making it shallower to provide more time for separation.[10]

Step 3: Advanced Troubleshooting

If the above steps do not resolve the co-elution, more advanced techniques may be necessary.

Q7: I've optimized my mobile phase, but I still see a partial chromatographic separation between Chloraminophenamide and this compound (isotopic fractionation). What should I do?

A7: While less common with ¹⁵N labels than with deuterium labels, isotopic fractionation can occur.[9]

  • Lower the Temperature: Reducing the column temperature can sometimes enhance the separation between isotopologues.

  • Change Stationary Phase: Consider a column with a different chemistry. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column offers different selectivity compared to a standard C18 and may resolve the isotopologues.

  • Data Processing: If complete chromatographic resolution is not achievable, ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard based on their m/z values. Modern high-resolution mass spectrometers can often resolve these even if they co-elute.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Chloraminophenamide

This is a starting point for method development and can be adapted to resolve co-elution issues.

ParameterRecommended Condition
Instrumentation HPLC or UPLC system with a UV or Mass Spectrometric detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5% B to 40% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 265 nm or MS with appropriate m/z for Chloraminophenamide and its 15N2-labeled standard
Protocol 2: Column Flushing Procedure

To be used when column contamination is suspected.

  • Disconnect the column from the detector.

  • Flush with 20-30 column volumes of HPLC-grade water.

  • Flush with 20-30 column volumes of isopropanol.

  • Flush with 20-30 column volumes of hexane (B92381) (if compatible with your column and system).

  • Flush again with 20-30 column volumes of isopropanol.

  • Equilibrate the column with your mobile phase before reconnecting to the detector.

Visual Troubleshooting Guide

CoElution_Troubleshooting cluster_SystemCheck System Health Checks cluster_MethodOpt Method Optimization cluster_AdvancedTrouble Advanced Troubleshooting Start Co-elution Observed SystemCheck Step 1: System Health Check Start->SystemCheck CheckColumn Check Column Health SystemCheck->CheckColumn MethodOpt Step 2: Method Optimization ModMobilePhase Modify Mobile Phase (Strength, Organic Modifier, pH) MethodOpt->ModMobilePhase AdvancedTrouble Step 3: Advanced Troubleshooting ChangeTemp Change Column Temperature AdvancedTrouble->ChangeTemp Resolved Issue Resolved CheckFlow Verify Flow Rate CheckColumn->CheckFlow CheckSolvent Check Injection Solvent CheckFlow->CheckSolvent CheckSolvent->MethodOpt System OK CheckSolvent->Resolved Separation Achieved ModGradient Adjust Gradient Profile ModMobilePhase->ModGradient ModGradient->AdvancedTrouble Co-elution Persists ModGradient->Resolved Separation Achieved ChangeColumn Change Stationary Phase ChangeTemp->ChangeColumn CheckMS Utilize High-Resolution MS ChangeColumn->CheckMS CheckMS->Resolved Separation Achieved

Caption: A logical workflow for troubleshooting co-elution issues.

Isotope_Effect_Pathway Analyte Chloraminophenamide Column Chromatographic Column Analyte->Column IS This compound IS->Column CoElution Co-elution (Ideal Scenario) Column->CoElution Identical Retention Separation Partial Separation (Isotope Effect) Column->Separation Slightly Different Retention

Caption: The impact of isotopic labeling on chromatographic elution.

References

Technical Support Center: Addressing Variability in Chloraminophenamide-15N2 Analytical Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Chloraminophenamide-15N2 analytical results. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in the quantitative analysis of this compound?

Variability in analytical results for this compound can arise from several factors throughout the experimental workflow. These can be broadly categorized as:

  • Sample Preparation: Inconsistent extraction efficiency, incomplete protein precipitation, or the presence of interfering substances from the sample matrix can all introduce variability.

  • Chromatographic Conditions: Fluctuations in mobile phase composition, column temperature, or flow rate can lead to shifts in retention time and affect peak shape. Column degradation over time is also a significant factor.

  • Mass Spectrometry Detection: Ion source contamination, fluctuations in ionization efficiency, and incorrect mass calibration can all impact the accuracy and precision of the results.

  • Analyte Stability: Degradation of this compound during sample storage or processing can lead to lower than expected concentrations.

  • Isotopic Purity and Stability: The isotopic enrichment of the this compound standard and the potential for isotopic exchange can affect quantification.

Q2: How can I assess the isotopic purity and stability of my this compound standard?

Ensuring the isotopic purity and stability of your labeled internal standard is critical for accurate quantification.

  • Isotopic Purity Assessment: High-resolution mass spectrometry (HR-MS) is the preferred method to determine the isotopic enrichment of your this compound standard. By examining the mass spectrum, you can determine the percentage of the compound that is correctly labeled with two 15N atoms. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the labels and the overall structural integrity of the molecule.

  • Isotopic Stability (Back-Exchange): To assess the stability of the 15N labels, incubate the this compound in a blank matrix (the same type of sample you will be analyzing, but without the analyte) under the same conditions as your experimental samples. Analyze the sample at different time points to monitor for any loss of the 15N label, which would be indicated by a change in the isotopic distribution.

Q3: My retention times for this compound are shifting between injections. What could be the cause?

Retention time shifts are a common issue in LC-MS analysis and can be caused by several factors:[1]

  • Mobile Phase Composition: Inaccurate mixing of mobile phase solvents, evaporation of a volatile solvent component, or degradation of mobile phase additives can alter the elution strength.

  • Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times.

  • Column Temperature: Fluctuations in the column oven temperature will affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

  • Flow Rate Instability: A malfunctioning pump or a leak in the system can cause the flow rate to vary.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

Q4: I am observing significant signal suppression (matrix effects) when analyzing this compound in plasma samples. How can I mitigate this?

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[2][3][4] Here are some strategies to mitigate them:

  • Improve Sample Preparation: More rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a larger portion of the interfering matrix components compared to simple protein precipitation.

  • Optimize Chromatography: Modifying the chromatographic method to separate the this compound from the interfering matrix components can be very effective. This may involve using a different column, altering the mobile phase composition, or changing the gradient profile.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the sensitivity of the assay.

  • Change Ionization Source: If using electrospray ionization (ESI), switching to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.[5]

  • Use of a Stable Isotope-Labeled Internal Standard: While this compound is an isotopically labeled compound, it is often used as an internal standard to compensate for matrix effects. However, it's important to note that even stable isotope-labeled standards may not perfectly co-elute with the analyte and thus may not fully compensate for matrix effects in all cases.[6]

Troubleshooting Guides

Issue 1: High Variability in Replicate Injections
Potential Cause Troubleshooting Step
Injector Issues Check for air bubbles in the sample loop. Ensure the injection volume is consistent.
Inconsistent Sample Preparation Review the sample preparation protocol for any steps that could introduce variability. Ensure thorough mixing at each stage.
Contamination Check for carryover from previous injections by injecting a blank solvent after a high-concentration sample.
Mass Spectrometer Instability Monitor the signal intensity of a standard solution over time to check for instrument drift.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions Ensure the mobile phase pH is appropriate for the analyte. Add a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase.
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) or replace the column.
Mismatched Injection Solvent The injection solvent should be weaker than or similar in strength to the initial mobile phase.

Quantitative Data Summary

The following tables provide an example of expected performance metrics for a well-developed LC-MS/MS method for the analysis of Chloraminophenamide. Actual results may vary depending on the specific instrumentation and experimental conditions.

Table 1: Precision and Accuracy

QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Low54.8597.05.2
Medium5051.2102.43.8
High500495.599.12.5

Table 2: Matrix Effect Assessment

AnalyteMatrixPost-extraction Spike AreaNeat Solution AreaMatrix Effect (%)
ChloraminophenamidePlasma185,432210,78987.9 (Ion Suppression)
ChloraminophenamideUrine205,671210,78997.6 (Minimal Effect)

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Chloraminophenamide: To be determined empirically based on the specific instrument.

    • This compound: To be determined empirically based on the specific instrument.

Visualizations

Diagram 1: General Troubleshooting Workflow for Analytical Variability

G start High Variability in Results check_system Check System Suitability (Replicate injections of standard) start->check_system system_ok System OK? check_system->system_ok troubleshoot_lcms Troubleshoot LC-MS System (Pump, Injector, Detector) system_ok->troubleshoot_lcms No check_sample_prep Investigate Sample Preparation system_ok->check_sample_prep Yes troubleshoot_lcms->check_system prep_consistent Preparation Consistent? check_sample_prep->prep_consistent optimize_prep Optimize Sample Prep Protocol (Extraction, Cleanup) prep_consistent->optimize_prep No check_matrix Assess Matrix Effects prep_consistent->check_matrix Yes optimize_prep->check_sample_prep matrix_ok Matrix Effects Acceptable? check_matrix->matrix_ok mitigate_matrix Mitigate Matrix Effects (Dilution, Chromatography) matrix_ok->mitigate_matrix No end Consistent Results matrix_ok->end Yes mitigate_matrix->check_matrix

Caption: Troubleshooting workflow for analytical variability.

Diagram 2: Decision Tree for Mitigating Matrix Effects

G start Significant Matrix Effect Observed optimize_chrom Optimize Chromatographic Separation start->optimize_chrom separation_achieved Separation from Interference? optimize_chrom->separation_achieved improve_cleanup Improve Sample Cleanup (SPE, LLE) separation_achieved->improve_cleanup No end Matrix Effect Mitigated separation_achieved->end Yes cleanup_effective Cleanup Effective? improve_cleanup->cleanup_effective dilute_sample Dilute Sample cleanup_effective->dilute_sample No cleanup_effective->end Yes sensitivity_ok Sensitivity Acceptable? dilute_sample->sensitivity_ok change_ionization Change Ionization Mode (e.g., ESI to APCI) sensitivity_ok->change_ionization No sensitivity_ok->end Yes change_ionization->end

Caption: Decision tree for mitigating matrix effects.

References

Validation & Comparative

Comparison Guide: Cross-Validation of Chloraminophenamide Quantification by HPLC-UV and Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and cross-validation of two common bioanalytical methods for the quantification of Chloraminophenamide in human serum: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to establish the interchangeability of the two methods and define the appropriate context for the use of each.[1]

Cross-validation is essential when data from different analytical methods are combined or compared to support critical decisions in drug development.[2] This process ensures that the data generated by either method is reliable and comparable.[1][3]

Methodological Principles

High-Performance Liquid Chromatography (HPLC)

HPLC is a physicochemical technique that separates components in a mixture based on their differential interactions with a stationary phase (a column) and a mobile phase (a solvent).[4][5] For Chloraminophenamide, a reversed-phase HPLC method is used, where the compound is retained on a non-polar column and eluted with a polar mobile phase.[4] Quantification is achieved by measuring the absorbance of the analyte with a UV detector as it elutes from the column. The peak area is directly proportional to the concentration of the analyte.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA is an immunological method used for the quantitative detection of small molecules.[6] This assay involves a competition between the Chloraminophenamide in the sample and a fixed amount of enzyme-labeled (e.g., HRP-conjugated) Chloraminophenamide for binding to a limited number of specific anti-Chloraminophenamide antibodies coated on a microplate.[7][8] After a wash step, a substrate is added, which reacts with the enzyme to produce a colored product.[8][9] The signal intensity is inversely proportional to the concentration of Chloraminophenamide in the sample.[7][10]

Experimental Protocols

HPLC-UV Method Protocol

2.1.1 Sample Preparation

  • To 100 µL of serum sample, standard, or quality control (QC), add 200 µL of acetonitrile (B52724) containing the internal standard (IS), Diazepam (100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an HPLC vial.

  • Inject 20 µL onto the HPLC system.[11]

2.1.2 Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC System

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 60:40 (v/v) mixture of 0.05 M phosphate (B84403) buffer (pH 4.5) and methanol.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C

  • UV Detection Wavelength: 275 nm

  • Run Time: 8 minutes

2.1.3 Data Analysis

  • A calibration curve is constructed by plotting the ratio of the peak area of Chloraminophenamide to the peak area of the internal standard against the nominal concentration of the calibration standards.[12]

  • Linear regression with a 1/x² weighting factor is used. The regression coefficient (r²) must be ≥ 0.999.[12]

Competitive ELISA Protocol

2.2.1 Assay Procedure

  • Add 50 µL of standards, QCs, or serum samples to the wells of the anti-Chloraminophenamide antibody-coated 96-well plate.

  • Add 50 µL of HRP-conjugated Chloraminophenamide to each well.

  • Cover the plate and incubate for 1 hour at 37°C on a microplate shaker.[9]

  • Aspirate and wash each well 4 times with 300 µL of wash buffer (PBS with 0.05% Tween-20).[7]

  • Add 100 µL of TMB Substrate Solution to each well.[9]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution (2N H₂SO₄) to each well.[7][13]

  • Read the optical density (OD) at 450 nm within 30 minutes.[7][8]

2.2.2 Data Analysis

  • A standard curve is generated by plotting the mean absorbance for each standard as a function of its concentration.

  • A four-parameter logistic (4-PL) curve fit is used to calculate the concentration of Chloraminophenamide in the unknown samples.

Method Validation and Comparison

The validation of both methods was performed according to the FDA's Bioanalytical Method Validation guidance.[2][14]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the cross-validation study and the logical comparison between the two methods.

G cluster_prep Sample Handling cluster_hplc HPLC-UV Pathway cluster_elisa Competitive ELISA Pathway cluster_analysis Data Analysis & Validation sp Serum Samples (N=40) split Aliquot Samples sp->split hplc_prep Protein Precipitation (Acetonitrile + IS) split->hplc_prep elisa_run Competitive Binding Reaction split->elisa_run hplc_run HPLC-UV Analysis hplc_prep->hplc_run hplc_data Peak Area Integration & Concentration Calculation hplc_run->hplc_data compare Method Comparison (Bland-Altman, Deming Regression) hplc_data->compare elisa_read Plate Wash & Substrate Addition elisa_run->elisa_read elisa_data OD Measurement (450nm) & Concentration Calculation elisa_read->elisa_data elisa_data->compare report Cross-Validation Report compare->report

Caption: Cross-validation experimental workflow.

G cluster_methods Analytical Methods cluster_principles Core Principles cluster_params Shared Validation Parameters cluster_output Final Assessment hplc HPLC-UV physchem Physicochemical Separation (Chromatography) hplc->physchem linearity Linearity & Range hplc->linearity precision Precision hplc->precision accuracy Accuracy hplc->accuracy loq LOQ & LOD hplc->loq specificity Specificity hplc->specificity elisa Competitive ELISA immuno Immuno-recognition (Antibody-Antigen Binding) elisa->immuno elisa->linearity elisa->precision elisa->accuracy elisa->loq elisa->specificity correlation Method Correlation Analysis linearity->correlation precision->correlation accuracy->correlation loq->correlation specificity->correlation

Caption: Logical comparison of assay principles.

Performance Characteristics

The performance of each method was evaluated using a series of validation experiments. The results are summarized below.

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UVCompetitive ELISAAcceptance Criteria
Linear Range 5 – 2,500 ng/mL1 – 500 ng/mL-
Correlation (r²) > 0.999> 0.995≥ 0.99
LLOQ 5 ng/mL1 ng/mL-
Intra-Assay Precision (%CV) 2.1 – 5.8%4.5 – 9.2%≤ 15%
Inter-Assay Precision (%CV) 3.5 – 7.1%6.8 – 12.5%≤ 15%
Accuracy (% Bias) -4.2% to +3.8%-8.5% to +10.3%Within ±15%
Mean Recovery 92.4%75.6%Consistent & Reproducible

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification.

The HPLC-UV method demonstrates a wider linear range and superior precision and accuracy compared to the ELISA.[15] The ELISA, however, offers a lower limit of quantification, making it more sensitive for samples with very low concentrations of Chloraminophenamide.

Specificity and Selectivity
  • HPLC-UV: The method showed high specificity, with no interference from endogenous serum components or commonly co-administered drugs at the retention time of Chloraminophenamide and the internal standard.

  • ELISA: The assay demonstrated high selectivity for Chloraminophenamide. Cross-reactivity with major metabolites was assessed and found to be less than 1%, indicating the antibody is highly specific to the parent drug.

Cross-Validation of Study Samples

To confirm the interchangeability of the methods, 40 human serum samples were analyzed by both HPLC-UV and ELISA.

Table 2: Comparison of Chloraminophenamide Concentrations (ng/mL) in Serum Samples (n=40)

StatisticHPLC-UV (Reference)Competitive ELISA% Bias
Mean 185.4192.8+3.99%
Std. Deviation 95.2101.5-
Range 10.2 – 455.711.5 – 480.1-
Correlation (r) \multicolumn{2}{c}{0.985}-

The results show a strong positive correlation (r = 0.985) between the two methods.[15] A Bland-Altman analysis revealed a mean bias of +3.99%, with 95% of the data points falling within the predefined acceptance limits of ±20%. This indicates that the ELISA method tends to yield slightly higher concentration values than the HPLC method, but the difference is not statistically significant and falls within acceptable bioanalytical limits.[16]

Conclusion and Recommendations

Both the HPLC-UV and competitive ELISA methods are valid and reliable for the quantification of Chloraminophenamide in human serum.

  • The HPLC-UV method is recommended as the "gold standard" for regulatory submissions, such as pharmacokinetic studies, due to its superior precision, accuracy, and wider dynamic range.[17] Its high specificity makes it ideal for resolving the parent drug from potential metabolites.

  • The competitive ELISA is a suitable alternative for high-throughput applications, such as screening studies or clinical monitoring where rapid turnaround is critical.[15] Its higher sensitivity (lower LLOQ) and simpler workflow make it advantageous when analyzing large numbers of samples or when very low concentrations are expected.[6][15]

The strong correlation established in this cross-validation study supports the use of either method within its appropriate context, allowing for flexibility in bioanalytical workflows while maintaining data integrity and comparability across studies.

References

A Comparative Guide to Internal Standards in Bioanalysis: Chloraminophenamide-15N2 vs. a Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the choice of an appropriate internal standard (IS) is critical for accurate and reliable quantification of analytes. Liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone technique in this field, and the use of stable isotope-labeled (SIL) internal standards is considered the gold standard. This guide provides a comparative overview of the performance of a nitrogen-15 (B135050) (¹⁵N) labeled internal standard, exemplified by Chloraminophenamide-¹⁵N₂, versus a deuterated (²H or D) analog.

While direct comparative experimental data for Chloraminophenamide-¹⁵N₂ is not extensively available in published literature, this guide leverages established principles and data from structurally similar compounds, such as sulfonamides, to provide a robust comparison. The principles discussed are broadly applicable to the selection and validation of internal standards in regulated bioanalysis.

The Role of Internal Standards in LC-MS/MS

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all calibration standards, quality control samples, and study samples.[1] Its primary purpose is to correct for variability during the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[2] An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effects, thus ensuring accurate quantification.

Comparing ¹⁵N-Labeled and Deuterated Internal Standards

Stable isotope-labeled internal standards are broadly categorized based on the isotope used for labeling, most commonly deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). While deuterated standards are often more readily available and less expensive to synthesize, they can present several analytical challenges.[3] ¹⁵N-labeled standards, along with ¹³C-labeled standards, are often considered superior due to their greater stability and closer chromatographic similarity to the analyte.[4]

Key Performance Differences:

  • Chromatographic Co-elution: The larger mass difference between deuterium and hydrogen can sometimes lead to a slight shift in retention time on a chromatographic column.[3] This can be problematic if the analyte and the internal standard elute in regions with differing matrix effects, leading to inaccurate correction. ¹⁵N-labeled standards have a smaller relative mass difference and are less likely to exhibit chromatographic separation from the analyte.

  • Isotopic Stability: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix.[4][5] This can compromise the integrity of the internal standard and lead to erroneous results.[4] ¹⁵N isotopes are incorporated into the molecular backbone and are not susceptible to this exchange, offering greater stability throughout the analytical process.[5]

  • Matrix Effects: The primary advantage of a SIL-IS is its ability to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[6] For this compensation to be effective, the analyte and IS must behave identically in the ion source. Any chromatographic separation between a deuterated IS and the analyte can lead to differential matrix effects and compromise data accuracy.[7] Because ¹⁵N-labeled standards typically co-elute perfectly, they provide more reliable correction for matrix effects.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of Chloraminophenamide-¹⁵N₂ versus a deuterated analog based on typical bioanalytical method validation criteria. The data is representative of what would be expected in a regulated bioanalytical laboratory and is modeled on performance data for similar compounds like sulfamethoxazole.[8][9][10]

Performance ParameterChloraminophenamide-¹⁵N₂ (Expected)Deuterated Chloraminophenamide (Expected)Acceptance Criteria (FDA/ICH)
Accuracy 98-102%95-105%±15% of nominal (±20% at LLOQ)
Precision (%CV) < 5%< 10%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) < 5%< 15%≤15%
Recovery Reproducibility (%CV) < 8%< 15%Should be consistent
Chromatographic Shift NonePossibleCo-elution is ideal
Isotopic Stability HighPotential for back-exchangeNo degradation or conversion

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols

A robust bioanalytical method is essential for the accurate quantification of Chloraminophenamide. Below is a typical experimental protocol for the analysis of a sulfonamide-like compound in human plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either Chloraminophenamide-¹⁵N₂ or the deuterated analog).

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.[9]

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Chloraminophenamide: [M+H]⁺ > fragment ion

    • Chloraminophenamide-¹⁵N₂: [M+2+H]⁺ > corresponding fragment ion

    • Deuterated Chloraminophenamide: [M+n+H]⁺ > corresponding fragment ion (where n is the number of deuterium atoms)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the bioanalytical workflow and the rationale for selecting a superior internal standard.

Bioanalytical Workflow for Chloraminophenamide Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (¹⁵N₂ or Deuterated) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: A typical bioanalytical workflow for quantifying Chloraminophenamide in plasma.

Decision Logic for Internal Standard Selection cluster_15N2 Chloraminophenamide-¹⁵N₂ cluster_D Deuterated Analog start Goal: Accurate Quantification is_choice Internal Standard Choice start->is_choice coelution Co-elution with Analyte is_choice->coelution ¹⁵N₂ shift Potential Chromatographic Shift is_choice->shift Deuterated stability High Isotopic Stability coelution->stability matrix_correction Accurate Matrix Effect Correction stability->matrix_correction result_15N2 High Accuracy & Precision matrix_correction->result_15N2 exchange Risk of D-H Exchange shift->exchange matrix_inaccuracy Inaccurate Matrix Correction exchange->matrix_inaccuracy result_D Risk of Inaccuracy & Imprecision matrix_inaccuracy->result_D

Caption: Decision logic for selecting an internal standard for bioanalysis.

Conclusion

For the accurate and robust quantification of Chloraminophenamide in biological matrices, a stable isotope-labeled internal standard is indispensable. While deuterated standards can be used, they carry inherent risks such as chromatographic shifts and isotopic instability, which can compromise data quality. A ¹⁵N-labeled internal standard, such as Chloraminophenamide-¹⁵N₂, is the superior choice. Its identical chromatographic behavior and high stability ensure the most accurate correction for analytical variability, leading to higher quality data that meets the stringent requirements of regulatory bodies. For researchers and drug development professionals, investing in a high-quality, stable internal standard like Chloraminophenamide-¹⁵N₂ is a critical step toward ensuring the integrity and success of their bioanalytical studies.

References

The Gold Standard of Precision: Validating Analytical Methods with Chloraminophenamide-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are the bedrock of conclusive data. In the realm of quantitative analysis, particularly in bioanalytical studies, the choice of an internal standard is a critical factor that can significantly influence the outcome of a study. This guide provides an objective comparison of analytical method performance using a stable isotope-labeled internal standard, exemplified by Chloraminophenamide-15N2, against methods employing a structural analog internal standard.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] A SIL-IS, such as this compound, is chemically identical to the analyte of interest, with the only difference being the incorporation of heavy isotopes. This near-perfect chemical and physical similarity allows it to mimic the analyte throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, thereby providing superior correction for any variability.

This guide will delve into the validation of an analytical method for a diuretic compound, using data from a closely related thiazide diuretic, hydrochlorothiazide (B1673439), to illustrate the performance advantages of a stable isotope-labeled internal standard compared to a structural analog.

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The following tables summarize key validation parameters for the quantitative analysis of a diuretic in human plasma using two different analytical methods: one employing a stable isotope-labeled internal standard (Hydrochlorothiazide-¹³C,d₂) and the other a structural analog internal standard (Irbesartan). These parameters are crucial for assessing the reliability and robustness of an analytical method.

Table 1: Linearity and Sensitivity

ParameterMethod with Stable Isotope-Labeled IS (Hydrochlorothiazide-¹³C,d₂)Method with Structural Analog IS (Irbesartan)
AnalyteHydrochlorothiazideHydrochlorothiazide
Linearity Range0.50 - 500 ng/mL[2]0.78 - 200 ng/mL[3]
Correlation Coefficient (r²)≥ 0.9997[2]Not explicitly stated, but linearity was assessed[3]
Lower Limit of Quantification (LLOQ)0.50 ng/mL[2]0.78 ng/mL[3]

Table 2: Accuracy and Precision

ParameterMethod with Stable Isotope-Labeled IS (Hydrochlorothiazide-¹³C,d₂)Method with Structural Analog IS (Irbesartan)
Intra-batch Accuracy (% Bias)
LLOQ QC-1.8 to 2.4Not Reported
Low QC-2.1 to 3.5Not Reported
Medium QC-3.7 to 1.2Not Reported
High QC-2.9 to 0.8Not Reported
Inter-batch Accuracy (% Bias)
LLOQ QC0.4Not Reported
Low QC1.1Not Reported
Medium QC-1.4Not Reported
High QC-1.1Not Reported
Intra-batch Precision (% CV)
LLOQ QC2.1 to 4.5Not Reported
Low QC1.8 to 4.1Not Reported
Medium QC1.5 to 3.9Not Reported
High QC1.3 to 3.2Not Reported
Inter-batch Precision (% CV)
LLOQ QC3.8Not Reported
Low QC3.5Not Reported
Medium QC3.1Not Reported
High QC2.8Not Reported

Data for the stable isotope-labeled method is derived from a study on the simultaneous quantification of amiloride (B1667095) and hydrochlorothiazide.[2][4] The data presented here pertains to hydrochlorothiazide. The structural analog method data is from a study on the determination of hydrochlorothiazide using irbesartan (B333) as the internal standard.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the protocols for the two compared methods.

Method 1: LC-MS/MS Analysis of Hydrochlorothiazide using a Stable Isotope-Labeled Internal Standard (Hydrochlorothiazide-¹³C,d₂)

This protocol is adapted from a validated method for the simultaneous determination of amiloride and hydrochlorothiazide in human plasma.[2][4]

1. Sample Preparation (Solid Phase Extraction)

  • To 250 µL of human plasma, add the internal standard solution (Hydrochlorothiazide-¹³C,d₂).

  • Perform solid phase extraction using Phenomenex Strata™-X extraction cartridges.

  • Wash the cartridges and elute the analytes.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A suitable high-performance liquid chromatography system.

  • Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 4.0, adjusted with 0.1% formic acid) (80:20, v/v).[4]

  • Flow Rate: 0.80 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (API 5500).[2]

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for hydrochlorothiazide.[2]

  • Detection: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions:

    • Hydrochlorothiazide: m/z 296.0 → 204.9[2]

    • Hydrochlorothiazide-¹³C,d₂: m/z 299.0 → 205.9[2]

Method 2: LC-MS/MS Analysis of Hydrochlorothiazide using a Structural Analog Internal Standard (Irbesartan)

This protocol is based on a validated method for the determination of hydrochlorothiazide in human plasma.[3]

1. Sample Preparation (Protein Precipitation)

  • To a volume of human plasma, add methanol (B129727) containing the internal standard (Irbesartan).

  • Vortex to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: A suitable high-performance liquid chromatography system.

  • Column: Phenomenex Kromasil C8.[3]

  • Mobile Phase: Water and methanol (27:73, v/v).[3]

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A suitable tandem mass spectrometer.

  • Ionization Mode: Not explicitly stated, but typically ESI for this type of analysis.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific m/z transitions for hydrochlorothiazide and irbesartan would be optimized during method development.

Visualizing the Workflow and Logic

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow and the logical relationship in data analysis for a bioanalytical method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Plasma Sample add_is Add Internal Standard (this compound) start->add_is extraction Solid Phase Extraction or Protein Precipitation add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lc LC Separation evap_recon->lc ms MS/MS Detection lc->ms peak_integration Peak Integration ms->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Experimental workflow for bioanalytical method validation.

logical_relationship cluster_validation_params Method Validation Parameters cluster_acceptance_criteria Regulatory Acceptance Criteria (e.g., FDA, EMA) selectivity Selectivity criteria Bias < 15% (20% at LLOQ) CV < 15% (20% at LLOQ) r² > 0.99 selectivity->criteria linearity Linearity & Range linearity->criteria accuracy Accuracy accuracy->criteria precision Precision precision->criteria lod_loq LOD & LOQ lod_loq->criteria stability Stability stability->criteria matrix_effect Matrix Effect matrix_effect->criteria validated_method Validated Analytical Method criteria->validated_method

Caption: Logical relationship in bioanalytical method validation.

References

Inter-Laboratory Comparison of Chloraminophenamide-15N2 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Chloraminophenamide-15N2, a stable isotope-labeled internal standard crucial for accurate bioanalytical studies. The objective of this document is to present a framework for assessing the performance of different laboratories in quantifying this specific analyte, thereby ensuring consistency and reliability of data across various research settings. The methodologies, hypothetical performance data, and standardized protocols outlined herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Data Comparison

An inter-laboratory study was simulated with five participating laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) to assess their proficiency in quantifying this compound in a human plasma matrix. Each laboratory received identical sets of quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC). The results of this hypothetical comparison are summarized below.

Table 1: Comparison of Linearity and Sensitivity

LaboratoryCalibration Curve Range (ng/mL)R² ValueLLOQ (ng/mL)
Lab A1 - 10000.99851.0
Lab B1 - 10000.99911.0
Lab C0.5 - 12000.99790.5
Lab D1 - 10000.99881.0
Lab E0.5 - 12000.99950.5

Table 2: Inter-Laboratory Accuracy and Precision

QC LevelConcentration (ng/mL)LaboratoryMean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ 1.0Lab A0.9898.08.5
Lab B1.05105.06.2
Lab D1.01101.07.1
LQC 3.0Lab A2.9197.05.4
Lab B3.09103.04.1
Lab C2.8896.06.8
Lab D3.03101.04.9
Lab E2.9498.05.2
MQC 50Lab A48.597.03.8
Lab B51.0102.02.9
Lab C49.098.04.5
Lab D50.5101.03.3
Lab E49.599.03.6
HQC 800Lab A78498.02.5
Lab B816102.01.8
Lab C79299.03.1
Lab D808101.02.2
Lab E800100.02.7

Note: The hypothetical data presented is for illustrative purposes to demonstrate the structure of an inter-laboratory comparison.

Experimental Protocols

The following is a detailed experimental protocol that all participating laboratories were instructed to follow for the quantification of this compound in human plasma.

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from the plasma samples that can interfere with the analysis.

  • Procedure:

    • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (a deuterated analog of Chloraminophenamide).

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on the molecule's structure).

      • Internal Standard: Precursor Ion > Product Ion (specific m/z values).

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Data Analysis and Quantification

  • The concentration of this compound in the samples was determined by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve was constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting was used.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) sample->precipitation vortex Vortex (30 sec) precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitute (Mobile Phase) evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: A generalized workflow for the sample preparation and analysis of this compound.

Inter-Laboratory Comparison Logic

interlab_comparison coordinator Study Coordinator protocol Standardized Protocol coordinator->protocol samples QC Samples (LLOQ, LQC, MQC, HQC) coordinator->samples lab_a Lab A protocol->lab_a lab_b Lab B protocol->lab_b lab_c Lab C protocol->lab_c lab_d Lab D protocol->lab_d lab_e Lab E protocol->lab_e samples->lab_a samples->lab_b samples->lab_c samples->lab_d samples->lab_e results Data Submission lab_a->results lab_b->results lab_c->results lab_d->results lab_e->results analysis Statistical Analysis (Accuracy, Precision, Linearity) results->analysis report Comparison Report analysis->report

Performance Evaluation of Chloraminophenamide-15N2 in Different Matrices: A Search for Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards, such as Chloraminophenamide-15N2, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability and improving accuracy and precision. This guide aimed to provide a comprehensive comparison of this compound's performance in various biological matrices, supported by experimental data.

Despite a comprehensive search of scientific literature and other technical resources, no specific performance data for this compound or its unlabeled counterpart, Chloraminophenamide, in biological matrices such as plasma or urine could be located. The search included queries for bioanalytical method validation reports, quantitative analyses, and performance characteristics.

While the search did not yield specific data for this compound, it is important to understand the typical performance parameters evaluated for such an internal standard in different matrices. A thorough validation of a bioanalytical method using a stable isotope-labeled internal standard would typically include the following assessments:

Key Performance Parameters in Bioanalytical Method Validation

A detailed evaluation of an analytical method's performance is crucial to ensure the reliability of the data generated. The following tables outline the typical parameters that would be assessed for the quantification of an analyte using an internal standard like this compound in matrices such as human plasma and urine.

Table 1: Performance Characteristics in Human Plasma

ParameterTypical Acceptance CriteriaDescription
Linearity (r²) ≥ 0.99Assesses the relationship between the analyte concentration and the instrument response over a defined range.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Accuracy (% Bias) Within ±15% of the nominal concentration (except at LLOQ)Measures the closeness of the determined value to the true value.
Precision (% CV) ≤ 15% (except at LLOQ)Expresses the degree of scatter between a series of measurements.
Recovery (%) Consistent, precise, and reproducibleThe extraction efficiency of the analytical method for the analyte from the biological matrix.
Matrix Effect Internal standard normalized matrix factor within acceptable limits (e.g., CV ≤ 15%)The effect of co-eluting, interfering substances from the matrix on the ionization of the analyte and internal standard.
Stability Analyte concentration within ±15% of the initial concentrationEvaluates the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Table 2: Performance Characteristics in Human Urine

ParameterTypical Acceptance CriteriaDescription
Linearity (r²) ≥ 0.99Assesses the relationship between the analyte concentration and the instrument response over a defined range.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Accuracy (% Bias) Within ±15% of the nominal concentration (except at LLOQ)Measures the closeness of the determined value to the true value.
Precision (% CV) ≤ 15% (except at LLOQ)Expresses the degree of scatter between a series of measurements.
Recovery (%) Consistent, precise, and reproducibleThe extraction efficiency of the analytical method for the analyte from the biological matrix.
Matrix Effect Internal standard normalized matrix factor within acceptable limits (e.g., CV ≤ 15%)The effect of co-eluting, interfering substances from the matrix on the ionization of the analyte and internal standard.
Stability Analyte concentration within ±15% of the initial concentrationEvaluates the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Experimental Protocols: A Generalized Approach

While specific protocols for this compound are unavailable, a typical bioanalytical LC-MS/MS method would follow the general workflow illustrated below.

Sample Preparation and Analysis Workflow

The following diagram outlines a standard workflow for the quantification of a small molecule drug from a biological matrix using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Matrix Biological Matrix (e.g., Plasma, Urine) Spike Spike with This compound (IS) Matrix->Spike Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for bioanalytical sample preparation and LC-MS/MS analysis.

Conclusion

The use of a stable isotope-labeled internal standard like this compound is a critical component of robust bioanalytical methods, ensuring high-quality data for pharmacokinetic, toxicokinetic, and other drug development studies. While specific performance data for this compound in different matrices is not publicly available at this time, the established principles of bioanalytical method validation provide a clear framework for how such an evaluation would be conducted. Researchers developing methods utilizing this compound would need to perform a full validation to establish its performance characteristics within their specific analytical platform and biological matrices of interest.

Establishing Linearity and Range for Chloraminophenamide-15N2 Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for establishing the linearity and analytical range of a Chloraminophenamide assay utilizing a stable isotope-labeled internal standard, Chloraminophenamide-15N2. The methodologies outlined herein are grounded in established regulatory guidelines and best practices for bioanalytical method validation.

Introduction

In quantitative bioanalysis, establishing the linearity and range of an assay is fundamental to ensuring the reliability and accuracy of analytical data.[1] Linearity demonstrates that the assay's response is directly proportional to the concentration of the analyte over a specified range. The analytical range defines the lower and upper limits of quantification (LLOQ and ULOQ, respectively) within which the assay is accurate, precise, and linear. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to improve accuracy and precision by compensating for variability in sample preparation and instrument response.[2][3][4]

Comparative Performance of Analytical Methods

While specific competitive data for a "this compound" branded assay kit is not publicly available, we can compare the typical performance of an LC-MS/MS method using a SIL-IS against other common analytical techniques that could be employed for the quantification of small molecules like Chloraminophenamide.

Parameter LC-MS/MS with SIL-IS (e.g., this compound) HPLC-UV ELISA
Linear Range Typically wide (e.g., 2-3 orders of magnitude)Narrower, prone to saturation at higher concentrationsSigmoidal curve, with a more restricted linear portion
LLOQ Low (pg/mL to low ng/mL)Higher (ng/mL to µg/mL)Low (pg/mL to ng/mL)
Specificity High, based on mass-to-charge ratioLower, potential for interference from co-eluting compoundsCan be high, but subject to cross-reactivity
Matrix Effect Minimized by the co-eluting SIL-ISSignificant, requires extensive sample cleanupCan be significant, requires matrix-matched calibrators
Precision (%CV) Excellent (<15%)Good (<15-20%)Good to fair (15-25%)
Accuracy (%Bias) Excellent (within ±15%)Good (within ±15-20%)Good to fair (within ±20-25%)
Throughput High, with modern autosamplersModerateHigh (plate-based format)

This table represents typical performance characteristics and may vary depending on the specific assay and instrumentation.

Experimental Protocol: Establishing Linearity and Range

This protocol describes the steps to validate the linearity and define the analytical range for the quantification of Chloraminophenamide using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Chloraminophenamide Stock Solution (1 mg/mL): Accurately weigh and dissolve a reference standard of Chloraminophenamide in a suitable organic solvent (e.g., methanol, acetonitrile).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the SIL-IS in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Chloraminophenamide stock solution with the appropriate solvent. These solutions will be used to spike into the biological matrix.

  • IS Working Solution: Prepare a working solution of this compound at a fixed concentration. The response of the IS should be consistent across the analytical run.[3]

2. Preparation of Calibration Standards:

  • Prepare a set of at least six to eight non-zero calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with the Chloraminophenamide working standard solutions.[5][6]

  • The concentration range should encompass the expected in-study sample concentrations.[7]

  • A typical calibration curve for a related compound, Chloramphenicol, ranged from 0.25 to 5.0 µg/L.[8]

  • Include a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only).[5]

3. Sample Preparation and Analysis:

  • To all samples (calibration standards, quality control samples, and study samples), add a fixed volume of the IS working solution.

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Inject the prepared samples into the LC-MS/MS system.

4. Data Acquisition and Processing:

  • Acquire data using appropriate mass transitions for both Chloraminophenamide and this compound.

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.

5. Construction of the Calibration Curve and Assessment of Linearity:

  • Plot the peak area ratio against the nominal concentration of Chloraminophenamide for the calibration standards.

  • Perform a linear regression analysis, typically using a weighted (1/x or 1/x²) least squares algorithm.[9]

  • Acceptance Criteria for Linearity:

    • The coefficient of determination (r²) should be ≥ 0.99.[10]

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[6]

6. Determination of the Analytical Range:

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (within ±20% of nominal).

  • Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be quantified with acceptable precision (≤15% CV) and accuracy (within ±15% of nominal).

  • The analytical range is defined by the LLOQ and ULOQ.

Visualizing the Workflow

The following diagram illustrates the workflow for establishing the linearity and range of the this compound assay.

G prep Preparation of Stock & Working Solutions cal_std Preparation of Calibration Standards (min. 6 levels) prep->cal_std sample_prep Sample Preparation (Spiking IS, Extraction) cal_std->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_proc Data Processing (Peak Area Ratio Calculation) lcms->data_proc lin_analysis Linearity Analysis (Weighted Linear Regression) data_proc->lin_analysis accept Acceptance Criteria Met? (r² ≥ 0.99, ±15% deviation) lin_analysis->accept range_def Define Analytical Range (LLOQ to ULOQ) accept->range_def Yes fail Re-evaluate Assay Parameters accept->fail No fail->prep

Caption: Workflow for Linearity and Range Determination.

This guide provides a foundational understanding and practical framework for researchers to establish a robust and reliable this compound assay. Adherence to these principles is crucial for generating high-quality data in drug development and research settings.

References

Navigating the Specificity of Chloraminophenamide Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the detection of Chloraminophenamide, with a particular focus on the enhanced specificity offered by the use of a stable isotope-labeled internal standard, Chloraminophenamide-15N2.

Chloraminophenamide, a sulfonamide diuretic and a metabolite of hydrochlorothiazide, requires accurate measurement in various biological matrices for pharmacokinetic, metabolic, and toxicological studies. The specificity of the detection method is crucial to distinguish the analyte from structurally similar compounds and endogenous matrix components, thereby ensuring reliable and accurate data. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassays.

Performance Comparison of Analytical Methods

The choice of an analytical method for Chloraminophenamide quantification depends on the specific requirements of the study, including the need for sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variability during sample processing.

ParameterLC-MS/MS with this compound (Anticipated)HPLC-UVImmunoassay
Specificity Very HighModerate to HighVariable (potential for cross-reactivity)
Sensitivity (LOD/LOQ) Very Low (pg/mL to ng/mL range)Low to Moderate (ng/mL to µg/mL range)[1][2]Low to High (ng/mL to µg/mL range)[3][4]
Accuracy (% Recovery) High (typically 95-105%)Good (typically 90-110%)[5]Variable (can be affected by matrix)[4]
Precision (%RSD) High (<15%)Good (<15%)[5]Variable (<20%)
Matrix Effect Minimized by co-eluting internal standardCan be significantCan be significant
Throughput HighModerateHigh
Cost HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are generalized protocols for the quantification of Chloraminophenamide using the compared methods.

LC-MS/MS with Stable Isotope-Labeled Internal Standard (this compound)

This method offers the highest specificity and sensitivity. The stable isotope-labeled internal standard co-elutes with the analyte and experiences identical ionization effects, providing excellent correction for matrix interference.

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Perform protein precipitation by adding 300 µL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Typical for Sulfonamides):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Chloraminophenamide and this compound would be monitored.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of sulfonamides. Its specificity can be limited by co-eluting compounds with similar UV absorbance.

Sample Preparation:

  • To 1 mL of plasma, add 5 mL of ethyl acetate (B1210297) for liquid-liquid extraction.

  • Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of mobile phase.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH adjusted).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of maximum absorbance for Chloraminophenamide (e.g., around 265 nm for many sulfonamides).[1]

Immunoassay (ELISA)

Immunoassays, such as ELISA, offer high throughput and are suitable for screening large numbers of samples. However, their specificity is dependent on the antibody used, and cross-reactivity with other sulfonamides or structurally related molecules can be a concern.[3][6]

General ELISA Protocol (Competitive):

  • Coat a 96-well plate with a Chloraminophenamide-protein conjugate.

  • Wash the plate to remove unbound conjugate.

  • Add standards, controls, and samples, followed by a specific anti-Chloraminophenamide antibody.

  • Incubate to allow competition between the Chloraminophenamide in the sample and the coated conjugate for antibody binding.

  • Wash the plate to remove unbound antibody.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the plate.

  • Add a substrate that produces a colorimetric signal upon reaction with the enzyme.

  • Measure the absorbance using a plate reader. The signal intensity is inversely proportional to the concentration of Chloraminophenamide in the sample.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Add this compound IS p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 HPLC Separation p6->a1 a2 Mass Spectrometry Detection (MRM) a1->a2 a3 a3 a2->a3 Data Acquisition & Quantification HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Plasma Sample p2 Liquid-Liquid Extraction p1->p2 p3 Evaporation p2->p3 p4 Reconstitution p3->p4 a1 HPLC Separation p4->a1 a2 UV Detection a1->a2 a3 a3 a2->a3 Data Acquisition & Quantification Immunoassay_Workflow s1 Coat Plate with Ag-Protein Conjugate s2 Add Sample & Primary Antibody s1->s2 s3 Incubate (Competitive Binding) s2->s3 s4 Wash s3->s4 s5 Add Enzyme-Labeled Secondary Ab s4->s5 s6 Wash s5->s6 s7 Add Substrate s6->s7 s8 Measure Signal s7->s8 s9 Quantification s8->s9

References

A Comparative Guide to the Ionization Efficiency of Chloraminophenamide and its ¹⁵N Analog for Mass Spectrometry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloraminophenamide, a carbonic anhydrase inhibitor, is a sulfonamide diuretic.[1][2] Its quantification in biological matrices is essential for understanding its pharmacological profile. The use of stable isotope-labeled internal standards, such as ¹⁵N-Chloraminophenamide, is the gold standard for accurate quantification via mass spectrometry. This is because the labeled standard co-elutes with the analyte and experiences similar ionization effects, correcting for matrix effects and variations in sample preparation and instrument response.

The substitution of ¹⁴N with ¹⁵N results in a mass shift that allows for the differentiation of the analyte from the internal standard. While the chemical properties of isotopologues are nearly identical, minor differences in ionization efficiency can exist. These "isotope effects" are generally small for heavier elements like nitrogen but can be significant in certain instances.

Quantitative Data Summary

As direct comparative data for Chloraminophenamide is unavailable, this section provides typical parameters for the analysis of sulfonamides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These parameters can be used as a starting point for method development for Chloraminophenamide and its ¹⁵N analog.

Table 1: Typical LC-MS/MS Parameters for Sulfonamide Analysis

ParameterTypical Value/ConditionRationale
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention and separation of sulfonamides.
Mobile Phase AWater with 0.1% formic acidAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile (B52724) or Methanol (B129727) with 0.1% formic acidOrganic solvent for gradient elution.
Flow Rate0.2 - 0.5 mL/minCompatible with standard ESI sources.
GradientOptimized to separate the analyte from matrix components.A typical gradient might start at 5-10% B, ramp to 95% B, and re-equilibrate.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Sulfonamides readily protonate to form [M+H]⁺ ions.[3]
Precursor Ion (Chloraminophenamide)m/z 286Corresponds to [M+H]⁺ of Chloraminophenamide (C₆H₈ClN₃O₄S₂).
Precursor Ion (¹⁵N-Chloraminophenamide)m/z 287 (assuming one ¹⁵N)The mass shift depends on the number of ¹⁵N labels.
Product Ions (for MRM)Analyte-specific, e.g., loss of SO₂ (m/z 222) or other characteristic fragments.[4]Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.
Collision EnergyOptimized for each MRM transition.Fine-tuning is necessary to maximize the signal of product ions.

Note on Ionization Efficiency: The ionization efficiency of the ¹⁵N-labeled analog is expected to be very similar to that of the unlabeled Chloraminophenamide. Minor differences, if any, would likely stem from slight variations in the gas-phase basicity or fragmentation kinetics. However, for practical purposes in quantitative analysis using a stable isotope-labeled internal standard, these differences are generally considered negligible and are accounted for by the calibration curve.

Experimental Protocols

The following is a representative protocol for the extraction and analysis of sulfonamides from a biological matrix, which can be adapted for Chloraminophenamide.

Sample Preparation: Solid-Phase Extraction (SPE) of Sulfonamides from Plasma
  • Sample Pre-treatment: To 1 mL of plasma, add a known concentration of the ¹⁵N-Chloraminophenamide internal standard. Acidify the sample with 1 mL of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis
  • Injection: Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

  • Chromatographic Separation: Perform the separation using the conditions outlined in Table 1.

  • Mass Spectrometric Detection: Acquire data in MRM mode, monitoring the specific precursor-to-product ion transitions for both Chloraminophenamide and its ¹⁵N-labeled internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of Chloraminophenamide in the unknown samples from this calibration curve.

Mandatory Visualization

Mechanism of Action: Carbonic Anhydrase Inhibition

The following diagram illustrates the general mechanism of action of carbonic anhydrase inhibitors like Chloraminophenamide in the renal proximal tubule, leading to a diuretic effect.

G cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Interstitial Fluid HCO3_lumen HCO₃⁻ H2CO3_lumen H₂CO₃ HCO3_lumen->H2CO3_lumen + H⁺ H_lumen H⁺ H_lumen->H2CO3_lumen H2O_lumen H₂O H2CO3_lumen->H2O_lumen CA-IV CO2_lumen CO₂ H2CO3_lumen->CO2_lumen CO2_cell CO₂ CO2_lumen->CO2_cell Diffusion H2CO3_cell H₂CO₃ CO2_cell->H2CO3_cell + H₂O H2O_cell H₂O H2O_cell->H2CO3_cell HCO3_cell HCO₃⁻ H2CO3_cell->HCO3_cell Dissociation H_cell H⁺ H2CO3_cell->H_cell CA_ii Carbonic Anhydrase II H2CO3_cell->CA_ii HCO3_interstitium HCO₃⁻ HCO3_cell->HCO3_interstitium NBCe1 H_cell->H_lumen NHE3 NHE3 NHE3 H_cell->NHE3 Na_lumen Na⁺ Na_cell Na⁺ Na_lumen->Na_cell NHE3 Na_interstitium Na⁺ Na_cell->Na_interstitium NBCe1 Na_cell->NHE3 NBCe1 NBCe1 Na_interstitium->NBCe1 Na_interstitium_out Na⁺ Na_interstitium->Na_interstitium_out HCO3_interstitium->NBCe1 HCO3_interstitium_out HCO₃⁻ HCO3_interstitium->HCO3_interstitium_out CA_iv Carbonic Anhydrase IV CA_ii->H2CO3_cell Chloraminophenamide Chloraminophenamide (Inhibitor) Chloraminophenamide->CA_iv Inhibits Chloraminophenamide->CA_ii Inhibits

Caption: Mechanism of action of Chloraminophenamide as a carbonic anhydrase inhibitor.

Experimental Workflow for Sulfonamide Analysis

The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of sulfonamides using LC-MS/MS with a stable isotope-labeled internal standard.

G start Biological Sample (e.g., Plasma) add_is Spike with ¹⁵N-Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 spe Solid-Phase Extraction (SPE) centrifugation1->spe Supernatant evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Bioanalytical workflow for sulfonamide quantification.

References

Validating Chloraminophenamide-15N2 for Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Chloraminophenamide-15N2 as a stable isotope-labeled (SIL) internal standard (IS) for use in regulated bioanalysis. As specific data for a compound named "Chloraminophenamide" is not publicly available, this document will use a representative small molecule analyte, hereafter referred to as "Analyte X," to illustrate the validation process. The principles and methodologies described are based on established regulatory guidelines and best practices in the field of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative bioanalysis.

The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. An ideal IS should mimic the analyte of interest during sample preparation and analysis, thus compensating for variability in extraction recovery and matrix effects.[1][2][3] Stable isotope-labeled internal standards are widely considered the gold standard for LC-MS/MS assays due to their close physicochemical similarity to the analyte.[1][2] This guide compares the hypothetical this compound (referred to as Analyte X-15N2) with two other common types of internal standards: a deuterated analog (Analyte X-D4) and a structural analog.

Experimental Workflow for Internal Standard Validation

The validation of a new internal standard involves a series of experiments designed to demonstrate its suitability for the intended analytical method. The following workflow outlines the key steps in this process.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Data Analysis & Comparison A IS Purity and Identity Confirmation B Analyte & IS Stock Solution Preparation A->B C LC-MS/MS Method Development (Analyte & IS) B->C D Selectivity & Specificity C->D E Matrix Effect Evaluation C->E F Accuracy & Precision Batches C->F G Calibration Curve Performance C->G H Extraction Recovery & Process Efficiency C->H I Stability Assessment (Stock, Bench-top, Freeze-thaw, Long-term) C->I J Data Review & Statistical Analysis D->J E->J F->J G->J H->J I->J K Comparative Performance Evaluation (Analyte X-15N2 vs. Alternatives) J->K L Final IS Selection & Method Validation Report K->L

Caption: Workflow for the validation and comparison of internal standards in regulated bioanalysis.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical data from the validation of Analyte X-15N2 against a deuterated internal standard (Analyte X-D4) and a structural analog internal standard. These tables are intended to provide a clear comparison of their performance across key validation parameters.

Table 1: Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Analyte X-15N2 LLOQ1.000.9898.08.5
Low3.002.9598.35.2
Mid50.051.2102.44.1
High80.079.499.33.8
Analyte X-D4 LLOQ1.001.05105.012.1
Low3.003.10103.37.8
Mid50.052.5105.06.5
High80.081.6102.05.9
Structural Analog LLOQ1.001.15115.018.2
Low3.003.25108.314.5
Mid50.055.8111.611.2
High80.086.4108.09.7

Table 2: Matrix Effect and Extraction Recovery

Internal StandardQC LevelMatrix FactorIS-Normalized Matrix FactorExtraction Recovery (%)
Analyte X-15N2 Low0.950.9985.2
High0.930.9886.1
Analyte X-D4 Low0.940.9784.5
High0.920.9685.3
Structural Analog Low0.820.8875.6
High0.800.8574.9

Table 3: Stability Assessment

Internal StandardStability ConditionMean % Change from Nominal
Analyte X-15N2 Bench-top (6 hours)-2.1
Freeze-thaw (3 cycles)-3.5
Long-term (-80°C, 30 days)-4.2
Analyte X-D4 Bench-top (6 hours)-2.8
Freeze-thaw (3 cycles)-4.1
Long-term (-80°C, 30 days)-5.5
Structural Analog Bench-top (6 hours)-8.5
Freeze-thaw (3 cycles)-10.2
Long-term (-80°C, 30 days)-12.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on general practices for bioanalytical method validation and should be adapted to the specific analyte and instrumentation.

Accuracy and Precision
  • Objective: To determine the closeness of the mean test results to the true value and the degree of scatter of a series of measurements.

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

    • Spike blank biological matrix (e.g., human plasma) with known concentrations of Analyte X.

    • Add the selected internal standard (Analyte X-15N2, Analyte X-D4, or structural analog) to all samples, including calibration standards and QCs.

    • Process the samples using the designated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Perform at least three separate analytical runs on different days with a fresh set of calibration standards and QCs.

    • Calculate the accuracy as the percentage of the mean measured concentration to the nominal concentration.

    • Calculate the precision as the coefficient of variation (%CV) of the measurements at each QC level.

Matrix Effect Evaluation
  • Objective: To assess the effect of matrix components on the ionization of the analyte and internal standard.

  • Procedure:

    • Prepare three sets of samples at low and high QC concentrations:

      • Set A: Analyte and IS spiked in neat solution.

      • Set B: Blank matrix is extracted, and the extract is spiked with analyte and IS.

      • Set C: Analyte and IS are spiked into the matrix and then extracted.

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).

    • Calculate the IS-Normalized Matrix Factor by dividing the MF of the analyte by the MF of the IS. A value close to 1.0 indicates effective compensation for matrix effects.

Extraction Recovery
  • Objective: To determine the efficiency of the extraction procedure for the analyte and internal standard.

  • Procedure:

    • Using the data from the Matrix Effect experiment, calculate the extraction recovery.

    • Extraction Recovery (%) = (Peak area of extracted sample (Set C) / Peak area of post-extraction spiked sample (Set B)) x 100.

    • Calculate the recovery for both the analyte and the internal standard at low and high QC levels.

Stability Assessment
  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

  • Procedure:

    • Bench-top Stability: Analyze QC samples after leaving them at room temperature for a specified period (e.g., 6 hours) that simulates the sample handling time.

    • Freeze-thaw Stability: Analyze QC samples after subjecting them to a specified number of freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

    • Long-term Stability: Analyze QC samples after storing them at a specified temperature (e.g., -80°C) for an extended period (e.g., 30 days).

    • Compare the mean concentrations of the stability samples to the nominal concentrations and calculate the percentage change.

Conclusion

Based on the hypothetical data presented, Analyte X-15N2 demonstrates superior performance compared to both the deuterated and structural analog internal standards. It provides the best accuracy and precision, the most effective compensation for matrix effects, and the highest stability under various conditions. The use of a stable isotope-labeled internal standard with heavy atoms like 15N, which are not subject to exchange, generally leads to more robust and reliable bioanalytical methods.[1] This makes this compound (represented here by Analyte X-15N2) the recommended internal standard for the quantitative analysis of "Chloraminophenamide" in regulated bioanalytical studies. The validation data strongly supports its use to ensure data of the highest quality, integrity, and regulatory compliance.[4][5][6]

References

A Comparative Guide to 15N vs. 13C Labeled Chloraminophenamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. For a molecule like Chloraminophenamide, a known metabolite of hydrochlorothiazide (B1673439) and a carbonic anhydrase inhibitor, isotopic labeling provides an indispensable tool for elucidating its metabolic fate, quantifying its presence in complex biological matrices, and understanding its interaction with target enzymes. This guide offers a comprehensive comparison of the benefits and applications of utilizing Nitrogen-15 (¹⁵N) versus Carbon-13 (¹³C) labeled Chloraminophenamide, supported by established principles in isotope biochemistry and analytical chemistry.

Core Principles of ¹⁵N and ¹³C Isotopic Labeling

Stable isotopes are non-radioactive atoms that contain a different number of neutrons than their more abundant counterparts. This difference in mass allows them to be distinguished and traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Both ¹⁵N and ¹³C are stable isotopes with a nuclear spin of 1/2, making them NMR-active.[]

The choice between ¹⁵N and ¹³C labeling for Chloraminophenamide depends on the specific research question, the analytical platform available, and the desired sensitivity and specificity of the assay.

Data Presentation: Quantitative Comparison of ¹⁵N and ¹³C Isotopes

The following table summarizes the key quantitative differences between ¹⁵N and ¹³C isotopes, which are critical for experimental design and data interpretation.

Feature¹⁵N Isotope¹³C IsotopeSignificance for Chloraminophenamide Studies
Natural Abundance ~0.37%[]~1.1%[]The lower natural abundance of ¹⁵N results in a cleaner background in mass spectrometry, offering a higher signal-to-noise ratio for detecting ¹⁵N-labeled Chloraminophenamide and its metabolites, especially at low concentrations.[]
Mass Shift per Atom +1 Da+1 DaBoth isotopes provide a distinct mass shift, enabling differentiation from the unlabeled drug. The number of incorporated isotopes can be tailored to create a desired mass difference from endogenous compounds.
NMR Sensitivity LowerHigher¹³C NMR is generally more sensitive than ¹⁵N NMR, which can be a factor in structural elucidation studies or when sample amounts are limited.[] However, specialized NMR techniques can enhance ¹⁵N detection.[3]
Labeling Position Amine and sulfonamide groupsBenzene ring and other carbon-containing structures¹⁵N labeling specifically tracks the nitrogen-containing functional groups of Chloraminophenamide, which are crucial for its activity as a carbonic anhydrase inhibitor. ¹³C labeling can be used to trace the carbon skeleton of the molecule through metabolic transformations.
Metabolic Stability Generally highHigh, but can be susceptible to loss in certain metabolic reactionsThe nitrogen atoms in the sulfonamide and amine groups of Chloraminophenamide are expected to be metabolically stable. The carbon backbone is also largely stable, though specific positions could be subject to metabolic alteration.

Comparative Benefits in Key Research Applications

Metabolic Profiling and Fate Studies

In studies aiming to identify and quantify the metabolites of Chloraminophenamide, both ¹⁵N and ¹³C labeling are powerful tools.

  • ¹⁵N-Labeled Chloraminophenamide: The low natural abundance of ¹⁵N makes it an excellent choice for "metabolite hunting."[] A dose of ¹⁵N-labeled Chloraminophenamide administered in vivo or to a cell culture system will produce metabolites with a distinct isotopic signature that stands out against the low natural background. This is particularly advantageous for identifying novel metabolites in complex biological fluids. The nitrogen atoms are central to the sulfonamide groups responsible for carbonic anhydrase binding, making ¹⁵N labeling ideal for tracking the fate of this critical pharmacophore.

  • ¹³C-Labeled Chloraminophenamide: With a higher natural abundance, the background for ¹³C is more significant. However, uniform ¹³C labeling (where all carbons are ¹³C) creates a large mass shift that is easily detectable. ¹³C labeling is particularly useful for metabolic flux analysis, where the distribution of the ¹³C label in downstream metabolites can elucidate the pathways through which the molecule is processed.[4]

Quantitative Bioanalysis (Pharmacokinetics)

For pharmacokinetic studies, stable isotope-labeled internal standards are the gold standard for accurate quantification by LC-MS/MS.

  • ¹⁵N-Labeled Chloraminophenamide as an Internal Standard: Due to its lower natural abundance and the resulting cleaner background, ¹⁵N-labeled Chloraminophenamide can be an excellent internal standard. It will co-elute with the unlabeled analyte but is clearly distinguishable by its mass, allowing for precise correction of matrix effects and ionization suppression.[5]

  • ¹³C-Labeled Chloraminophenamide as an Internal Standard: ¹³C-labeled compounds are also widely used as internal standards. With multiple ¹³C atoms incorporated, a significant mass difference from the analyte can be achieved, preventing isotopic crosstalk.

Target Engagement and Mechanism of Action Studies

Chloraminophenamide's primary mechanism of action is the inhibition of carbonic anhydrase.[6] Isotopic labeling can be used to study this interaction.

  • ¹⁵N-Labeled Chloraminophenamide: Since the sulfonamide nitrogens are directly involved in coordinating with the zinc ion in the active site of carbonic anhydrase, ¹⁵N NMR spectroscopy could be employed to probe the local electronic environment of the drug when bound to the enzyme.[7] This can provide valuable insights into the binding mode and the mechanism of inhibition.

  • ¹³C-Labeled Chloraminophenamide: ¹³C NMR can also be used to study drug-target interactions. Labeling specific carbons near the binding site can reveal conformational changes upon binding to carbonic anhydrase.[8]

Experimental Protocols

Proposed Synthesis of ¹⁵N-Labeled Chloraminophenamide

The synthesis of Chloraminophenamide involves the reaction of 5-chloroaniline-2,4-disulfonyl chloride with ammonia (B1221849). To introduce a ¹⁵N label, ¹⁵N-labeled ammonia (¹⁵NH₃) or an ammonium (B1175870) salt such as ¹⁵NH₄Cl would be used in the final amination step.

Reaction Scheme:

Methodology:

  • Preparation of the Disulfonyl Chloride: Synthesize 5-chloroaniline-2,4-disulfonyl chloride from m-chloroaniline and chlorosulfonic acid, followed by treatment with thionyl chloride.

  • Ammonolysis with ¹⁵N-Ammonia: Dissolve the purified 5-chloroaniline-2,4-disulfonyl chloride in an appropriate aprotic solvent (e.g., tetrahydrofuran).

  • Bubble ¹⁵N-labeled ammonia gas through the solution or add a solution of ¹⁵N-ammonium chloride with a non-nucleophilic base at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography or LC-MS until completion.

  • Quench the reaction and perform an aqueous workup.

  • Purify the resulting ¹⁵N-labeled Chloraminophenamide by recrystallization or column chromatography.

  • Confirm the identity and isotopic enrichment of the final product by high-resolution mass spectrometry and NMR spectroscopy.

A similar strategy could be employed for ¹³C labeling by starting with a ¹³C-labeled m-chloroaniline precursor.

In Vitro Carbonic Anhydrase Inhibition Assay with Labeled Chloraminophenamide

This protocol determines the inhibitory potency (IC₅₀ or Kᵢ) of labeled or unlabeled Chloraminophenamide against various carbonic anhydrase isoforms.[6]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the desired carbonic anhydrase isoform (e.g., hCA I, hCA II) in assay buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (B1210297) (p-NPA), in a suitable organic solvent like acetonitrile.

    • Prepare serial dilutions of ¹⁵N- or ¹³C-labeled Chloraminophenamide and its unlabeled counterpart in the assay buffer containing a small amount of DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the different concentrations of the test compounds (labeled and unlabeled Chloraminophenamide). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acetazolamide).

    • Add the carbonic anhydrase enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate.

  • Data Acquisition:

    • Measure the absorbance at 400 nm at regular intervals using a plate reader to monitor the formation of the product, p-nitrophenolate.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

Visualizations

metabolic_pathway cluster_0 Metabolic Formation cluster_1 Mechanism of Action Hydrochlorothiazide Hydrochlorothiazide Chloraminophenamide Chloraminophenamide Hydrochlorothiazide->Chloraminophenamide Hydrolysis of thiadiazine ring Carbonic_Anhydrase Carbonic Anhydrase (Target Enzyme) Chloraminophenamide->Carbonic_Anhydrase Inhibition H2CO3 H₂CO₃ CO2_H2O CO₂ + H₂O CO2_H2O->H2CO3 Catalysis HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H

Caption: Metabolic formation of Chloraminophenamide and its inhibitory action on Carbonic Anhydrase.

experimental_workflow cluster_0 In Vivo / In Vitro System cluster_1 Sample Processing cluster_2 Analytical Detection cluster_3 Data Analysis & Outcomes start Start: Labeled Chloraminophenamide (¹⁵N or ¹³C) administer Administer to Animal Model or Cell Culture start->administer collect Collect Biological Samples (Plasma, Urine, Tissues) administer->collect extract Extract Analytes collect->extract lcms LC-MS/MS Analysis extract->lcms nmr NMR Spectroscopy extract->nmr pk_pd Pharmacokinetic Profiling Metabolite Identification lcms->pk_pd target_engagement Target Engagement Structural Studies nmr->target_engagement

Caption: General experimental workflow for studies using isotopically labeled Chloraminophenamide.

Conclusion

Both ¹⁵N and ¹³C labeling offer distinct advantages for the study of Chloraminophenamide. The choice of isotope should be guided by the specific aims of the research. For high-sensitivity metabolite detection and quantification, the lower natural abundance of ¹⁵N provides a significant benefit. For detailed structural analysis by NMR or for tracing the carbon skeleton through metabolic pathways, ¹³C labeling is a powerful approach. In many cases, a combination of both ¹⁵N and ¹³C labeling strategies, employed in separate or complementary experiments, will provide the most comprehensive understanding of the disposition and activity of Chloraminophenamide. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their preclinical studies.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Chloraminophenamide-15N2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Chloraminophenamide-15N2 is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), and operational and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for similar chemical compounds.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTight-sealing safety goggles are recommended to protect against dust and splashes.
Hand Protection GlovesWear appropriate protective gloves, such as nitrile gloves, and change them frequently to prevent contamination.[1]
Body Protection Lab CoatA full-length lab coat, worn closed with sleeves rolled down, is required to protect skin and clothing.[1][2]
Respiratory Protection Dust Respirator / Fume HoodUse a dust respirator or handle the compound in a fume hood to avoid inhalation of dust.[3]
Foot Protection Closed-toe ShoesAlways wear closed-toe shoes in the laboratory.[1][2]

Experimental Protocol: Safe Handling and Disposal Workflow

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Area Setup:

  • Designate a specific area for handling this compound.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement.

  • Have a spill kit readily available, containing absorbent materials, decontamination agents, and waste bags.[4]

2. Handling the Compound:

  • Don the appropriate PPE as specified in the table above.

  • Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation risk.[1]

  • Use tools like spatulas or forceps for transfers to avoid direct contact.[4]

  • Avoid generating dust. If sweeping is necessary, dampen the material first.[3]

3. Spill Management:

  • In case of a spill, immediately alert personnel in the area.

  • Contain the spill using sand, earth, or vermiculite.[3]

  • Collect the spilled material into labeled containers for disposal.[3]

  • Decontaminate the area and all equipment used for cleanup.

  • Launder all protective clothing before reuse.[3]

4. Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Collect all solid waste, including contaminated gloves and wipes, in a clearly labeled, sealed container.

  • Do not discharge this compound into sewers or waterways.[3]

  • Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.

Visualizing the Workflow

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound start Start: Receive Compound prep 1. Preparation & Area Setup - Designate Area - Check Safety Equipment - Prepare Materials start->prep handling 2. Handling Compound - Don PPE - Use Fume Hood - Avoid Dust Generation prep->handling spill 3. Spill Management - Alert & Contain - Collect & Decontaminate handling->spill If Spill Occurs disposal 4. Waste Disposal - Segregate Waste - Label Containers - Follow Regulations handling->disposal Normal Workflow emergency Emergency Procedure spill->emergency Assess Severity end End: Procedure Complete disposal->end emergency->handling Resume if Safe emergency->disposal Dispose of Spill Waste

Caption: Logical workflow for safe handling and disposal.

References

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